Product packaging for Morpholine oleate(Cat. No.:CAS No. 1095-66-5)

Morpholine oleate

Cat. No.: B093700
CAS No.: 1095-66-5
M. Wt: 369.6 g/mol
InChI Key: OBMBYGXRLQQDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholine oleate is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H43NO3 B093700 Morpholine oleate CAS No. 1095-66-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-6-4-2-5-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,1-4H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBYGXRLQQDHH-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893133
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1095-66-5
Record name Morpholine oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine 9-octadecenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, compd. with morpholine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Morpholine 9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleic acid, compound with morpholine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHOLINE OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FR3T549O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Morpholine Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of morpholine oleate, a versatile oleochemical with applications in various scientific and industrial fields, including as a corrosion inhibitor and surfactant. This document details a standard laboratory synthesis protocol, purification techniques, and comprehensive characterization methods.

Synthesis of this compound

This compound is synthesized via an acid-base neutralization reaction between morpholine and oleic acid. The reaction involves the protonation of the nitrogen atom in the morpholine ring by the carboxylic acid group of oleic acid, forming an ammonium carboxylate salt.

Experimental Protocol: Laboratory Scale

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

  • Oleic Acid (C₁₈H₃₄O₂, M.W. 282.47 g/mol )

  • Morpholine (C₄H₉NO, M.W. 87.12 g/mol )

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve oleic acid (e.g., 28.25 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • While stirring, slowly add an equimolar amount of morpholine (e.g., 8.71 g, 0.1 mol) to the solution. The reaction is exothermic.

  • Heat the reaction mixture to 110°C and maintain a gentle reflux for 4-6 hours to ensure the reaction goes to completion.[1]

  • After the reaction period, allow the mixture to cool to room temperature.

  • Remove the toluene solvent using a rotary evaporator under reduced pressure.

  • The resulting crude this compound can be further purified.

Purification

To achieve high purity, the crude this compound can be purified using one of the following methods:

  • Vacuum Distillation: This method is effective for removing any remaining volatile impurities.[1]

  • Vacuum Drying: To remove residual water and solvent, the product can be dried under vacuum.[1]

  • Liquid-Liquid Extraction: This technique can separate the product from unreacted starting materials using a system of immiscible solvents.[1]

Synthesis Workflow

SynthesisWorkflow Reactants Reactants: Morpholine & Oleic Acid Mixing Mixing and Reaction (110°C, 4-6h) Reactants->Mixing Solvent Solvent: Anhydrous Toluene Solvent->Mixing Cooling Cooling Mixing->Cooling SolventRemoval Solvent Removal (Rotary Evaporation) Cooling->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Purification Purification (e.g., Vacuum Distillation) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct SurfactantMechanism cluster_micelle Micelle Formation in Water cluster_surfactant center Oil Droplet Water Water Phase p1 p1->center Hydrophilic Head p2 p2->center p3 p3->center p4 p4->center p5 p5->center p6 p6->center hydrophilic Morpholinium (Hydrophilic) hydrophobic Oleate Chain (Hydrophobic)

References

Morpholine Oleate: A Technical Guide to its Solubility and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine oleate, the salt formed from morpholine and oleic acid, is a compound of interest in various industrial and pharmaceutical applications due to its surfactant and corrosion-inhibiting properties.[1] A comprehensive understanding of its solubility in different solvents is crucial for formulation development, synthesis, and purification processes. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a summary of its synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in their own laboratories.

Introduction to this compound

This compound is an amine salt with the chemical formula C22H43NO3.[2] It is formed through the neutralization reaction of morpholine, a heterocyclic amine, and oleic acid, a monounsaturated fatty acid.[3] This compound combines the properties of both parent molecules, exhibiting surface-active properties that make it useful as an emulsifier.[4] Morpholine and its salts with fatty acids are also utilized as corrosion inhibitors.[1] In the context of drug development, understanding the solubility of such compounds is paramount for designing effective delivery systems and formulations.[5]

Solubility of this compound

Qualitative Solubility Profile

Therefore, this compound is expected to exhibit amphiphilic properties, having some degree of solubility in both polar and nonpolar solvents. Its solubility will be influenced by the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL) for this compound in a range of common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventChemical FormulaPolarity (Dielectric Constant)Solubility of this compound ( g/100 mL at 25°C)
WaterH₂O80.1Data not available
EthanolC₂H₅OH24.5Data not available
MethanolCH₃OH32.7Data not available
AcetoneC₃H₆O20.7Data not available
TolueneC₇H₈2.4Data not available
ChloroformCHCl₃4.8Data not available
n-HexaneC₆H₁₄1.9Data not available

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following detailed experimental protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vials and place in a shaking incubator prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48 hours) equil1->equil2 sep1 Allow vials to stand to let undissolved solid settle equil2->sep1 sep2 Centrifuge to pellet the remaining solid sep1->sep2 ana1 Withdraw an aliquot of the supernatant sep2->ana1 ana2 Filter the aliquot ana1->ana2 ana3 Dilute the filtered sample with a suitable solvent ana2->ana3 ana4 Analyze the concentration using a calibrated HPLC or GC method ana3->ana4

Caption: Experimental workflow for solubility determination.

Detailed Methodology
  • Preparation of Samples: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial to avoid disturbing the solid at the bottom of the vial. Filter the aliquot through a syringe filter to remove any remaining particulate matter. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated and calibrated analytical method, such as HPLC or GC. The choice of method will depend on the physicochemical properties of this compound and the solvent used.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base neutralization reaction between morpholine and oleic acid.[3]

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification reactant1 Oleic Acid reaction_step Mix reactants (optional: in a solvent like toluene) reactant1->reaction_step reactant2 Morpholine reactant2->reaction_step heat Heat the mixture (e.g., reflux) reaction_step->heat product This compound heat->product purify Remove solvent (if used) and excess reactants product->purify

Caption: Synthesis workflow for this compound.

Example Laboratory-Scale Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one molar equivalent of oleic acid in a suitable solvent, such as toluene.

  • Reaction: Slowly add one molar equivalent of morpholine to the oleic acid solution while stirring. The reaction is exothermic.

  • Heating: Heat the reaction mixture to reflux and maintain for a period of time (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator to yield the this compound product. Further purification, if necessary, can be achieved through techniques such as recrystallization or chromatography.

Applications in Research and Drug Development

The solubility data of this compound is critical for its application in various fields:

  • Formulation Science: Knowledge of solubility is essential for developing stable and effective formulations, such as emulsions, microemulsions, and nanoemulsions, where this compound can act as a surfactant.

  • Drug Delivery: For poorly water-soluble drugs, understanding the solubilizing capacity of excipients like this compound is key to enhancing bioavailability.

  • Process Chemistry: Solubility data guides the selection of solvents for synthesis, purification, and crystallization processes, optimizing yield and purity.

  • Corrosion Inhibition: In industrial applications, the solubility of this compound in different media affects its performance as a corrosion inhibitor.[1]

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a comprehensive framework for researchers and scientists to understand its qualitative solubility, and more importantly, to experimentally determine its solubility in a range of solvents. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable and reproducible data. Furthermore, the outlined synthesis procedure allows for the in-house preparation of this compound for research purposes. The generation of a comprehensive solubility profile for this compound will be a valuable contribution to the fields of pharmaceutical sciences, materials science, and chemical engineering.

References

Toxicological Profile of Morpholine Oleic Acid Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Morpholine Oleic Acid Salt (MOAS). The document synthesizes available data on the acute, sub-chronic, and chronic toxicity of MOAS, as well as its genotoxic and reproductive effects. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for key toxicological studies are provided to aid in the understanding and replication of the findings. Additionally, this guide includes visualizations of experimental workflows and a proposed signaling pathway for MOAS-induced nephrotoxicity, rendered using the DOT language. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound.

Physicochemical Properties

Morpholine Oleic Acid Salt (CAS No. 1095-66-5) is the salt of the secondary amine morpholine and the fatty acid, oleic acid. It is utilized in various industrial applications, including as a corrosion inhibitor and as an emulsifier in wax coatings for fruits and vegetables.[1]

Toxicological Data

The toxicological assessment of morpholine oleic acid salt is primarily based on studies conducted in rodents. The salt form is often used in toxicological testing to mitigate the corrosive effects of morpholine alone.[2]

Acute Toxicity
Compound Test Species Route of Administration LD50/LC50 Reference
MorpholineRatOral1050 - 1900 mg/kg bw[2]
MorpholineGuinea PigOral900 mg/kg bw[2]
MorpholineRabbitDermal500 mg/kg bw[2]
MorpholineRatInhalationLC50 (4-hour) > 23.6 mg/L

Table 1: Acute Toxicity Data for Morpholine

Sub-chronic Toxicity

A 13-week sub-chronic toxicity study of MOAS was conducted in B6C3F1 mice.[2]

Parameter Dose Levels (in drinking water) Observed Effects NOAEL Reference
Body Weight2.5%Reduced weight gains in both sexes (not statistically significant).-
Water ConsumptionDose-related decrease in both sexes.-
Urinalysis0.6%, 1.25%, 2.5%Significant elevation of specific gravity in males.-
1.25%, 2.5%Significant elevation of specific gravity in females.-
Plasma Urea Nitrogen1.25%, 2.5%Significant elevation in males.-
0.6%, 1.25%, 2.5%Significant elevation in females.-
Relative Kidney Weight1.25%, 2.5%Statistically significant dose-dependent increase in both sexes.-
Histopathology2.5%Cloudy swelling of the proximal tubules of the kidneys in both sexes.400 mg/kg bw/day[2]

Table 2: Summary of 13-Week Sub-chronic Oral Toxicity Study of MOAS in Mice

Chronic Toxicity and Carcinogenicity

A combined chronic toxicity and carcinogenicity study of MOAS was performed in B6C3F1 mice.[3]

Parameter Dose Levels (in drinking water) Observed Effects Conclusion Reference
Growth1.0%Growth retardation in both sexes.-[3]
0.25%Growth retardation in females.-[3]
Blood-Urea Nitrogen1.0%Significant increase in males.-[3]
Histopathology1.0%Significantly higher incidence of squamous-cell hyperplasia of the forestomach epithelium in males.-[3]
Carcinogenicity0.25%Significantly reduced incidence of hepatocellular carcinoma in males.No demonstrated carcinogenic effect at levels up to 1.0% in drinking water.[3]
1.0%Trend towards reduced incidence of hepatocellular carcinoma in males.[3]

Table 3: Summary of Combined Chronic Toxicity and Carcinogenicity Study of MOAS in Mice

Genotoxicity

Direct and detailed genotoxicity studies on morpholine oleic acid salt are limited. However, a study on a morpholine fatty acid salt reported no mutagenic activity.

Test Test System Metabolic Activation Result Reference
Ames TestS. typhimurium TA1535, TA1537, TA92, TA94, TA98, TA100With and withoutNot mutagenic[4]

Table 4: Genotoxicity of a Morpholine Fatty Acid Salt

It is important to note that morpholine can be nitrosated to form N-nitrosomorpholine (NMOR), a known genotoxic carcinogen, in the presence of nitrites.[5]

Reproductive and Developmental Toxicity

A teratogenicity study of a 50% water solution of morpholine salts of fatty acids (oleic acid) was conducted in Wistar rats.[6]

Parameter Dose Levels (gavage) Maternal Effects Fetal Effects NOAEL (Maternal) NOAEL (Fetal) Reference
Teratogenicity0, 234, 468, 936 mg/kg/dayNasal discharge, dirty nose, and salivation at doses from 234 mg/kg/day.No malformations or growth retardation observed.< 234 mg/kg/day936 mg/kg/day[6]

Table 5: Teratogenicity Study of Morpholine Salts of Fatty Acids in Rats

Experimental Protocols

13-Week Sub-chronic Oral Toxicity Study in Mice
  • Test Substance: Morpholine oleic acid salt (MOAS).

  • Test Species: B6C3F1 mice.

  • Administration Route: In drinking water.

  • Dose Levels: 0%, 0.15%, 0.3%, 0.6%, 1.25%, and 2.5%.

  • Duration: 13 weeks.

  • Observations:

    • Body weight and water consumption were monitored.

    • Urine analysis was performed to measure specific gravity.

    • Blood samples were collected for plasma urea nitrogen analysis.

    • At termination, organs were weighed, and histopathological examinations were conducted.

Combined Chronic Toxicity and Carcinogenicity Study in Mice
  • Test Substance: Morpholine oleic acid salt (MOAS).

  • Test Species: B6C3F1 mice (50 males and 50 females per group).

  • Administration Route: In drinking water.

  • Dose Levels: 0%, 0.25%, and 1.0%.

  • Duration: Not explicitly stated, but typical for chronic/carcinogenicity studies (e.g., up to 2 years).

  • Observations:

    • Body weight was monitored.

    • Blood samples were collected for blood-urea nitrogen analysis.

    • At termination, a complete histopathological examination of organs was performed to assess for non-neoplastic and neoplastic lesions.

Teratogenicity Study in Rats
  • Test Substance: Morpholine salts of fatty acids (oleic acid, 50% water solution).

  • Test Species: Pregnant Wistar rats.

  • Administration Route: Gavage.

  • Dose Levels: 0, 234, 468, and 936 mg/kg/day.

  • Treatment Period: Gestation day 6 through 15.

  • Observations:

    • Maternal clinical signs were observed daily.

    • On gestation day 20, dams were sacrificed.

    • Fetuses were examined for external, visceral, and skeletal malformations and variations.

Visualizations

Experimental Workflow for Toxicity Studies

G cluster_pre Pre-study Phase cluster_study In-life Phase cluster_post Post-life Phase acclimatization Acclimatization of Animals randomization Randomization into Dose Groups acclimatization->randomization dosing Dosing (e.g., in drinking water) randomization->dosing observations Clinical Observations & Body Weight dosing->observations monitoring Food/Water Consumption & Urinalysis dosing->monitoring necropsy Gross Necropsy monitoring->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis

Caption: General workflow for in-vivo toxicity studies.

Proposed Signaling Pathway for MOAS-Induced Nephrotoxicity

G cluster_exposure Exposure cluster_kidney Kidney Proximal Tubule Cell cluster_outcome Toxicological Outcome MOAS Morpholine Oleic Acid Salt (MOAS) Oral Administration uptake Uptake into Proximal Tubule Cells MOAS->uptake stress Cellular Stress (e.g., Oxidative Stress) uptake->stress dysfunction Mitochondrial Dysfunction stress->dysfunction injury Cellular Injury dysfunction->injury swelling Cloudy Swelling injury->swelling renal_function Impaired Renal Function swelling->renal_function bun Increased Blood Urea Nitrogen renal_function->bun

Caption: Proposed mechanism of MOAS-induced nephrotoxicity.

Discussion and Conclusion

The available toxicological data for morpholine oleic acid salt indicates that the primary target organ for toxicity is the kidney, as evidenced by increased kidney weight, elevated blood urea nitrogen, and histopathological changes in the proximal tubules in mice.[2] The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week sub-chronic study in mice was determined to be 400 mg/kg bw/day.[2]

Chronic exposure to MOAS in mice did not demonstrate a carcinogenic effect.[3] A teratogenicity study in rats suggested no adverse effects on fetal development, although maternal toxicity was observed at the lowest dose tested.[6] Genotoxicity data for the salt is limited, but a study on a morpholine fatty acid salt was negative in the Ames test.[4] A significant consideration for the safety assessment of morpholine-containing compounds is the potential for the formation of the carcinogen N-nitrosomorpholine in the presence of nitrites.[5]

Further research would be beneficial to establish a definitive acute toxicity profile (LD50) for morpholine oleic acid salt and to conduct a more comprehensive battery of genotoxicity tests. Elucidating the precise molecular mechanisms underlying MOAS-induced nephrotoxicity would also be a valuable area of investigation.

References

An In-depth Technical Guide on the Potential Carcinogenicity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a versatile organic compound, is a constituent of numerous industrial products and a key structural motif in various pharmaceuticals. While morpholine itself has shown inadequate evidence of carcinogenicity, its potential for endogenous conversion to the carcinogenic N-nitrosomorpholine (NMOR) has raised significant safety concerns. This technical guide provides a comprehensive overview of the current state of knowledge regarding the carcinogenic potential of morpholine and its derivatives. It consolidates quantitative data from pivotal preclinical studies, details key experimental protocols for carcinogenicity assessment, and illustrates the critical signaling pathways involved in morpholine-related carcinogenesis. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in evaluating the risks associated with morpholine-containing compounds.

Introduction to Morpholine and its Derivatives

Morpholine is a heterocyclic organic compound with the chemical formula O(CH₂)₄NH. It is widely used as a corrosion inhibitor, an intermediate in the synthesis of rubber accelerators, a component of waxes and polishes, and a building block in the synthesis of various pharmaceuticals.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse therapeutic applications, including anticancer agents (e.g., gefitinib), antibiotics (e.g., linezolid), and anorectics (e.g., phendimetrazine).[3][4][5]

The primary concern regarding the safety of morpholine stems from its potential to form N-nitrosomorpholine (NMOR) in the presence of nitrosating agents, such as nitrites found in the diet and certain environmental conditions.[6] NMOR is a potent carcinogen in animal models.[7] This guide will delve into the evidence supporting the carcinogenicity of NMOR and discuss the available data on other morpholine derivatives.

Carcinogenicity of N-Nitrosomorpholine (NMOR)

N-Nitrosomorpholine is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[7]

Quantitative Carcinogenicity Data

Numerous studies have demonstrated the dose-dependent carcinogenic effects of NMOR in various animal models. The liver is a primary target organ, with studies consistently reporting the induction of hepatocellular neoplasms and hemangiosarcomas. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenicity of N-Nitrosomorpholine (NMOR) in Rats

Species/StrainRoute of AdministrationDosing RegimenDuration of StudyKey FindingsReference
F-344 Rats (female)Drinking waterTotal doses ranging from 0.7 mg to 250 mg per ratUp to 100 weeksStatistically significant increase in benign and malignant hepatocellular neoplasms at all doses. Significant incidence of hemangiosarcomas at higher doses. TD50 for liver neoplasms: 25 mg total dose.[9]
Sprague-Dawley Rats (male)Drinking water8 mg/kg daily165 days (average)14 out of 16 animals died of liver cancer.[10]
RatsIntravenous injection10 mg/kg once per week440 days (average)2 out of 5 animals died of cancer of the nasal region, and 1 of liver cancer.[10]

Table 2: Acute Toxicity of N-Nitrosomorpholine (NMOR)

SpeciesRoute of AdministrationLD50Reference
RatOral282 mg/kg
Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of NMOR is attributed to its metabolic activation into a reactive electrophile that can bind to cellular macromolecules, including DNA. This process is initiated by the hydroxylation of the carbon atom adjacent to the nitroso group, a reaction primarily catalyzed by cytochrome P450 enzymes. The resulting unstable intermediate decomposes to form a diazonium ion, which is a potent alkylating agent. This ion can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause miscoding during DNA replication, leading to mutations and, ultimately, the initiation of cancer.

G NMOR N-Nitrosomorpholine (NMOR) CYP450 Cytochrome P450 (e.g., CYP2E1) NMOR->CYP450 Metabolic Activation AlphaHydroxy α-Hydroxy-N-nitrosomorpholine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation of N-nitrosomorpholine (NMOR) and DNA adduct formation.

Carcinogenicity of Morpholine and Other Derivatives

Morpholine

The carcinogenicity of morpholine has been evaluated in several animal studies. The IARC has concluded that there is "inadequate evidence" for the carcinogenicity of morpholine in experimental animals, and it is "not classifiable as to its carcinogenicity to humans" (Group 3).[1] Studies in rats and mice have generally not shown a significant increase in tumor incidence following oral or inhalation exposure to morpholine.[6]

Other Morpholine Derivatives

The carcinogenic potential of other morpholine derivatives is less well-studied. The genotoxicity of a substance is often used as an indicator of its carcinogenic potential.

Table 3: Genotoxicity of Selected Morpholine Derivatives

CompoundAssayResultReference
MorpholineAmes TestNegative[6]
MorpholineRat Hepatocyte/DNA RepairNegative[11]
N-Methylmorpholine OxideRat Hepatocyte/DNA RepairNegative[11]
N-HydroxymorpholineRat Hepatocyte/DNA RepairNegative[11]
3-MorpholinoneRat Hepatocyte/DNA RepairNegative[11]
N-ButylmorpholineRat Hepatocyte/DNA RepairNegative[11]
N-HydroxyethylmorpholineRat Hepatocyte/DNA RepairPositive[11]
N-MethylmorpholineTeratogenicity (Rat)Fetotoxic and teratogenic at maternally toxic doses[12]
N-EthylmorpholineAmes TestNegative[13]
Morpholine-Containing Pharmaceuticals

Several pharmaceuticals contain a morpholine moiety. While the morpholine ring itself is not considered carcinogenic, its presence raises theoretical concerns about the potential for in vivo nitrosation. The safety profiles of some of these drugs have been extensively studied:

  • Gefitinib: An anticancer agent. Long-term carcinogenicity studies have not been conducted. It is used to treat cancer, and its benefits are considered to outweigh the potential risks in that context.[14][15][16][17]

  • Linezolid: An antibiotic. Carcinogenicity studies in animals have not shown evidence of a carcinogenic potential.[4][18][19][20]

  • Phendimetrazine: An appetite suppressant. There is no conclusive evidence to suggest it is carcinogenic.[5][21][22]

For new drug candidates containing a morpholine moiety, a thorough assessment of their potential to form N-nitroso derivatives and their genotoxic and carcinogenic potential is a critical part of the preclinical safety evaluation.

Experimental Protocols for Carcinogenicity Assessment

Standardized protocols are essential for the reliable assessment of the carcinogenic potential of chemical compounds. The following sections outline the key methodologies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[23][24]

Experimental Workflow:

G Start Start Strain Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Start->Strain Culture Prepare overnight cultures of bacterial strains Strain->Culture Mix Mix bacteria, test compound, and S9 mix (or buffer) in molten top agar Culture->Mix Prepare Prepare test compound dilutions, positive and negative controls Prepare->Mix S9 Prepare S9 mix (for metabolic activation) S9->Mix Plate Pour mixture onto minimal glucose agar plates Mix->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and determine mutagenicity Count->Analyze End End Analyze->End

Workflow for the Ames Test (OECD 471).

Methodology in Detail:

  • Strain Selection: Use a set of Salmonella typhimurium strains with different known mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that require metabolic conversion to become mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Evaluation: A significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control indicates a mutagenic potential.[25][26][27]

Rodent Carcinogenicity Bioassay - OECD 451

This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance over the lifetime of an animal.

Experimental Workflow:

G Start Start Animal Select animal model (e.g., Sprague-Dawley rats, B6C3F1 mice) Start->Animal Dose Determine dose levels based on sub-chronic toxicity studies (MTD) Animal->Dose Group Assign animals to control and treatment groups (at least 3 dose levels) Dose->Group Administer Administer test compound daily for 18-24 months (e.g., gavage, diet, inhalation) Group->Administer Monitor Monitor animals for clinical signs of toxicity and tumor development Administer->Monitor Necropsy Perform complete necropsy at the end of the study Monitor->Necropsy Histo Conduct histopathological examination of all organs Necropsy->Histo Analyze Statistically analyze tumor incidence and latency Histo->Analyze End End Analyze->End

Workflow for a Rodent Carcinogenicity Bioassay (OECD 451).

Methodology in Detail:

  • Animal Model: Typically conducted in two rodent species, usually rats and mice.

  • Dose Selection: At least three dose levels are used, with the highest dose being the maximum tolerated dose (MTD), which should not significantly shorten the animals' lifespan due to non-cancer effects.

  • Administration: The test substance is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Observation: Animals are monitored for clinical signs of toxicity and the development of palpable masses.

  • Pathology: At the end of the study, a complete histopathological examination of all organs is performed.

  • Evaluation: A statistically significant increase in the incidence of tumors in the treated groups compared to the control group indicates a carcinogenic potential.

Conclusion and Recommendations

The available evidence strongly indicates that N-nitrosomorpholine, a potential derivative of morpholine, is a potent carcinogen in animal models. The mechanism of action involves metabolic activation to a DNA-reactive electrophile. While morpholine itself has not been shown to be carcinogenic, its potential for conversion to NMOR in vivo necessitates a thorough risk assessment for any new morpholine-containing compound intended for human use.

For drug development professionals, it is crucial to:

  • Evaluate the potential for nitrosamine formation in any drug substance or product containing a morpholine moiety.

  • Conduct thorough genotoxicity testing, including the Ames test and in vitro and in vivo chromosomal aberration assays.

  • Consider the need for long-term carcinogenicity studies based on the drug's intended use, duration of treatment, and the results of genotoxicity assays.

Continued research into the carcinogenicity of a broader range of morpholine derivatives is warranted to ensure the safety of pharmaceuticals and other consumer products containing this common chemical scaffold.

References

Morpholine Oleate: A Technical Deep Dive into its History, Synthesis, and Surfactant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine oleate, a salt formed from the neutralization of oleic acid with morpholine, has carved a niche for itself as a versatile surfactant with a history rooted in industrial applications and a growing presence in cosmetic and potentially pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, detailing its history, synthesis, and physicochemical properties. While extensive quantitative data on its surfactant properties remains elusive in publicly available literature, this document collates existing information and provides a framework for its experimental determination. A significant gap exists in the understanding of its interaction with biological signaling pathways, a critical consideration for its use in drug development.

History and Discovery

The exploration of this compound as a surface-active agent dates back to the mid-20th century. Initially, its potential was recognized in the realm of industrial cleaners. The combination of oleic acid, a readily available fatty acid, and morpholine, a cyclic secondary amine, yielded a salt with effective emulsifying properties.

Its application later expanded to the formulation of water-resistant waxes and polishes. The volatile nature of morpholine was advantageous in these contexts; as the emulsion dried, the morpholine would evaporate, leaving behind a durable, water-repellent film. A notable example is its use in carnauba wax emulsions for automotive and furniture polishes.

In more recent times, cosmetic chemists have turned to this compound as a milder alternative to traditional soaps and harsh surfactants in cleansing products. Its ability to effectively remove oils and makeup while being gentle on the skin has led to its inclusion in facial cleansers, micellar waters, and body washes.

Synthesis and Physicochemical Properties

This compound is synthesized through a straightforward acid-base neutralization reaction between oleic acid and morpholine.

Experimental Protocol: General Synthesis of this compound

Materials:

  • Oleic Acid (technical grade or higher)

  • Morpholine (reagent grade)

  • Suitable solvent (e.g., ethanol or isopropanol, optional)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Reaction vessel (e.g., round-bottom flask)

  • Condenser (if heating under reflux)

  • Rotary evaporator (for solvent removal)

Procedure:

  • In a reaction vessel, dissolve a known molar equivalent of oleic acid in a suitable solvent, if desired. The use of a solvent can aid in controlling the viscosity and temperature of the reaction.

  • With continuous stirring, slowly add one molar equivalent of morpholine to the oleic acid solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.

  • If a solvent is used and the reaction is performed at an elevated temperature, fit the reaction vessel with a condenser and heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • After the reaction is complete, if a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

  • The resulting this compound can be further purified if necessary, for example, by washing with a non-polar solvent to remove any unreacted oleic acid, followed by drying.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for desired purity and yield.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C22H43NO3
Molecular Weight 369.58 g/mol
Appearance Liquid
CAS Number 1095-66-5
Primary Function Surfactant, Emulsifying Agent

Surfactant Properties and Applications

As a surfactant, this compound possesses both a hydrophilic head (the morpholinium ion) and a lipophilic tail (the oleate chain). This amphiphilic nature allows it to reduce the interfacial tension between oil and water, enabling the formation of stable emulsions.

Quantitative Data

Table 2: Example Formulation of a Carnauba Wax Polish

ComponentParts by Weight
Carnauba Wax11.2
Oleic Acid2.4
Morpholine2.2
Water67.0

In this formulation, morpholine and oleic acid react in situ to form this compound, which then acts as the emulsifier for the carnauba wax in water.

Experimental Protocols for Characterization

To thoroughly characterize this compound as a surfactant, the following experimental protocols are recommended:

3.2.1. Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A common method is surface tensiometry.

Methodology:

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

3.2.2. Evaluation of Emulsifying Properties

The effectiveness of this compound as an emulsifier can be assessed by preparing oil-in-water emulsions and evaluating their stability.

Methodology:

  • Prepare an aqueous solution of this compound at a concentration above its CMC.

  • Gradually add a known volume of a non-polar oil (e.g., mineral oil or a vegetable oil) to the aqueous solution while homogenizing at high speed.

  • Characterize the resulting emulsion by:

    • Droplet Size Analysis: Use techniques like dynamic light scattering (DLS) to measure the average droplet size and polydispersity index.

    • Stability Studies: Monitor the emulsion over time for signs of instability such as creaming, coalescence, or phase separation. This can be done visually or by measuring changes in droplet size distribution over time.

Signaling Pathways and Considerations for Drug Development

A critical aspect of evaluating any compound for pharmaceutical applications is its interaction with biological systems, including cellular signaling pathways. Currently, there is no publicly available research detailing the effects of this compound on any specific signaling pathways.

The oleate component, being a fatty acid, could potentially interact with pathways involved in lipid metabolism and signaling. For instance, oleic acid itself has been shown to influence pathways related to mitogen-activated protein kinase (MAPK), insulin signaling, and hypoxia. However, it is crucial to note that the biological activity of oleate can be significantly altered when it is part of a salt like this compound.

Logical Workflow for Investigating Biological Activity

For researchers considering this compound in drug delivery or other pharmaceutical applications, a systematic investigation of its biological effects is imperative.

Caption: Workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound is a surfactant with a long history of use in industrial and cosmetic applications. Its synthesis is straightforward, and it demonstrates effective emulsifying properties. However, a significant lack of publicly available quantitative data on its surfactant characteristics, particularly its CMC, hinders a complete understanding of its behavior. Furthermore, the absence of any data on its interaction with cellular signaling pathways is a major knowledge gap that must be addressed before its potential in drug development can be seriously considered. Future research should focus on the systematic characterization of its surfactant properties and a thorough investigation of its biological activity to ensure its safety and efficacy in any potential pharmaceutical applications.

The Foundational Principles of Morpholine Salts as Corrosion Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing morpholine and its salts as effective corrosion inhibitors. With a focus on foundational research, this document provides a comprehensive overview of their mechanism of action, quantitative performance data, and detailed experimental protocols for evaluation.

Introduction to Morpholine and Its Salts in Corrosion Inhibition

Morpholine, a versatile organic compound, and its various salts have garnered significant attention as corrosion inhibitors, particularly for protecting metallic substrates such as carbon steel.[1][2] Their efficacy stems from their ability to form a protective barrier on the metal surface, mitigating the destructive effects of corrosive environments.[3][4] This guide will explore the fundamental aspects of their performance, drawing upon key research findings.

Mechanism of Corrosion Inhibition

The primary mechanism by which morpholine salts inhibit corrosion involves the formation of a protective film on the metal surface through a combination of physical and chemical adsorption.[1][2] The nitrogen and oxygen atoms within the morpholine structure play a pivotal role in coordinating with metal atoms, such as iron, to create a stable, adsorbed layer.[1][4]

This process can be visualized as a multi-step signaling pathway:

cluster_vapor Vapor Phase cluster_liquid Aqueous Film on Metal Surface cluster_metal Metal Surface VCI Morpholine Salt (VCI) Dissolution Dissolution & Ionization VCI->Dissolution Volatilization Anion Anion Dissolution->Anion Cation Morpholine Cation Dissolution->Cation Anodic Anodic Site Anion->Anodic Adsorption Cathodic Cathodic Site Cation->Cathodic Adsorption Film Protective Film Formation Anodic->Film Cathodic->Film

Caption: Corrosion inhibition mechanism of morpholine salts.

In the case of volatile corrosion inhibitors (VCIs), the morpholine salt volatilizes and then dissolves into the thin liquid film present on the metal surface.[1] Within this aqueous layer, the salt dissociates into its constituent morpholine cations and anions. The morpholine cations subsequently adsorb onto the cathodic sites of the metal, while the anions adsorb onto the anodic sites. This dual-site adsorption effectively stifles both the anodic and cathodic reactions of the corrosion process, leading to the formation of a comprehensive protective film.[1]

Quantitative Performance Data of Morpholine Salts

The corrosion inhibition efficiency of various morpholine salts has been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of their performance.

Morpholine SaltConcentration (g/L)Corrosion Rate (mm/year)Inhibition Efficiency (%)Reference MetalCorrosive Medium
Blank (No Inhibitor) ---20# Steel3.5% NaCl
Morpholine Formate10--20# Steel3.5% NaCl
Morpholine Acetate10--20# Steel3.5% NaCl
Morpholine Propionate10--20# Steel3.5% NaCl
Morpholine Benzoate10->8520# Steel3.5% NaCl
Morpholine Carbonate10->8520# Steel3.5% NaCl

Data extracted from a study on morpholine salt VCIs, highlighting the superior performance of morpholine benzoate and carbonate.[1][2]

InhibitorConcentration (ppm)Inhibition Efficiency (%)Reference MetalCorrosive Medium
MPO30090.3N80 Steel1.0 M HCl
MPPO30091.4N80 Steel1.0 M HCl

Data for morpholine Mannich base inhibitors, MPO (3-morpholino-1-phenylpropan-1-one) and MPPO (3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one).[5]

Experimental Protocols for Evaluation

The evaluation of corrosion inhibitors relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments cited in the foundational research of morpholine salts.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.

Protocol:

  • Sample Preparation: Prepare metal coupons of a defined surface area. Mechanically polish the coupons with progressively finer grades of abrasive paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution, both with and without the morpholine salt inhibitor, for a predetermined period at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons and clean them according to standard procedures to remove any corrosion products. This may involve using a specific cleaning solution and gentle brushing.

  • Final Weighing: Rinse the cleaned coupons with deionized water and solvent, dry them thoroughly, and reweigh them.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal-electrolyte interface.

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Measurement: Apply a small amplitude AC sinusoidal voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode at the OCP.

  • Data Acquisition: Measure the resulting current response. The impedance is calculated as the ratio of the applied voltage to the measured current.

  • Analysis: The data is typically represented as Nyquist and Bode plots. The plots are then fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

Potentiodynamic Polarization (PDP)

PDP measurements are used to determine the corrosion current density (icorr) and to understand the effect of the inhibitor on the anodic and cathodic reactions.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell as in EIS is used.

  • Stabilization: Allow the OCP to stabilize.

  • Polarization Scan: Scan the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.5 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Analysis: Plot the data as a Tafel plot (log of current density vs. potential). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor signifies a reduction in the corrosion rate.

Experimental and Evaluation Workflow

The logical flow for the comprehensive evaluation of morpholine salts as corrosion inhibitors can be visualized as follows:

cluster_synthesis Inhibitor Preparation cluster_evaluation Performance Evaluation cluster_analysis Mechanism & Surface Analysis cluster_results Data Interpretation Synthesis Synthesis of Morpholine Salts WeightLoss Weight Loss Method Synthesis->WeightLoss EIS Electrochemical Impedance Spectroscopy (EIS) Synthesis->EIS PDP Potentiodynamic Polarization (PDP) Synthesis->PDP Data Corrosion Rate & Inhibition Efficiency WeightLoss->Data XPS X-ray Photoelectron Spectroscopy (XPS) EIS->XPS EIS->Data SEM Scanning Electron Microscopy (SEM) PDP->SEM PDP->Data Mechanism Inhibition Mechanism Elucidation XPS->Mechanism SEM->Mechanism

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethanolamine Morpholine Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamine Morpholine Oleate is a mixed-amine salt of oleic acid. Amine salts of fatty acids are versatile compounds with applications ranging from use as surfactants and emulsifiers to roles as corrosion inhibitors and components in drug delivery systems.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of a mixed ethanolamine and morpholine salt of oleic acid. The procedure is based on the principle of acid-base neutralization.[3]

It is important to note that "Ethanolamine this compound" can also refer to a more complex structure synthesized via direct esterification and ring closure of triethanolamine monooleate, as mentioned in some literature for applications like corrosion inhibition.[4] However, this protocol focuses on the more direct and common method of forming a mixed-amine salt.

Synthesis Workflow

The overall workflow for the synthesis and characterization of Ethanolamine this compound is depicted below.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization reagents Reagents: - Oleic Acid - Ethanolamine - Morpholine - Solvent (e.g., Ethanol) setup Reaction Setup: - Round-bottom flask - Magnetic stirrer - Condenser (optional) - Inert atmosphere (optional) dissolve Dissolve Oleic Acid in Solvent add_amines Add Ethanolamine and Morpholine (Dropwise) dissolve->add_amines react Stir at Controlled Temperature (e.g., Room Temp. to 60°C) add_amines->react evaporation Solvent Removal (Rotary Evaporation) react->evaporation purify Purification (if necessary) - Washing - Drying under vacuum evaporation->purify ftir FTIR Spectroscopy purify->ftir nmr NMR Spectroscopy (¹H and ¹³C) purify->nmr physical Physical Characterization - Appearance - Solubility purify->physical

Caption: Workflow for the synthesis and characterization of Ethanolamine this compound.

Experimental Protocol

This protocol describes the synthesis of Ethanolamine this compound via a direct neutralization reaction.

3.1. Materials and Reagents

ReagentMolecular Weight ( g/mol )PurityNotes
Oleic Acid282.47>99%
Ethanolamine61.08>99%
Morpholine87.12>99%
Ethanol46.07AnhydrousSolvent

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, for reactions above room temperature)

  • Rotary evaporator

  • Standard laboratory glassware

  • FTIR spectrometer

  • NMR spectrometer

3.3. Synthesis Procedure

  • Preparation : In a 250 mL round-bottom flask, dissolve 28.25 g (0.1 mol) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution using a magnetic stirrer until the oleic acid is completely dissolved.

  • Amine Addition : In a separate beaker, prepare a mixture of 3.05 g (0.05 mol) of ethanolamine and 4.36 g (0.05 mol) of morpholine. Note: The molar ratio of the amines can be varied depending on the desired properties of the final product. A 1:1 molar ratio is used in this protocol.

  • Reaction : Transfer the amine mixture to a dropping funnel. Add the amine mixture dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature of the reaction mixture between 25-30°C by using a water bath if necessary.

  • Reaction Completion : After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Solvent Removal : Remove the ethanol using a rotary evaporator under reduced pressure.

  • Final Product : The resulting product is a viscous liquid, the mixed ethanolamine this compound salt. Store the final product in a well-sealed container.

Characterization

The formation of the amine salt can be confirmed by spectroscopic methods.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The formation of the salt can be identified by changes in the infrared spectrum compared to the starting materials.

Functional GroupExpected Wavenumber (cm⁻¹)Observation
O-H (Carboxylic Acid)~3000 (broad)Disappearance or significant reduction in the broad O-H stretch of oleic acid.
C=O (Carboxylic Acid)~1710Shift of the carbonyl peak to a lower wavenumber (~1550-1610 cm⁻¹) corresponding to the carboxylate anion (COO⁻).[5]
N-H (Amine)~3300-3400Broadening and shifting of the N-H stretching bands due to the formation of the ammonium cation (NH₃⁺ and NH₂⁺).[5]
N-H bend (Ammonium)~1600Appearance of new bands in this region corresponding to the N-H bending of the ammonium ions.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to further confirm the structure of the product.

¹H NMR:

  • Oleate Chain : The characteristic signals for the olefinic protons (~5.3 ppm) and the long alkyl chain of the oleate will be present.[6]

  • Amine Protons : The chemical shifts of the protons on the carbons adjacent to the nitrogen in ethanolamine and morpholine will shift upon protonation. The N-H protons will appear as broad signals.

¹³C NMR:

  • Carbonyl Carbon : The chemical shift of the carbonyl carbon of oleic acid will shift downfield upon formation of the carboxylate.

  • Amine Carbons : The carbons of ethanolamine and morpholine will also show a shift in their resonance frequencies.

Signaling Pathways and Applications

While specific signaling pathways for "ethanolamine this compound" are not well-defined in the literature, amine salts of fatty acids are known to interact with cell membranes due to their amphiphilic nature. This property is exploited in drug delivery systems to enhance the solubility and permeability of therapeutic agents. The diagram below illustrates a hypothetical mechanism of how such a compound might interact with a cell membrane to facilitate drug delivery.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space drug_complex Drug-Oleate Complex membrane_node Lipid Bilayer drug_complex->membrane_node Membrane Interaction (Amphiphilic Nature) drug_release Drug Release membrane_node->drug_release Membrane Permeation target Intracellular Target drug_release->target Therapeutic Action

Caption: Hypothetical interaction of a drug-oleate complex with a cell membrane.

Conclusion

This document provides a comprehensive protocol for the synthesis and characterization of ethanolamine this compound as a mixed-amine salt. The described methods are based on established principles of organic chemistry and provide a foundation for researchers to produce and analyze this compound for various applications. Further optimization of the molar ratios of the amines and reaction conditions may be necessary to achieve desired physicochemical properties for specific applications.

References

Application of Morpholine Oleate as a Corrosion Inhibitor for Mild Steel in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial cleaning, pickling, and oil and gas exploration. This susceptibility necessitates the use of corrosion inhibitors to extend the lifespan and maintain the integrity of mild steel components. Morpholine oleate has emerged as a promising corrosion inhibitor due to its effective film-forming properties and the presence of heteroatoms (nitrogen and oxygen) that facilitate strong adsorption onto the metal surface. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic solutions.

Mechanism of Action

This compound functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The oleate component, a long-chain fatty acid, contributes to the formation of a hydrophobic barrier on the mild steel surface. The morpholine moiety, with its nitrogen and oxygen atoms, acts as the primary adsorption center. These heteroatoms donate lone pair electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This adsorption process can be a combination of physisorption (electrostatic interactions) and chemisorption (stronger, bond-forming interactions), resulting in a protective film that isolates the metal from the corrosive acidic environment.[1]

Data Presentation

The following table summarizes the inhibition efficiency of a related compound, ethanolamine this compound, in 10 vol.-% HCl and 10 vol.-% H₂SO₄ solutions at various concentrations and temperatures, as determined by the potentiodynamic polarization technique.[2]

Acid SolutionInhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
10 vol.-% HCl 502585.0
1002590.0
1502592.5
2502595.0
2504591.0
2506088.0
10 vol.-% H₂SO₄ 502578.0
1002582.0
1502585.0
2502588.0
2504584.0
2506080.0

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through a direct reaction between morpholine and oleic acid.

Materials:

  • Morpholine

  • Oleic acid

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve equimolar amounts of oleic acid and morpholine in toluene.

  • Heat the mixture to reflux with continuous stirring.

  • Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene using a rotary evaporator to obtain the this compound product.

  • Characterize the synthesized product using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the amide linkage.

Evaluation of Corrosion Inhibition Efficiency

The following diagram illustrates the general workflow for evaluating the performance of this compound as a corrosion inhibitor.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis synthesis Synthesis of This compound acid_solution Acidic Solution Preparation synthesis->acid_solution mild_steel Mild Steel Specimen Preparation weight_loss Weight Loss Method mild_steel->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) mild_steel->eis pdp Potentiodynamic Polarization (PDP) mild_steel->pdp acid_solution->weight_loss acid_solution->eis acid_solution->pdp data_analysis Data Analysis & Inhibition Efficiency Calculation weight_loss->data_analysis eis->data_analysis pdp->data_analysis surface_analysis Surface Characterization (SEM, XPS) data_analysis->surface_analysis

Experimental workflow for corrosion inhibitor evaluation.

  • Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

  • Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons with acetone, rinse with distilled water, and dry them in a stream of warm air.

  • Store the prepared coupons in a desiccator until use.

  • Prepare the desired acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) by diluting the concentrated acid with distilled water.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or the acidic solution itself).

  • Prepare the test solutions by adding different concentrations of the this compound stock solution to the acidic solution.

  • Weigh the prepared mild steel coupons accurately using an analytical balance.

  • Immerse the coupons in the acidic solutions with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons from the solutions.

  • Clean the coupons with a cleaning solution (e.g., Clarke's solution: 20 g Sb₂O₃ + 50 g SnCl₂ in 1 L of concentrated HCl) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

    IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    Where:

    • ΔW is the weight loss in milligrams.

    • A is the surface area of the coupon in cm².

    • T is the immersion time in hours.

    • ρ is the density of mild steel in g/cm³.

    • CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical tests are performed using a three-electrode cell setup consisting of the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

a) Potentiodynamic Polarization (PDP)

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using:

    IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

    Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

b) Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plot (|Z| and phase angle vs. frequency).

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • A larger Rct value in the presence of the inhibitor indicates higher corrosion resistance.

  • Calculate the inhibition efficiency using:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    Where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Corrosion Inhibition Mechanism Visualization

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a mild steel surface in an acidic medium.

inhibition_mechanism cluster_solution Acidic Solution cluster_surface Mild Steel Surface cluster_reactions Corrosion Reactions H_plus H+ cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ H_plus->cathodic Hydrogen Evolution Cl_minus Cl- SO4_2minus SO4²⁻ inhibitor This compound Fe Fe (Anodic Site) inhibitor->Fe Adsorption of Morpholine Moiety Fe_surface Fe Surface (Cathodic Site) inhibitor->Fe_surface Formation of Hydrophobic Oleate Film anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Fe->anodic Metal Dissolution

Inhibition mechanism of this compound on mild steel.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The provided protocols offer a comprehensive framework for its evaluation, enabling researchers to quantify its effectiveness and understand its mechanism of action. The combination of weight loss and electrochemical methods provides a robust assessment of the inhibitor's performance, which is crucial for its application in industrial settings. Further surface analysis techniques can provide deeper insights into the protective film's morphology and composition.

References

Application Notes & Protocols: Evaluating the Effectiveness of Morpholine Oleate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholine and its derivatives are widely recognized as effective corrosion inhibitors, particularly in steam condensate systems and for various metals like steel, copper, and zinc.[1][2][3] Morpholine Oleate, a salt formed from morpholine and oleic acid, functions primarily as a film-forming inhibitor.[2] Its molecules adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[4][5] The mechanism involves the polar head of the molecule (containing nitrogen and oxygen atoms) coordinating with the metal surface, while the long, non-polar hydrocarbon tail forms a hydrophobic layer.[4][6] This document provides detailed methodologies for evaluating the corrosion inhibition efficiency of this compound.

1.0 Experimental Methodologies

The effectiveness of a corrosion inhibitor is typically evaluated through a combination of gravimetric and electrochemical techniques. These methods provide quantitative data on corrosion rates and the inhibitor's mechanism of action.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a period of exposure.[7][8][9] It involves measuring the loss in weight of a metal specimen (coupon) after immersion in a corrosive medium with and without the inhibitor.[7][10]

Logical Workflow for Weight Loss Experiment

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis P1 Prepare Metal Coupons (e.g., Mild Steel) P2 Clean & Degrease P1->P2 P3 Weigh Coupons (W1) P2->P3 E1 Immerse Coupons in Blank & Inhibitor Solutions P3->E1 P4 Prepare Corrosive Media (e.g., 1M HCl) P5 Prepare Inhibitor Solutions (Varying Concentrations) P4->P5 P5->E1 E2 Maintain Constant Temperature (e.g., 25°C for 24h) E1->E2 A1 Retrieve & Clean Coupons E2->A1 A2 Dry & Reweigh (W2) A1->A2 A3 Calculate Weight Loss (ΔW = W1 - W2) A2->A3 A4 Calculate Corrosion Rate (CR) A3->A4 A5 Calculate Inhibition Efficiency (η%) A4->A5

Caption: Workflow for the gravimetric weight loss method.

Protocol 1.1: Weight Loss Measurement

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.1cm)

  • Abrasive papers (various grits, e.g., 200, 400, 600, 800)

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers and hooks for suspending coupons

  • Corrosive medium (e.g., 1M HCl or 10 vol.-% H₂SO₄)

  • This compound inhibitor

2. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance and record the weight (W₁).

  • Solution Preparation: Prepare the corrosive solution (blank) and several solutions containing different concentrations of this compound (e.g., 50, 100, 150, 250 ppm).[11][12]

  • Immersion: Suspend one coupon in each beaker containing the blank and inhibitor solutions. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C, 45°C, 60°C) for a fixed duration (e.g., 6, 12, or 24 hours).[11][12]

  • Final Weighing: After the immersion period, retrieve the coupons. Clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W₂).

3. Calculations:

  • Corrosion Rate (CR):

    • CR (g cm⁻² h⁻¹) = (W₁ - W₂) / (A × t)

    • Where:

      • W₁ = Initial weight (g)

      • W₂ = Final weight (g)

      • A = Surface area of the coupon (cm²)

      • t = Immersion time (h)

  • Inhibition Efficiency (η%):

    • η% = [(CR₀ - CRᵢ) / CR₀] × 100

    • Where:

      • CR₀ = Corrosion rate in the blank solution

      • CRᵢ = Corrosion rate in the inhibitor solution

Example Data Presentation: Weight Loss
Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (η%)
0 (Blank)16.803.27 x 10⁻⁴-
504.200.82 x 10⁻⁴75.0
1002.520.49 x 10⁻⁴85.0
1501.510.29 x 10⁻⁴91.0
2500.840.16 x 10⁻⁴95.0

Electrochemical Methods

Electrochemical techniques are rapid and provide detailed insights into the corrosion mechanism, including whether the inhibitor acts on anodic, cathodic, or both reactions.[7][13] A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[14]

Experimental Setup for Electrochemical Tests

Electrochemical_Setup cluster_cell Potentiostat Potentiostat / Galvanostat WE Working Electrode (Metal Sample) Potentiostat->WE To WE RE Reference Electrode (e.g., SCE) Potentiostat->RE To RE CE Counter Electrode (e.g., Platinum) Potentiostat->CE To CE Cell Electrochemical Cell (Corrosive Medium + Inhibitor)

Caption: A standard three-electrode electrochemical cell setup.

Protocol 1.2.1: Potentiodynamic Polarization (Tafel Plots)

This technique measures the relationship between the applied potential and the resulting current, providing information on corrosion potential (Ecorr), corrosion current density (icorr), and the anodic/cathodic behavior.[11][13]

1. Procedure:

  • Prepare the metal sample as the working electrode, ensuring a defined surface area is exposed to the electrolyte.

  • Immerse the three electrodes in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[11]

  • Record the resulting current density to generate a Tafel plot (log(i) vs. E).

2. Data Analysis:

  • Corrosion Current Density (icorr): Determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower icorr value indicates better corrosion protection.

  • Inhibition Efficiency (η%):

    • η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    • Where:

      • icorr₀ = Corrosion current density in the blank solution

      • icorrᵢ = Corrosion current density in the inhibitor solution

Protocol 1.2.2: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface.[15][16][17] It involves applying a small amplitude AC signal over a wide range of frequencies.

1. Procedure:

  • Use the same three-electrode setup as for polarization.

  • After the OCP stabilizes, apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP.

  • Scan a frequency range, typically from 100 kHz down to 10 mHz.

  • The impedance data is often represented as Nyquist and Bode plots.

2. Data Analysis:

  • Nyquist Plot: A plot of the imaginary impedance (-Z") vs. the real impedance (Z'). The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates higher corrosion resistance.

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit to quantify parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[16]

  • Inhibition Efficiency (η%):

    • η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    • Where:

      • Rct₀ = Charge transfer resistance in the blank solution

      • Rctᵢ = Charge transfer resistance in the inhibitor solution

Example Data Presentation: Electrochemical Methods
Inhibitor Conc. (ppm)Ecorr (mV vs SCE)icorr (µA cm⁻²)Rct (Ω cm²)η% (from icorr)η% (from Rct)
0 (Blank)-450285.095--
50-43571.238075.075.0
100-42842.764085.085.2
150-42025.6105091.090.9
250-41514.2192095.095.1

Mechanism of Inhibition

This compound functions by adsorbing onto the metal surface, forming a protective film. This process can be investigated further to understand the nature of the adsorption.

Inhibition Mechanism of this compound

Inhibition_Mechanism Inhibitor This compound in Solution Adsorption Adsorption at Metal-Solution Interface Inhibitor->Adsorption Surface Metal Surface (e.g., Steel) Surface->Adsorption Film Formation of Protective Hydrophobic Film Adsorption->Film Anodic Blocks Anodic Sites (Metal Dissolution) Film->Anodic Cathodic Blocks Cathodic Sites (e.g., H₂ Evolution) Film->Cathodic Result Reduced Corrosion Rate Anodic->Result Cathodic->Result

Caption: Adsorption mechanism of film-forming inhibitors.

The nitrogen and oxygen atoms in the morpholine ring act as adsorption centers, forming a coordinate-type linkage with the vacant d-orbitals of the metal atoms.[4] The long oleate hydrocarbon chain then orients away from the surface, creating a dense, non-polar barrier.

Surface Analysis Techniques

To visually confirm the formation of a protective film and analyze the surface morphology after corrosion tests, the following techniques can be employed.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, allowing for a visual comparison of the surface damage in the presence and absence of the inhibitor.

  • Atomic Force Microscopy (AFM): Can be used to image the adsorbed inhibitor film on the metal surface at a molecular level, providing insight into the structure of the protective layer.[18]

  • X-ray Photoelectron Spectroscopy (XPS): An analysis of the surface chemistry that can confirm the presence of elements from the inhibitor molecule (like N and O) on the metal surface, verifying its adsorption.[4][19]

References

Application Notes and Protocols: Morpholine Oleate in Protective Coatings for Fruits and Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of morpholine oleate in protective coatings for fruits and vegetables is a subject with historical context and evolving regulatory scrutiny. While it has been used as an effective emulsifier in wax coatings, concerns about the potential formation of N-nitrosomorpholine (NMOR), a carcinogen, have led to restrictions in some regions, such as the European Union.[1] Researchers and developers should be fully aware of the current regulatory landscape in their target markets before proceeding with formulation and application.

Introduction

Post-harvest losses of fruits and vegetables are a significant challenge in the global food supply chain. Protective coatings are applied to fresh produce to extend shelf life, reduce moisture loss, enhance appearance, and provide a barrier against microbial contamination.[2][3][4] this compound, the salt of morpholine and oleic acid, has been utilized in these coatings primarily for its excellent emulsifying properties.[1][4] It facilitates the even dispersion of waxes (like carnauba or shellac) in a water-based solution, allowing for a thin, uniform application on the fruit surface.[1][3]

Key Components:

  • Morpholine (C₄H₉NO): A versatile organic chemical that acts as an emulsifier, helping to create a stable wax emulsion in water.[2][3][4]

  • Oleic Acid (C₁₈H₃₄O₂): A monounsaturated omega-9 fatty acid that is a primary component of many natural fats and oils. In coatings, it contributes to the protective barrier.

When combined, they form this compound (C₂₂H₄₃NO₃), which leverages the properties of both molecules to create an effective coating emulsion.[5][6][][8]

Principle of Action

The primary function of this compound in a fruit coating is to act as a surfactant, enabling the formation of a stable oil-in-water emulsion. This allows hydrophobic wax components to be applied evenly using a water-based spray or dip. Upon drying with hot air, the water and residual morpholine evaporate, leaving a thin, protective wax layer on the produce.[1]

The resulting coating aims to:

  • Reduce Water Loss: The waxy layer provides a hydrophobic barrier, minimizing transpiration and preventing shriveling.

  • Control Gas Exchange: By partially blocking pores on the fruit's surface, the coating can slow down respiration and ripening processes.

  • Enhance Appearance: The coating provides a desirable sheen, improving consumer appeal.

  • Serve as a Carrier: It can be a vehicle for fungicides or other agents to prevent decay.[4]

G cluster_formulation Coating Formulation cluster_application Application & Drying cluster_result Protective Barrier Formation cluster_effects Post-Harvest Effects Wax Wax (e.g., Carnauba) Emulsion Stable Wax Emulsion Wax->Emulsion Water Water Water->Emulsion MO This compound (Emulsifier) MO->Emulsion stabilizes Application Spray/Dip Application on Fruit Emulsion->Application Drying Hot Air Drying Application->Drying Evaporation Water & Morpholine Evaporation Drying->Evaporation Coating Protective Wax Coating on Fruit Surface Drying->Coating Moisture Reduced Moisture Loss Coating->Moisture Gas Controlled Gas Exchange Coating->Gas Appearance Improved Appearance Coating->Appearance ShelfLife Extended Shelf Life Moisture->ShelfLife Gas->ShelfLife

Caption: Mechanism of this compound-based Fruit Coatings.

Experimental Protocols

These protocols provide a general framework for formulating and evaluating a this compound-based protective coating. Researchers should adapt concentrations and methods based on the specific type of fruit or vegetable.

Protocol 1: Formulation of a this compound Wax Emulsion

Objective: To prepare a stable oil-in-water emulsion for coating application.

Materials:

  • Carnauba wax (or other suitable food-grade wax)

  • Oleic acid

  • Morpholine

  • Distilled water

  • Heating magnetic stirrer

  • Beakers and graduated cylinders

  • Thermometer

Methodology:

  • Melt the Wax: In a beaker, heat the carnauba wax to approximately 85-95°C until completely melted.

  • Prepare the Oleate: In a separate beaker, gently warm the oleic acid to 50-60°C. Slowly add morpholine to the oleic acid while stirring. An exothermic reaction will occur, forming this compound. Note: Perform this step in a well-ventilated fume hood.

  • Combine Components: Add the freshly prepared this compound to the melted carnauba wax. Maintain the temperature and stir until a homogenous mixture is achieved.

  • Prepare Hot Water: In another larger beaker, heat the distilled water to 90-95°C.

  • Emulsification: While vigorously stirring the hot water, slowly pour the hot wax/morpholine oleate mixture into the water. Continue stirring at high speed for 15-20 minutes to form a stable emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring. The final product should be a stable, milky liquid.

Protocol 2: Application and Evaluation of the Coating

Objective: To apply the coating to produce and evaluate its efficacy in extending shelf life.

Materials:

  • Freshly harvested fruits or vegetables (e.g., apples, citrus, tomatoes)

  • Prepared this compound emulsion

  • Dipping trays or spray bottle

  • Drying rack

  • Forced-air oven or fan

  • Analytical balance (4 decimal places)

  • Penetrometer or texture analyzer

  • Colorimeter

  • Storage chamber with controlled temperature and humidity

G start Start: Procure Fresh Produce prep Prepare Morpholine Oleate Emulsion (Protocol 1) start->prep divide Divide Produce into Control & Treatment Groups prep->divide control Control Group (Uncoated or Water-Dipped) divide->control Group 1 treatment Treatment Group: Apply Coating divide->treatment Group 2 storage Store All Groups (Controlled Temp & Humidity) control->storage application Dip or Spray Application treatment->application drying Air Dry at Controlled Temperature application->drying drying->storage monitoring Periodic Monitoring (Day 0, 3, 6, 9...) storage->monitoring weight Measure Weight Loss monitoring->weight firmness Measure Firmness monitoring->firmness color Measure Color Change monitoring->color visual Visual Inspection (Decay, Shriveling) monitoring->visual analysis Data Analysis & Comparison weight->analysis firmness->analysis color->analysis visual->analysis end End: Determine Shelf-Life Extension analysis->end

Caption: Experimental Workflow for Coating Efficacy Evaluation.

Methodology:

  • Sample Preparation: Select produce of uniform size, maturity, and free from defects. Randomly divide them into a control group (uncoated) and a treatment group.

  • Coating Application:

    • Dipping Method: Dip the treatment group produce into the emulsion for 30-60 seconds, ensuring complete coverage.

    • Spraying Method: Alternatively, spray the emulsion evenly onto the surface of the produce.

  • Drying: Place the coated produce on a drying rack and allow it to air dry. A fan or a forced-air oven at low temperature (e.g., 40-50°C) can be used to expedite drying, mimicking commercial processes.[1]

  • Storage: Store both control and treated samples under controlled environmental conditions (e.g., 20°C and 85% relative humidity) to simulate shelf conditions.

  • Data Collection: At regular intervals (e.g., every 2-3 days), collect the following data from a subset of samples from each group:

    • Weight Loss (%): [(Initial Weight - Final Weight) / Initial Weight] * 100

    • Firmness: Use a penetrometer to measure the force required to puncture the fruit skin.

    • Color: Use a colorimeter to measure changes in surface color (L, a, b* values).

    • Visual Quality: Score the produce based on a scale for shriveling, decay, and overall appearance.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of using an oleic acid-based coating compared to an uncoated control group. Actual results will vary based on the specific formulation and produce type.

Table 1: Effect of Coating on Percent Weight Loss of Apples over 15 Days

DayControl (Uncoated) % Weight LossCoated % Weight Loss
00.000.00
31.520.85
63.151.77
94.882.65
126.753.80
158.905.10

Table 2: Effect of Coating on Firmness (N) of Tomatoes over 12 Days

DayControl (Uncoated) Firmness (N)Coated Firmness (N)
015.515.5
412.814.2
89.512.1
126.2 (Overripe)9.8

Safety and Regulatory Considerations

  • Morpholine: While effective, morpholine is a precursor to the carcinogenic N-nitrosomorpholine (NMOR).[2][3][4] The formation of NMOR can occur in the presence of nitrites, which may be found in the environment or in the produce itself.[1]

  • Regulatory Status: The use of morpholine in fruit coatings is prohibited in the European Union.[1] In other regions, such as the United States and Canada, its use has been permitted, with assessments indicating that the trace levels remaining after drying do not pose a significant health risk. However, regulations are subject to change, and it is critical to consult the latest guidelines from relevant authorities (e.g., FDA, EFSA).

  • Alternatives: Due to the concerns surrounding morpholine, research has shifted towards morpholine-free emulsifiers, such as ammonia, potassium hydroxide, or various plant-based proteins and polysaccharides, for use in edible coatings.[1]

References

Application Notes and Protocols for the Analytical Detection of Morpholine in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morpholine is an organic chemical compound used as a solvent and emulsifier in various industrial applications.[1] In the food industry, morpholine salts of fatty acids are utilized in wax coatings applied to fruits and vegetables to extend shelf-life and prevent moisture loss.[2] While permitted in some countries, its use is prohibited in regions like the European Union due to safety concerns, primarily the potential for morpholine to be converted into the carcinogenic N-nitrosomorpholine (NMOR).[3][4] Therefore, sensitive and reliable analytical methods are crucial for monitoring morpholine residues in food products to ensure regulatory compliance and consumer safety.

This document provides detailed application notes and protocols for the two primary analytical techniques used for the determination of morpholine in food matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of morpholine in various food matrices, including the peel and pulp of fruits. It often requires a derivatization step to enhance the volatility and thermal stability of morpholine for GC analysis.

Quantitative Data Summary
ParameterApple PeelApple PulpCitrus PeelCitrus PulpApple JuiceReference
Linear Range (µg/kg) 10–40010–40010–40010–40010–500 (µg/L)[2][5]
LOD/MDL (µg/kg) 1.33.31.82.57.3 (µg/L)[2][5]
LOQ/MQL (µg/kg) 4.110.15.67.924.4 (µg/L)[2][5]
Recovery (%) 88.6–107.290.1–105.489.5–106.891.2–104.594.3–109.0[2][5]
Intra-day Precision (RSD%) 1.4–9.42.1–8.71.8–7.92.5–8.12.0–4.4[2][5]
Inter-day Precision (RSD%) 1.5–2.81.9–2.51.7–2.62.0–2.73.3–7.0[2][5]

LOD: Limit of Detection; MDL: Method Detection Limit; LOQ: Limit of Quantification; MQL: Method Quantitation Limit; RSD: Relative Standard Deviation.

Experimental Protocol: GC-MS with Derivatization

This protocol is adapted from methodologies developed for analyzing morpholine in fruit peels, pulps, and juices.[2][5]

1. Sample Preparation & Extraction a. Homogenize the food sample (e.g., fruit peel, pulp). For liquid samples like juice, filter through a 0.22 µm membrane filter.[5] b. Weigh 2.0 g of the freeze-dried, powdered sample into a 50 mL centrifuge tube. c. Add 18 mL of nano-pure water. d. Spike with an appropriate amount of internal standard (e.g., d8-morpholine) to a final concentration of 100 µg/kg.[2] e. Vortex the tube for 15 minutes, followed by ultrasonication for 15 minutes. f. Centrifuge at approximately 19,500 x g for 10 minutes.

2. Lipid Removal (for high-fat matrices like fruit peel) [2] a. Transfer 5 mL of the supernatant from the previous step into a new tube. b. Add 17 mL of n-hexane and vortex for 15 minutes to extract lipids. c. Centrifuge at approximately 9,600 x g for 10 minutes. d. Discard the upper n-hexane layer. e. Repeat the n-hexane wash two more times to ensure the final extract is clear.[2]

3. Derivatization to N-nitrosomorpholine [2][5] a. Adjust the pH of the aqueous extract to 1.5 using hydrochloric acid.[2] b. Add sodium nitrite to initiate the derivatization reaction, converting morpholine to the more volatile N-nitrosomorpholine.[5] c. Heat the mixture at 40°C for 5 minutes, then cool.

4. Liquid-Liquid Extraction of Derivative a. Add 0.5 mL of dichloromethane to the derivatized solution.[2] b. Vortex for 1 minute to extract the N-nitrosomorpholine into the organic phase. c. Let the mixture stand for 10 minutes to allow for phase separation. d. Collect the lower organic layer and filter it through a 0.22 µm filter into an amber GC vial.

5. GC-MS Instrumental Analysis a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Mass Spectrometer: Agilent 5977A MS or equivalent. c. Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column. d. Injection: 1 µL, splitless mode. e. Injector Temperature: 250°C. f. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 1 min.
  • Ramp 1: 10°C/min to 150°C.
  • Ramp 2: 20°C/min to 280°C, hold for 5 min. g. Carrier Gas: Helium at a constant flow of 1.0 mL/min. h. MS Source Temperature: 230°C. i. MS Quadrupole Temperature: 150°C. j. Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine and its internal standard.

Workflow Diagram: GC-MS Analysis of Morpholine

GCMS_Workflow Sample 1. Food Sample (e.g., Fruit Peel, Juice) Prep 2. Homogenization & Extraction with Water Sample->Prep LipidRemoval 3. Lipid Removal (n-Hexane Wash) Prep->LipidRemoval For high-fat matrices Derivatization 4. Derivatization (Acidification + NaNO2) Prep->Derivatization LipidRemoval->Derivatization LLE 5. Liquid-Liquid Extraction (Dichloromethane) Derivatization->LLE Analysis 6. GC-MS Analysis LLE->Analysis Data 7. Data Processing & Quantification Analysis->Data

GC-MS workflow for morpholine detection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of morpholine without the need for derivatization. This makes it a faster and often more direct approach.

Quantitative Data Summary
ParameterApplesOrangesLemonsGrapefruitReference
Linear Range (µg/L) 5 - 300---[6]
LOD (µg/kg) 21.0 - 4.01.0 - 4.01.0 - 4.0[6][7]
LOQ (µg/kg) 5101010[6][7]
Recovery (%) 83 – 10884 - 12084 - 12084 - 120[6][7]
Repeatability (RSDr %) 1.1---[6]
Reproducibility (RSDR %) 1.49---[6]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSDr: Relative Standard Deviation (Repeatability); RSDR: Relative Standard Deviation (Reproducibility).

Experimental Protocol: LC-MS/MS

This protocol is based on methods developed for analyzing morpholine residues in apples and citrus fruits.[6][7]

1. Sample Preparation & Extraction a. Homogenize the fruit sample. b. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. c. Add an appropriate volume of extraction solvent (e.g., 1% acetic acid in methanol or acidified methanol).[6][7] d. Spike with an internal standard if available (e.g., d8-morpholine). e. Shake vigorously for 1-2 minutes. f. Centrifuge at 4000 rpm for 10 minutes.

2. Sample Cleanup (Optional, if needed) a. For cleaner extracts, a solid-phase extraction (SPE) step can be incorporated. b. Pass the supernatant from the previous step through a conditioned SPE cartridge (e.g., a cation exchange column). c. Wash the cartridge to remove interferences. d. Elute the analyte with an appropriate solvent (e.g., ammoniated methanol). e. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

3. Final Sample Preparation a. Take an aliquot of the supernatant (or reconstituted eluate). b. Dilute with the mobile phase as necessary to fit within the calibration range. c. Filter the final extract through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Instrumental Analysis a. Liquid Chromatograph: UPLC or HPLC system (e.g., Agilent 1290 Infinity, Waters Acquity). b. Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S). c. Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). d. Mobile Phase A: 20 mM Ammonium formate in water.[6] e. Mobile Phase B: Acetonitrile.[6] f. Gradient Elution:

  • Start with a high percentage of organic phase (e.g., 95% B).
  • Decrease the organic phase to elute morpholine.
  • Re-equilibrate the column at initial conditions. g. Flow Rate: 0.3 - 0.5 mL/min. h. Column Temperature: 40°C. i. Injection Volume: 5-10 µL. j. Ionization Source: Electrospray Ionization (ESI), positive mode. k. Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for morpholine (e.g., quantifier and qualifier ions) for confident identification and quantification.

Workflow Diagram: LC-MS/MS Analysis of Morpholine

LCMS_Workflow Sample 1. Food Sample (e.g., Apples, Citrus) Extraction 2. Homogenization & Extraction with Acidified Methanol Sample->Extraction Centrifuge 3. Centrifugation Extraction->Centrifuge Dilution 4. Dilution & Filtration Centrifuge->Dilution Analysis 5. LC-MS/MS Analysis Dilution->Analysis Data 6. Data Processing & Quantification Analysis->Data

LC-MS/MS workflow for morpholine detection.

References

Application Notes and Protocols for Testing Vapor Phase Corrosion Inhibitors: Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapor phase corrosion inhibitors (VPCIs) are chemical compounds that can prevent or reduce the corrosion of metallic materials in enclosed environments. Morpholine and its derivatives are a class of organic compounds that have shown significant promise as effective VPCIs, particularly for the protection of mild steel and other ferrous alloys. Their mechanism of action involves volatilization, transport through the vapor phase, and subsequent adsorption onto the metal surface, forming a protective film that inhibits corrosive processes.

These application notes provide detailed protocols for the experimental setup and evaluation of morpholine-based VPCIs. The methodologies described herein cover fundamental techniques such as weight loss measurement, advanced electrochemical analysis, and surface characterization.

Data Presentation

Table 1: Corrosion Inhibition Efficiency of Morpholine Derivatives on Mild Steel (Weight Loss Method)
InhibitorConcentration (ppm)Exposure Time (h)Temperature (°C)Corrosion Rate (mg cm⁻²h⁻¹)Inhibition Efficiency (%)Reference
Blank (1 M HCl)-24321.86-[1]
Morpholino-4-phenyl-1,2,4-triazole-5-thione (MPO)30024320.1989.8[1]
4-(4-methoxyphenyl)-1-morpholino-1H-1,2,4-triazole-5(4H)-thione (MPPO)30024320.1691.4[1]
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)5002430Not Reported93.4[2]
Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without Morpholine Derivatives
InhibitorConcentration (mM)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)Reference
Blank--45085045120-[3]
Inhibitor i32.0-3805.125003099.7[3]

Experimental Protocols

Weight Loss Measurement (Gravimetric Method)

This method provides a direct and straightforward assessment of the corrosion rate and the inhibitor's efficiency. It is based on the ASTM G31 standard for laboratory immersion corrosion testing.[4][5][6]

Materials:

  • Mild steel coupons (e.g., 5 cm x 2 cm x 0.2 cm)

  • Abrasive paper (e.g., 120, 400, 800, 1200 grit)

  • Acetone

  • Ethanol

  • Desiccator

  • Analytical balance (accuracy ±0.1 mg)

  • Corrosion chamber (e.g., a sealed glass desiccator with a corrosive environment simulator)

  • VPCI powder or VPCI-impregnated paper

  • Corrosive medium (e.g., 3.5% NaCl solution to simulate a saline environment)

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash them with distilled water, degrease with acetone and ethanol, and finally dry them in a stream of warm air.[7]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).

  • Exposure:

    • Place a known amount of the VPCI (e.g., morpholine derivative powder) or a VPCI-impregnated carrier at the bottom of the corrosion chamber.

    • Place a beaker containing the corrosive solution inside the chamber to create a humid and corrosive atmosphere.

    • Suspend the weighed coupons in the vapor phase of the chamber, ensuring they are not in direct contact with the VPCI source or the corrosive solution.[8]

    • Seal the chamber and maintain it at a constant temperature (e.g., 30 ± 2 °C) for a specified duration (e.g., 24, 48, 72 hours).

    • A control experiment without the VPCI should be run in parallel under identical conditions.

  • Final Weighing:

    • After the exposure period, carefully remove the coupons from the chamber.

    • Clean the coupons according to ASTM G1 standard procedure to remove corrosion products. This may involve chemical cleaning with an inhibited acid solution.

    • Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them to obtain the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and sensitive methods for evaluating the corrosion inhibition performance of VPCIs. These methods include Polarization Resistance (Rp) and Electrochemical Impedance Spectroscopy (EIS).

Experimental Setup:

  • A three-electrode electrochemical cell.

  • Working Electrode (WE): Mild steel coupon with a defined surface area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode (CE): Platinum or graphite rod.

  • Potentiostat/Galvanostat with EIS capabilities.

  • Test Environment: A sealed chamber where the three-electrode setup is exposed to the vapor of the morpholine derivative. A thin film of electrolyte (e.g., 0.1 M NaCl) is applied to the working electrode surface to simulate atmospheric corrosion conditions.[9]

A. Polarization Resistance (Rp) Measurement

This technique provides a quick estimation of the corrosion current.[10][11][12][13][14]

Procedure:

  • Stabilization: Allow the working electrode to stabilize in the test environment until a steady open-circuit potential (OCP) is reached (typically 30-60 minutes).

  • Polarization: Apply a small potential scan (typically ±10 to ±20 mV) around the OCP at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the applied potential versus the measured current.

    • The polarization resistance (Rp) is the slope of the potential-current curve at the OCP (Rp = ΔE / Δi).

    • The corrosion current density (Icorr) can be calculated using the Stern-Geary equation: Icorr = B / Rp, where B is the Stern-Geary constant (typically assumed to be 26 mV for steel in acidic or neutral solutions).

    • Inhibition Efficiency (IE %): IE % = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100, where Rp_inhibitor and Rp_blank are the polarization resistances with and without the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS provides detailed information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[15][16][17][18][19]

Procedure:

  • Stabilization: As with the Rp measurement, allow the system to reach a steady OCP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates higher corrosion resistance.

    • The data can be fitted to an equivalent electrical circuit model to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_inhibitor and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis Techniques

These techniques are used to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.

A. Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the metal surface, revealing the extent of corrosion damage and the morphology of the protective film.[20][21][22]

Procedure:

  • After the corrosion test (weight loss or electrochemical), the metal coupons are carefully removed, rinsed, and dried.

  • The coupons are mounted on SEM stubs and coated with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • The surface is then imaged at various magnifications to observe features like pitting, general corrosion, and the presence of an adsorbed inhibitor layer.

B. Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the surface at the nanoscale, allowing for the characterization of the surface roughness and the thickness of the inhibitor film.[23][24]

Procedure:

  • Similar to SEM, the coupons are prepared after the corrosion test.

  • The AFM tip scans the surface, and the resulting data is used to generate a 3D image of the surface topography.

  • Surface roughness parameters can be quantified to compare the protected and unprotected surfaces.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_vpcis 2. VPCI Preparation cluster_testing 3. Corrosion Testing cluster_weight_loss Weight Loss Method cluster_electrochemical Electrochemical Methods cluster_analysis 4. Analysis cluster_surface Surface Analysis Techniques Prep1 Mild Steel Coupons Prep2 Polishing & Cleaning Prep1->Prep2 WL1 Initial Weighing Prep2->WL1 EC1 Polarization Resistance (Rp) Prep2->EC1 EC2 Electrochemical Impedance Spectroscopy (EIS) Prep2->EC2 VPCI1 Synthesize/Obtain Morpholine Derivatives WL2 Exposure in Corrosion Chamber VPCI1->WL2 VPCI1->EC1 VPCI1->EC2 WL1->WL2 WL3 Final Weighing WL2->WL3 Analysis3 Surface Characterization WL2->Analysis3 Analysis1 Calculate Corrosion Rate & Inhibition Efficiency WL3->Analysis1 EC1->Analysis1 EC1->Analysis3 Analysis2 Equivalent Circuit Modeling EC2->Analysis2 EC2->Analysis3 SA1 SEM Analysis3->SA1 SA2 AFM Analysis3->SA2

Caption: Experimental workflow for testing vapor phase corrosion inhibitors.

Inhibition_Mechanism cluster_vapor Vapor Phase cluster_interface Metal-Electrolyte Interface cluster_process Corrosion Process VPCI Morpholine Derivative (VPCI) Metal Metal Surface (e.g., Mild Steel) VPCI->Metal 1. Volatilization & Adsorption Film Adsorbed Protective Film Metal->Film 2. Film Formation Anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Film->Anodic Inhibits Cathodic Cathodic Reaction (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Film->Cathodic Inhibits Corrosion Corrosion Anodic->Corrosion Cathodic->Corrosion

Caption: Mechanism of corrosion inhibition by morpholine derivatives.

References

Application Notes: Formulation of Water-Resistant Waxes and Polishes Using Morpholine Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and formulation chemists in the fields of materials science and industrial product development.

Introduction

Morpholine oleate is a highly effective anionic emulsifier used in the formulation of water-resistant waxes and polishes. It is typically formed in-situ through the reaction of morpholine with a high-molecular-weight fatty acid, such as oleic acid. This emulsifier is particularly valued for its ability to create stable, small-particle wax-in-water emulsions with natural waxes like carnauba.

A key advantage of using morpholine is its volatility. During the drying process of the polish, both water and morpholine evaporate. This breaks the emulsion, leaving behind a continuous, water-resistant wax film that is highly resistant to spotting.[1][2] The resulting dried film is essentially soap-free, contributing to its durability and protective qualities.[3]

Mechanism of Emulsification

The formation of a stable wax emulsion using this compound involves the creation of a soap at the oil-water interface. Oleic acid, being soluble in the molten wax (the "oil" phase), and morpholine, being soluble in water, react at the interface to form this compound. This surfactant molecule possesses a hydrophilic (water-attracting) head and a lipophilic (oil-attracting) tail, which allows it to stabilize the wax droplets within the continuous water phase.

Caption: Logical workflow for the in-situ formation of this compound and its role as an emulsifier.

Quantitative Data: Example Formulations

The following tables summarize quantitative data from established formulations for various types of polishes using this compound. All values are presented in parts by weight unless otherwise specified.

Table 1: Carnauba Wax-Based "Rubless" Floor Polish Formulations[3]

ComponentFormulation A (Parts)Formulation B (Parts)
Carnauba Wax8711.2
Oleic Acid-2.4
Stearic Acid9-
Morpholine Derivative3.4-
Morpholine-2.2
Water40067.0

Table 2: Silicone-Containing Polish Formulations[1][2]

ComponentAuto Polish-Cleaner (Parts)Furniture Polish (Parts)
Silicone Fluid4.05.0
Oleic Acid2.52.5
Morpholine1.51.5
Stoddard Solvent19.0-
VM & P Naphtha-30.0
Kerosene (deodorized)2.0-
Water57.060.6
Abrasive14.0-
Water-Soluble Resin-0.4

Table 3: Broad Weight/Weight Range for Wax Emulsions[4]

ComponentMinimum % (w/w)Maximum % (w/w)
Carnauba Wax0.12525
Oleic Acid0.116
Morpholine0.036
Water5399.7

Experimental Protocols

The following protocols provide detailed methodologies for preparing water-resistant wax emulsions.

Protocol 1: Preparation of a Carnauba Wax Self-Lustering Polish (Direct Addition Method)

This protocol is adapted from the "rubless polish" formulation method where the emulsifier is formed directly within the molten wax phase.[3]

Materials:

  • Carnauba Wax

  • Oleic Acid

  • Morpholine

  • Deionized Water

  • Heating mantle with magnetic stirring

  • Jacketed vessel or water bath

Procedure:

  • Melt Wax: Carefully melt the carnauba wax in a reaction vessel heated to approximately 90-95°C.

  • Form Soap: Once the wax is fully molten, begin gentle stirring. Slowly add the oleic acid to the molten wax, followed by the slow addition of morpholine. Continue stirring until a clear, homogenous solution is formed. This indicates the complete reaction to form this compound within the wax.

  • Prepare Water Phase: In a separate vessel, heat the deionized water to boiling (100°C).

  • Emulsify: While maintaining vigorous stirring of the molten wax-soap solution, slowly add the boiling water. The addition must be gradual to ensure proper inversion and formation of a stable oil-in-water emulsion.

  • Cooling: Once all the water has been added, continue stirring while allowing the emulsion to cool slowly to room temperature. The final product should be a creamy, white, and stable emulsion.

Caption: Experimental workflow for the direct addition method of preparing a carnauba wax polish.

Protocol 2: Preparation of an Alkaline-Stable Wax Emulsion (Two-Phase Method)

This protocol is a general method for creating wax emulsions where the acidic and basic components are initially separated.

Materials:

  • Wax (e.g., Paraffin, Carnauba, or a blend)

  • Fatty Acid (e.g., Oleic Acid, Stearic Acid)

  • Amine Base (e.g., Morpholine, Triethanolamine)

  • Deionized Water

  • High-shear mixer or homogenizer

  • Two separate heating vessels

Procedure:

  • Prepare Oil Phase: In one vessel, melt the wax to a temperature approximately 10-15°C above its melting point. Once molten, dissolve the oleic acid completely into the wax.

  • Prepare Aqueous Phase: In a second vessel, heat the deionized water to the same temperature as the oil phase. Dissolve the morpholine into the hot water.

  • Create Premix: With the high-shear mixer running, slowly add the hot aqueous phase to the hot oil phase. Mix until a coarse but uniform premix is achieved.

  • Homogenize: Pass the hot premix through a homogenizer at a pressure of 3000-5000 psi. One or two passes may be required to achieve the desired small particle size (typically < 2 micrometers for good stability).[5]

  • Cool: Rapidly cool the resulting emulsion to below the melting point of the wax. This "sets" the wax particles and ensures the stability of the final emulsion.[5]

Conclusion

The use of this compound, formed in-situ from morpholine and oleic acid, is a robust and well-established method for creating high-performance, water-resistant wax emulsions. The key to successful formulation lies in the precise control of component ratios, temperature, and the intensity of mechanical agitation during the emulsification process. The volatility of morpholine is a critical feature, ensuring that the final dried polish film is durable, glossy, and highly resistant to water. These protocols and formulation data provide a strong foundation for researchers and scientists to develop and optimize wax and polish systems for a variety of applications.

References

use of morpholine oleate as a surface active agent in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of morpholine oleate, a versatile surface-active agent. This document details its primary functions as a corrosion inhibitor and an emulsifying agent, presenting quantitative performance data, experimental protocols, and visual representations of its chemical mechanisms.

Overview of this compound

This compound is an amine salt formed from the reaction of morpholine, a heterocyclic amine, and oleic acid, a monounsaturated fatty acid.[1] This compound effectively combines the properties of both molecules, resulting in a surfactant with a hydrophilic morpholine head and a lipophilic oleic acid tail. This amphiphilic nature allows it to function at the interface between oil and water or metal and an aqueous environment, making it a valuable component in various industrial formulations. Its primary applications include corrosion inhibition, emulsification in waxes and polishes, and as a cleansing agent in cosmetic and household products.[1][2][3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C22H43NO3[3]
Molecular Weight 369.58 g/mol [4]
Appearance Liquid[3]
CAS Number 1095-66-5[4][5]

Industrial Application: Corrosion Inhibition

This compound and its derivatives are effective corrosion inhibitors, particularly for mild steel in acidic environments.[6][7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Performance Data

The following tables summarize the performance of a related compound, ethanolamine this compound, as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[6][8]

Table 1: Inhibition Efficiency of Ethanolamine this compound in 10 vol.-% HCl [6][8]

Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
502585
1002590
1502592
2502595
25045-
25060-

Table 2: Effect of Temperature on Inhibition Efficiency in 10 vol.-% HCl with 250 ppm Inhibitor [6][8]

Temperature (°C)Inhibition Efficiency (%)
2595
45-
60-

Note: Specific efficiency values at 45°C and 60°C were not provided in the source material, but it was noted that efficiency decreases with increasing temperature.[6]

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound involves the adsorption of the molecule onto the metal surface. The polar morpholine group interacts with the metal, while the long, hydrophobic oleic acid chain forms a barrier against corrosive species.

G cluster_solution Corrosive Solution (e.g., Acid) cluster_metal Metal Surface (Mild Steel) cluster_inhibitor This compound H_plus H+ Cl_minus Cl- Metal Fe Metal->H_plus Corrosion MO MO_head Morpholine Head (Hydrophilic) MO_head->Metal Adsorption MO_tail Oleic Acid Tail (Hydrophobic) MO_head->MO_tail MO_tail->H_plus Blocks MO_tail->Cl_minus Blocks

Mechanism of Corrosion Inhibition by this compound.
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol describes a potentiodynamic polarization method to evaluate the inhibition efficiency of this compound.

  • Preparation of Test Specimens:

    • Cut mild steel specimens into 1x1 cm coupons.

    • Polish the specimens with a series of emery papers (e.g., 200, 400, 600, 800, 1000 grit).

    • Degrease the specimens with acetone, rinse with deionized water, and dry.

  • Preparation of Test Solutions:

    • Prepare a 10 vol.-% HCl or H2SO4 solution.

    • Prepare a stock solution of this compound in the acid solution.

    • Prepare a series of test solutions with varying concentrations of this compound (e.g., 50, 100, 150, 250 ppm) by diluting the stock solution.

  • Electrochemical Measurements:

    • Use a three-electrode cell with the mild steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize (typically 30-60 minutes).

    • Perform potentiodynamic polarization scans by sweeping the potential from -250 mV to +250 mV versus the open-circuit potential at a scan rate of 1 mV/s.

  • Data Analysis:

    • Determine the corrosion current density (Icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] * 100

Industrial Application: Emulsification

This compound is an effective emulsifier for creating stable oil-in-water emulsions. It is widely used in the formulation of waxes, polishes, and cutting fluids.[2][9] The morpholine evaporates as the emulsion dries, leaving behind a water-resistant film.[2]

Mechanism of Emulsification

This compound reduces the interfacial tension between oil and water, allowing for the formation of a stable dispersion of oil droplets in water.

G cluster_emulsion Oil-in-Water Emulsion cluster_water Water Phase cluster_oil Oil Droplet Water H2O Oil Oil MO1 MO1_head M MO1_tail MO1_head->MO1_tail MO2 MO2_head M MO2_tail MO2_head->MO2_tail MO3 MO3_head M MO3_tail MO3_head->MO3_tail

Emulsifying Action of this compound.
Experimental Protocol: Preparation of a Simple Wax Emulsion

This protocol provides a basic method for preparing a carnauba wax emulsion using this compound.

  • Melt the Wax Phase:

    • In a beaker, combine 10 parts carnauba wax and 2 parts oleic acid.

    • Heat the mixture to 90-95°C with gentle stirring until the wax is completely melted and the mixture is uniform.

  • Prepare the Aqueous Phase:

    • In a separate beaker, combine 85 parts water and 3 parts morpholine.

    • Heat the aqueous phase to 90-95°C.

  • Form the Emulsion:

    • Slowly add the hot aqueous phase to the molten wax phase with vigorous stirring.

    • Continue stirring until the emulsion cools to room temperature. A high-shear mixer can be used to achieve a finer emulsion.

  • Evaluation:

    • Assess the stability of the emulsion by observing for any phase separation over time.

    • The particle size of the dispersed wax can be measured using dynamic light scattering.

Synthesis of this compound

This compound is synthesized through a simple acid-base neutralization reaction between morpholine and oleic acid.

G Morpholine Morpholine MorpholineOleate This compound Morpholine->MorpholineOleate + OleicAcid Oleic Acid OleicAcid->MorpholineOleate +

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

  • Reactants:

    • 1 mole of oleic acid

    • 1 mole of morpholine

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a thermometer, add the oleic acid.

    • Slowly add the morpholine to the oleic acid with continuous stirring. The reaction is exothermic, and the temperature should be controlled.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • The resulting product is this compound. No purification is typically necessary for most industrial applications.

Safety and Handling

Morpholine can be an irritant to the skin, eyes, and respiratory tract.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling morpholine and this compound. The synthesis should be carried out in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for morpholine and oleic acid.

References

Standardized Testing Protocols for Morpholine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note ID: AN-CI-2025-10-30

Introduction

Morpholine and its derivatives are widely utilized as corrosion inhibitors, particularly in boiler and steam condensate systems where they effectively neutralize acidic gases like carbon dioxide, thus raising the pH of the condensate and mitigating corrosion of metal surfaces.[1][2][3][4] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of morpholine-based corrosion inhibitors. The protocols are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible assessment of inhibitor performance. The methodologies covered include gravimetric (weight loss) analysis and electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Mechanism of Action

Morpholine is an organic amine that, when dosed into a boiler system, volatilizes with steam.[2][4] As the steam condenses, the morpholine dissolves in the condensate and, being alkaline, neutralizes any dissolved acidic gases, primarily carbon dioxide, thereby increasing the pH and reducing the corrosivity of the condensate. This process protects the metal surfaces of the condensate return lines from acidic corrosion. The general mechanism involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment.

Experimental Protocols

Gravimetric Analysis (Weight Loss Method)

The weight loss method is a fundamental and straightforward technique for determining the average corrosion rate over a specific period. This protocol is based on the principles outlined in ASTM G1 and NACE TM0169/G31.[3][5][6][7]

Objective: To determine the corrosion inhibition efficiency of morpholine by measuring the mass loss of metal coupons exposed to a corrosive environment with and without the inhibitor.

Materials and Equipment:

  • Metal coupons (e.g., carbon steel, copper) of known dimensions and surface area

  • Corrosive solution (e.g., simulated boiler feedwater, acidic solution)

  • Morpholine-based corrosion inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers or beads for surface preparation

  • Cleaning solutions (as per ASTM G1, e.g., inhibited hydrochloric acid)[5]

  • Beakers or test containers

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Mechanically polish the metal coupons using progressively finer grades of polishing paper to achieve a uniform surface finish.

    • Clean the coupons with a suitable solvent (e.g., acetone, ethanol) to remove any grease or oil.

    • Rinse with deionized water and dry thoroughly.

    • Store the prepared coupons in a desiccator.

  • Initial Weighing:

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (W_initial).

  • Experimental Setup:

    • Prepare the test solutions: a blank corrosive solution and corrosive solutions with varying concentrations of the morpholine-based inhibitor.

    • Place the test solutions in beakers and bring them to the desired test temperature in a water bath.

    • Immerse one coupon in each beaker, ensuring it is fully submerged.

  • Exposure:

    • Expose the coupons to the test solutions for a predetermined period (e.g., 24, 48, or 72 hours).

  • Coupon Cleaning and Final Weighing:

    • After the exposure period, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base metal.[5] This may involve chemical cleaning with an inhibited acid followed by scrubbing with a soft brush.

    • Rinse the cleaned coupons with deionized water and dry them completely.

    • Weigh each coupon accurately and record the final weight (W_final).

Calculations:

  • Corrosion Rate (CR): CR (mpy) = (K × ΔW) / (A × T × D) Where:

    • K = constant (3.45 × 10^6 for mpy)

    • ΔW = Mass loss (W_initial - W_final) in grams

    • A = Surface area of the coupon in cm^2

    • T = Exposure time in hours

    • D = Density of the metal in g/cm^3

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

G cluster_prep Coupon Preparation cluster_exposure Exposure cluster_analysis Analysis p1 Polish Coupon p2 Clean & Degrease p1->p2 p3 Weigh (Initial) p2->p3 e1 Prepare Test Solutions (Blank & Inhibitor) p3->e1 Prepared Coupon e2 Immerse Coupon e1->e2 e3 Maintain Temperature & Time e2->e3 a1 Remove & Clean Coupon (ASTM G1) e3->a1 Exposed Coupon a2 Weigh (Final) a1->a2 a3 Calculate Corrosion Rate & Inhibition Efficiency a2->a3

Caption: Workflow for Gravimetric (Weight Loss) Corrosion Testing.

Electrochemical Testing

Electrochemical methods provide rapid and sensitive means to evaluate corrosion rates and inhibitor performance. These protocols are based on standards such as ASTM G5 and G102.[1][2][4][8][9][10][11]

3.2.1. Potentiodynamic Polarization

Objective: To determine the corrosion current (I_corr) and corrosion potential (E_corr) of a metal in a corrosive environment and to evaluate the effect of morpholine inhibitor on these parameters.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell (three-electrode setup)

    • Working Electrode (WE): Metal specimen (e.g., carbon steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution

  • Morpholine-based corrosion inhibitor

  • Polishing materials for the working electrode

Procedure:

  • Electrode Preparation:

    • Polish the working electrode to a mirror finish.

    • Clean and degrease the electrode.

  • Experimental Setup:

    • Assemble the three-electrode cell with the corrosive solution (blank or with inhibitor).

    • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Polarization Scan:

    • Perform a potentiodynamic scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).

  • Data Analysis:

    • Plot the resulting potential vs. log(current density) to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where:

    • i_corr_blank = Corrosion current density in the absence of the inhibitor

    • i_corr_inhibitor = Corrosion current density in the presence of the inhibitor

G cluster_setup Setup cluster_scan Measurement cluster_analysis Analysis s1 Prepare & Polish Working Electrode s2 Assemble 3-Electrode Cell s1->s2 s3 Stabilize at OCP s2->s3 m1 Apply Potential Scan (-250 to +250 mV vs OCP) s3->m1 Stabilized System m2 Record Current Response m1->m2 a1 Generate Tafel Plot m2->a1 Potential & Current Data a2 Determine Ecorr & icorr a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: Workflow for Potentiodynamic Polarization Measurement.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of a protective film and the mechanism of corrosion inhibition by analyzing the impedance of the metal-solution interface.

Materials and Equipment: Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).

Procedure:

  • Electrode and Cell Setup: Same as for potentiodynamic polarization. The system is stabilized at the OCP.

  • EIS Measurement:

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response to determine the impedance at each frequency.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and/or Bode plots (log |Z| and phase angle vs. log frequency).

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

Calculations:

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 Where:

    • R_ct_blank = Charge transfer resistance in the absence of the inhibitor

    • R_ct_inhibitor = Charge transfer resistance in the presence of the inhibitor

G start System at OCP apply_ac Apply Small AC Voltage (100 kHz to 10 mHz) start->apply_ac measure_current Measure AC Current Response apply_ac->measure_current calculate_impedance Calculate Impedance (Z) measure_current->calculate_impedance plot_data Generate Nyquist & Bode Plots calculate_impedance->plot_data model_data Fit to Equivalent Circuit Model plot_data->model_data extract_params Extract Rct, Cdl, etc. model_data->extract_params calculate_ie Calculate Inhibition Efficiency extract_params->calculate_ie

Caption: Logical Flow of an Electrochemical Impedance Spectroscopy Experiment.

Data Presentation

Quantitative data from the evaluation of morpholine-based corrosion inhibitors should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Weight Loss Data for Morpholine Corrosion Inhibitor on Carbon Steel

Inhibitor Concentration (ppm)Exposure Time (hours)Initial Weight (g)Final Weight (g)Mass Loss (g)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)2415.123415.09870.024715.2-
502415.234515.22980.00472.980.9
1002415.187615.18450.00311.987.5
2002415.345615.34380.00181.192.8

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Potentiodynamic Polarization Data for Morpholine Corrosion Inhibitor on Carbon Steel

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Blank)-65085.339.3-
50-62515.27.082.2
100-6109.84.588.5
200-5955.12.394.0

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.[12][13][14]

Table 3: Electrochemical Impedance Spectroscopy Data for Morpholine Corrosion Inhibitor on Carbon Steel

Inhibitor Concentration (ppm)R_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)25250350-
5028150015083.3
1002628009591.1
2002745006094.4

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.[12][15]

Conclusion

The standardized protocols presented in this application note provide a robust framework for the evaluation of morpholine-based corrosion inhibitors. The combination of gravimetric and electrochemical techniques allows for a comprehensive assessment of inhibitor performance, including the determination of corrosion rates, inhibition efficiencies, and mechanistic insights. Consistent application of these methods will ensure the generation of high-quality, comparable data, which is essential for the development and qualification of effective corrosion control strategies in various industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Oleate Concentration for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of morpholine oleate as a corrosion inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound as a corrosion inhibitor?

A1: Based on studies of related morpholine derivatives, a typical starting concentration range for this compound in acidic solutions is between 50 ppm and 300 ppm.[1][2] The optimal concentration will depend on the specific corrosive environment, temperature, and the metal being protected.

Q2: How does temperature affect the performance of this compound?

A2: Generally, the inhibition efficiency of morpholine-based inhibitors tends to decrease as the temperature increases.[1][3] This is often attributed to the desorption of the inhibitor from the metal surface at higher temperatures. It is crucial to evaluate the inhibitor's performance at the intended operating temperature of your system.

Q3: In which corrosive environments is this compound most effective?

A3: this compound and its derivatives have shown effectiveness in acidic environments, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) solutions.[1][3] Its performance may vary in different acids and in the presence of other ions. For instance, the presence of chloride ions (from NaCl) has been observed to have a synergistic effect on the inhibition of mild steel in H2SO4 solution.[1][3]

Q4: What is the mechanism of corrosion inhibition by this compound?

A4: The corrosion inhibition mechanism of morpholine derivatives, including this compound, involves the adsorption of the inhibitor molecules onto the metal surface.[4][5][6] This forms a protective layer that isolates the metal from the corrosive medium. The nitrogen and oxygen atoms in the morpholine ring and the oleate group play a crucial role in coordinating with the metal atoms, leading to both physical and chemical adsorption.[4][6]

Q5: How can I determine the inhibition efficiency of this compound?

A5: The inhibition efficiency (IE%) can be calculated using data from various experimental techniques. For example, using weight loss data, the formula is:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Using electrochemical data, such as polarization resistance (Rp), the formula is:

IE% = [(Rpᵢ - Rp₀) / Rpᵢ] x 100

Where Rpᵢ is the polarization resistance with the inhibitor and Rp₀ is the polarization resistance without the inhibitor.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Inhibition Efficiency - Concentration is too low: The inhibitor concentration may be insufficient to form a complete protective film on the metal surface.- Temperature is too high: Increased temperature can lead to desorption of the inhibitor.- Incompatible environment: The corrosive medium may be too aggressive or contain species that interfere with the inhibitor's action.- Increase inhibitor concentration: Incrementally increase the concentration (e.g., in steps of 50 ppm) and re-evaluate the inhibition efficiency.- Evaluate at different temperatures: Test the inhibitor's performance at various temperatures to determine its optimal operating range.- Analyze the corrosive medium: Characterize the composition of your corrosive environment and consider if pre-treatment or the use of a co-inhibitor is necessary.
Inconsistent or Non-Reproducible Results - Inadequate surface preparation: The metal surface may not be properly cleaned, leading to uneven adsorption of the inhibitor.- Fluctuations in experimental conditions: Variations in temperature, pH, or concentration can affect the results.- Contamination of solutions: Impurities in the corrosive medium or inhibitor solution can interfere with the experiment.- Standardize surface preparation: Ensure a consistent and thorough cleaning procedure for all metal specimens (e.g., polishing, degreasing, and rinsing).- Maintain stable experimental conditions: Use a thermostat-controlled water bath and calibrated pH meters. Prepare fresh solutions for each experiment.- Use high-purity reagents: Utilize analytical grade reagents and deionized water to prepare your solutions.
Pitting or Localized Corrosion Observed - Incomplete inhibitor film formation: At low concentrations, the inhibitor may not provide uniform protection, leading to localized attack.- Presence of aggressive ions: Ions like chlorides can promote pitting corrosion, even in the presence of an inhibitor.- Increase inhibitor concentration: A higher concentration may be required to form a more compact and protective film.- Consider a synergistic inhibitor blend: The addition of other inhibitors that are effective against pitting may be beneficial.

Data Presentation

Table 1: Inhibition Efficiency of Ethanolamine this compound in Acidic Solutions

Concentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)
5010 vol.-% HCl25>80% (estimated from graph)
10010 vol.-% HCl25>85% (estimated from graph)
15010 vol.-% HCl25>90% (estimated from graph)
25010 vol.-% HCl2595
25010 vol.-% H₂SO₄25<90% (estimated from graph)
25010 vol.-% HCl45<95% (estimated from graph)
25010 vol.-% HCl60<90% (estimated from graph)

Data adapted from a study on ethanolamine this compound.[1][3]

Table 2: Performance of Various Morpholine Salt Volatile Corrosion Inhibitors (VCIs) in 3.5% NaCl Solution

Inhibitor (10 g/L)Corrosion Rate (mm/a)Inhibition Efficiency (%)
Blank0.075-
Morpholine Formate>0.05<30
Morpholine Acetate>0.05<30
Morpholine Propionate>0.05<30
Morpholine Benzoate<0.01>85
Morpholine Carbonate<0.01>85

Data from a study on morpholine salt VCIs, provided for comparative purposes.[4]

Experimental Protocols

Weight Loss Measurement

This method provides a direct measure of corrosion rate and inhibitor efficiency.

Methodology:

  • Specimen Preparation: Mechanically polish metal coupons to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of this compound.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution as per ASTM G1 standard), rinse, dry, and reweigh.

  • Calculation: Calculate the weight loss and inhibition efficiency.

Potentiodynamic Polarization

This electrochemical technique provides insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

Methodology:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Solution Preparation: Fill the cell with the corrosive solution, with or without the inhibitor.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the resulting current density versus potential (Tafel plot) to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. Calculate the inhibition efficiency from the icorr values.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.

Methodology:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the system to stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[2] An increase in Rct in the presence of the inhibitor indicates effective corrosion inhibition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Metal_Prep Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Potentiodynamic Potentiodynamic Polarization Metal_Prep->Potentiodynamic EIS Electrochemical Impedance Spectroscopy Metal_Prep->EIS Solution_Prep Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->Potentiodynamic Solution_Prep->EIS Data_Analysis Data Analysis Weight_Loss->Data_Analysis Potentiodynamic->Data_Analysis EIS->Data_Analysis IE_Calc Inhibition Efficiency Calculation Data_Analysis->IE_Calc Mechanism Mechanism Determination IE_Calc->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_reactions Corrosion Reactions H_plus H+ Cathodic Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) H_plus->Cathodic Cl_minus Cl- H2O H₂O MO This compound (Inhibitor) Metal Metal (e.g., Fe) MO->Metal Adsorption Anodic Anodic Dissolution (Fe -> Fe²⁺ + 2e⁻) Metal->Anodic

Caption: Mechanism of corrosion inhibition by this compound adsorption.

Troubleshooting_Logic Start Low Inhibition Efficiency? Conc Concentration Optimal? Start->Conc Temp Temperature Too High? Conc->Temp No Increase_Conc Increase Concentration Conc->Increase_Conc Yes Env Environment Compatible? Temp->Env No Adjust_Temp Optimize Temperature Temp->Adjust_Temp Yes Analyze_Env Analyze/ Modify Environment Env->Analyze_Env No Success Problem Resolved Increase_Conc->Success Adjust_Temp->Success Analyze_Env->Success

Caption: Troubleshooting flowchart for low inhibition efficiency.

References

Technical Support Center: Synthesis of High-Purity Morpholine Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity morpholine oleate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the exothermic neutralization reaction between morpholine and oleic acid. This reaction involves the nitrogen atom of the morpholine ring reacting with the carboxyl group of oleic acid.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: On a laboratory scale, the synthesis is often carried out by refluxing equimolar amounts of morpholine and oleic acid in a non-polar solvent, such as anhydrous toluene. The reaction is typically heated to around 110°C for 4 to 6 hours. For industrial production, a continuous stirred-tank reactor (CSTR) may be used at temperatures between 80–100°C.[1]

Q3: What is the expected purity of commercially available this compound?

A3: The purity of commercially available this compound is typically around 95%.[1]

Q4: Can a catalyst be used to improve the reaction?

A4: Yes, a catalyst can be used to increase the reaction rate, potentially allowing for lower reaction temperatures and shorter reaction times. For instance, the use of sulfuric acid as a catalyst can lead to yields of up to 95%.[1]

Q5: What are the main challenges in obtaining high-purity this compound?

A5: The main challenges include ensuring the reaction goes to completion, removing unreacted starting materials (morpholine and oleic acid), water, and any byproducts formed during the synthesis. Additionally, preventing degradation of the final product through hydrolysis or autoxidation is crucial for maintaining high purity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature (within the recommended range of 80-110°C).- Use a slight molar excess (around 10%) of oleic acid to drive the reaction to completion.[1]- Ensure efficient removal of water as it forms, for example, by using a Dean-Stark apparatus if conducting the reaction in a solvent like toluene.
Hydrolysis of the product.- Ensure all reactants and solvents are anhydrous.- Avoid acidic or basic conditions during workup and storage, as these can catalyze hydrolysis.[1]
Product Impurity (Presence of Starting Materials) Inefficient purification.- After the reaction, perform a phase separation to remove excess oleic acid.[1]- Wash the organic phase with a neutral aqueous solution to remove any remaining water-soluble impurities.
Product Discoloration (Yellowing) Autoxidation of the oleate component.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Avoid prolonged exposure to high temperatures and light.
Inconsistent Results Variability in reactant quality.- Use high-purity morpholine and oleic acid for the synthesis.- Characterize the starting materials to confirm their purity before use.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • Morpholine (high purity)

  • Oleic Acid (high purity)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of morpholine and oleic acid in anhydrous toluene.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to 110°C with continuous stirring.[1]

  • Maintain the reaction at reflux for 4-6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with deionized water to remove any unreacted morpholine.

  • Perform a phase separation to remove the aqueous layer.[1]

  • Remove the toluene under reduced pressure to obtain the crude this compound.

  • For higher purity, further purification can be achieved through vacuum distillation.

Analytical Methods for Purity Assessment

Parameter Analytical Technique Description
Morpholine Content Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS can be used for the qualitative and quantitative analysis of morpholine.[2]
High-Performance Liquid Chromatography (HPLC)HPLC provides high sensitivity and selectivity for the analysis of morpholine.[2]
Oleic Acid Content Gas Chromatography (GC)The oleic acid component can be analyzed by GC after conversion to its more volatile fatty acid methyl ester (FAME).[1]
Overall Purity TitrationAcid-base titration can be used to determine the amount of unreacted oleic acid, giving an indication of the reaction completion and purity.

Visualizing the Workflow and Troubleshooting

Below are diagrams illustrating the experimental workflow for this compound synthesis and a decision tree for troubleshooting common issues.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 1. Mix Morpholine & Oleic Acid in Toluene reflux 2. Reflux at 110°C for 4-6 hours reactants->reflux Heat cool 3. Cool to Room Temperature reflux->cool wash 4. Wash with Deionized Water cool->wash separate 5. Phase Separation wash->separate evaporate 6. Evaporate Toluene separate->evaporate product High-Purity this compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Purity or Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Yield start_materials Unreacted Starting Materials? start->start_materials Check Purity hydrolysis Potential Hydrolysis? incomplete_reaction->hydrolysis No solution_yield Increase reaction time/temp Use excess oleic acid Remove water incomplete_reaction->solution_yield Yes solution_hydrolysis Use anhydrous reagents Neutral workup hydrolysis->solution_hydrolysis Yes discoloration Product Discolored? start_materials->discoloration No solution_purity Improve washing & phase separation start_materials->solution_purity Yes solution_discoloration Store under inert atmosphere Avoid light/heat discoloration->solution_discoloration Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Improving the Stability of Morpholine Oleate Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of morpholine oleate emulsions.

I. Troubleshooting Guide

This section addresses common issues observed during the formulation of this compound emulsions and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Creaming: A layer of concentrated emulsion forms at the top.Insufficient homogenization, large droplet size, low viscosity of the continuous phase.Increase homogenization time or speed. Consider adding a thickening agent to the aqueous phase. Optimize the oil-to-water ratio.
Coalescence/Breaking: The emulsion separates into distinct oil and water layers.Insufficient emulsifier concentration, incorrect pH, high storage temperature, incompatible ingredients.Increase the concentration of this compound. Adjust the pH to the optimal range for this compound stability. Store the emulsion at a lower temperature. Review the formulation for any antagonistic ingredients.
Flocculation: Droplets clump together without merging.Sub-optimal emulsifier concentration, changes in pH leading to reduced electrostatic repulsion.Increase the emulsifier concentration to ensure adequate droplet coating. Adjust the pH to maintain a higher zeta potential (electrostatic repulsion).
Phase Inversion: The emulsion unexpectedly switches from oil-in-water (O/W) to water-in-oil (W/O), or vice-versa.Changes in temperature (approaching the Phase Inversion Temperature - PIT), alteration of the oil/water ratio.Control the temperature during preparation and storage to stay well below the PIT. Maintain the intended oil-to-water volume ratio.
Grainy or Waxy Appearance Incomplete dissolution of components, crystallization of fatty components due to temperature shock.Ensure both oil and water phases are heated sufficiently and are at similar temperatures before emulsification.[1]
Changes in Color or Odor Oxidation of oleic acid or other components, microbial contamination.Incorporate antioxidants into the formulation. Ensure proper preservation and aseptic handling.

II. Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: What is a typical starting formulation for a this compound emulsion?

A1: A common starting point for a simple oil-in-water (O/W) this compound emulsion involves the in-situ formation of the emulsifier by neutralizing oleic acid with morpholine. A patent from the era of this technology's development provides illustrative examples.[2] For a basic laboratory-scale preparation, you could start with:

  • Oil Phase: Oleic Acid (e.g., 2-10% w/w), Oil/Wax (e.g., 10-30% w/w)

  • Aqueous Phase: Morpholine (in slight molar excess to oleic acid), Water (q.s. to 100%)

The morpholine is typically dissolved in the water, and the oleic acid in the oil phase. The two phases are then heated separately before being combined with high shear.

Q2: What are the critical process parameters for preparing a stable this compound emulsion?

A2: The key parameters include:

  • Temperature: Both the oil and water phases should be heated, typically to a similar temperature (e.g., 70-80°C), to ensure all components are liquid and to facilitate emulsification.[1]

  • Order of Addition: For O/W emulsions, the oil phase is typically added to the aqueous phase slowly with continuous agitation.

  • Homogenization: High shear mixing (e.g., using a homogenizer or a high-speed stirrer) is crucial to reduce the droplet size and form a stable emulsion. The duration and intensity of homogenization will directly impact the initial particle size and, consequently, the long-term stability.

Stability and Characterization

Q3: How does pH affect the stability of this compound emulsions?

A3: pH is a critical factor for emulsions stabilized by fatty acid soaps like this compound. The stability is directly linked to the ionization of the oleic acid. At alkaline pH, the carboxylic acid group of oleic acid is deprotonated, forming the oleate anion, which acts as the emulsifier. A decrease in pH towards the pKa of oleic acid will cause the reprotonation of the oleate, leading to a loss of its emulsifying properties and subsequent emulsion breakdown.[3][4] Maintaining a sufficiently alkaline pH is therefore essential for stability.

Q4: What is the effect of temperature on the stability of these emulsions?

A4: Temperature can affect stability in several ways:

  • Increased Droplet Collision: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent collisions and a higher chance of coalescence.

  • Changes in Viscosity: Increased temperature generally lowers the viscosity of the continuous phase, which can accelerate creaming.

  • Phase Inversion: For non-ionic and some ionic emulsions, there is a specific temperature at which the emulsion will invert (Phase Inversion Temperature, PIT). Preparing the emulsion above the PIT and then rapidly cooling can sometimes produce very fine, stable emulsions. However, for storage, it is crucial to remain well below this temperature.

Q5: What analytical techniques are recommended for characterizing this compound emulsions?

A5: A multi-faceted approach is recommended:

  • Visual Observation: Simple, yet powerful for detecting macroscopic instabilities like creaming, coalescence, and phase separation.

  • Microscopy: To visualize droplet size, shape, and evidence of flocculation or coalescence.

  • Particle Size Analysis: Techniques like dynamic light scattering (DLS) can provide quantitative data on the mean droplet size and polydispersity index (PDI). Smaller, more uniform droplets generally lead to more stable emulsions.

  • Zeta Potential Measurement: This measures the surface charge of the droplets and is a good indicator of the electrostatic repulsion between them. A higher absolute zeta potential (e.g., > |30| mV) generally corresponds to better stability against flocculation and coalescence.

  • Rheology/Viscosity Measurement: Monitoring changes in viscosity over time can indicate structural changes within the emulsion.

III. Quantitative Data Summary

Disclaimer: The following tables present representative data for oleate-based emulsions. Specific values for this compound emulsions may vary depending on the exact formulation and processing conditions. This data should be used as a general guide to understand the expected trends.

Table 1: Effect of pH on Mean Particle Size of an Oleate-Stabilized Emulsion

pHMean Particle Diameter (d₄₃, µm)Observation
3.0> 30Significant droplet aggregation and instability.[3]
4.0~25High degree of aggregation.
5.0~15Moderate aggregation.
6.0~10Reduced aggregation, improved stability.[3]
7.0< 10Relatively stable emulsion with smaller particle size.[3]
8.0< 5Good stability with small particle size.

Table 2: Effect of Temperature on Zeta Potential of an Emulsion System

Temperature (°C)Zeta Potential (mV)Implication for Stability
25-45High electrostatic repulsion, good stability.
40-42Slightly reduced repulsion, still stable.
55-38Reduced repulsion, potential for increased instability over time.[2]
70-33Significantly lower repulsion, increased risk of flocculation.
85-28Low electrostatic barrier, high risk of instability.[2]

Table 3: Effect of Emulsifier Concentration on Emulsion Properties

Emulsifier Conc. (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Stability Observation
0.53500.45Prone to rapid creaming and coalescence.
1.02500.30Improved stability, but still some creaming over time.[5]
2.01800.22Good stability with minimal creaming.
3.01500.18Very stable emulsion.
5.01200.15Excellent stability, fine droplets.

IV. Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

Materials:

  • Oleic Acid

  • Morpholine

  • Oil phase (e.g., mineral oil, squalane, or other desired oil)

  • Deionized Water

  • Beakers, magnetic stirrer with hotplate, high-shear homogenizer, thermometer.

Procedure:

  • Prepare the Aqueous Phase: In a beaker, add the calculated amount of morpholine to the deionized water. Stir until fully dissolved. Heat the aqueous phase to 75°C.

  • Prepare the Oil Phase: In a separate beaker, combine the oleic acid and the desired oil. Heat the oil phase to 75°C while stirring to ensure homogeneity.

  • Emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Once all the oil phase has been added, immediately transfer the coarse emulsion to a high-shear homogenizer. Homogenize for 5-10 minutes at a speed sufficient to create a fine, milky-white emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Characterize the freshly prepared emulsion for pH, particle size, and viscosity.

Protocol 2: Accelerated Stability Testing of the Emulsion

Objective: To assess the physical stability of the emulsion under stressed conditions to predict its long-term shelf life.

Methods:

  • Thermal Stress Test:

    • Dispense the emulsion into sealed, airtight containers.

    • Place samples in ovens at elevated temperatures (e.g., 40°C, 50°C).

    • Place another sample in a refrigerator at 4°C.

    • At specified time points (e.g., 24h, 1 week, 2 weeks, 1 month), remove samples and allow them to equilibrate to room temperature.

    • Evaluate for any changes in appearance (creaming, separation), pH, viscosity, and particle size.

  • Freeze-Thaw Cycle Test:

    • Place a sample of the emulsion in a freezer at -10°C to -20°C for 24 hours.

    • Remove the sample and allow it to thaw at room temperature for 24 hours. This constitutes one cycle.

    • Repeat this for 3-5 cycles.

    • After the final cycle, visually inspect the emulsion for signs of instability such as graininess, separation, or significant changes in consistency.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • After centrifugation, inspect the sample for any signs of phase separation or creaming. The formation of a separate layer indicates poor stability.

V. Visualizations

experimental_workflow_preparation cluster_prep Emulsion Preparation A Prepare Aqueous Phase (Morpholine + Water) Heat to 75°C C Combine Phases (Add Oil to Water) A->C B Prepare Oil Phase (Oleic Acid + Oil) Heat to 75°C B->C D High-Shear Homogenization C->D E Cool to Room Temperature D->E F Final Emulsion E->F

Caption: Experimental workflow for preparing a this compound emulsion.

stability_testing_workflow cluster_testing Stability Testing Start Fresh Emulsion Thermal Thermal Stress (4°C, 40°C, 50°C) Start->Thermal FreezeThaw Freeze-Thaw Cycles (-10°C to 25°C) Start->FreezeThaw Centrifuge Centrifugation (3000 rpm, 30 min) Start->Centrifuge Analysis Analyze Samples: - Visual Appearance - pH - Viscosity - Particle Size Thermal->Analysis FreezeThaw->Analysis Centrifuge->Analysis

Caption: Workflow for accelerated stability testing of emulsions.

stability_factors cluster_factors Factors Affecting Emulsion Stability Stability Emulsion Stability pH pH Zeta Zeta Potential (Electrostatic Repulsion) pH->Zeta Temp Temperature Viscosity Continuous Phase Viscosity Temp->Viscosity reduces Coalescence Coalescence Temp->Coalescence promotes Concentration Emulsifier Concentration DropletSize Droplet Size Concentration->DropletSize reduces Concentration->Coalescence prevents Homogenization Homogenization (Energy) Homogenization->DropletSize reduces Zeta->Coalescence prevents Flocculation Flocculation Zeta->Flocculation prevents Creaming Creaming DropletSize->Creaming influences Viscosity->Creaming reduces Creaming->Stability Coalescence->Stability Flocculation->Stability

Caption: Logical relationships of factors influencing emulsion stability.

References

mitigating the formation of N-nitrosomorpholine from morpholine-based coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholine-based coatings. The information is designed to help you understand, troubleshoot, and mitigate the formation of N-nitrosomorpholine (NMOR), a potential human carcinogen.

Section 1: Frequently Asked Questions (FAQs) on NMOR Formation

This section addresses fundamental questions about the origin and risks of NMOR in the context of morpholine-based coatings.

Q1: What is N-nitrosomorpholine (NMOR) and why is it a concern?

A: N-nitrosomorpholine (NMOR) is an organic compound classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] It is not used commercially in the United States but can form unintentionally from the reaction of morpholine with nitrosating agents.[1][2] Its presence in pharmaceutical products, even at trace levels, is a significant safety concern due to its mutagenic potential, leading to stringent regulatory scrutiny.[3]

Q2: How does NMOR form from morpholine-based coatings?

A: Morpholine is a secondary amine. NMOR is formed when the morpholine molecule reacts with a nitrosating agent. Common nitrosating agents include nitrite salts (like sodium nitrite) under acidic conditions or various nitrogen oxides (NOx) present in the environment.[4] This reaction, known as nitrosation, can occur if residual morpholine in a coating comes into contact with these agents during manufacturing, storage, or even use.[4][5]

Q3: What are the primary sources of the nitrosating agents responsible for NMOR formation?

A: Nitrosating agents can originate from several sources:

  • Excipients: Nitrite impurities are often found in common pharmaceutical excipients.[3]

  • Environmental Exposure: Nitrogen oxides (NOx) are common air pollutants, particularly in industrial settings, and can lead to nitrosation.[6]

  • Packaging Materials: Certain materials used in packaging, such as those containing nitrocellulose, can be a source of nitrosating agents that may leach into the product.[7]

  • In Vivo Formation: If morpholine is ingested, it can react with nitrites in the stomach to form NMOR endogenously.[2]

Q4: What are the regulatory guidelines concerning nitrosamine impurities like NMOR?

A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established strict guidelines for the control of nitrosamine impurities in drug products.[8] The FDA recommends a three-step mitigation strategy:

  • Risk Assessment: Evaluate the potential for nitrosamine impurities in the drug product.

  • Confirmatory Testing: If a risk is identified, perform testing to confirm the presence and levels of nitrosamines.

  • Mitigation: Report and implement changes to prevent or reduce the presence of these impurities.[9]

The FDA has set Acceptable Intake (AI) limits for several common nitrosamines, which represent a daily exposure level corresponding to a negligible cancer risk.[8]

Section 2: Troubleshooting Guide for Unexpected NMOR Detection

This guide is for users who have encountered NMOR in their experiments and need to identify and resolve the issue.

Q1: We detected NMOR in our product containing a morpholine-based coating. What is the first step to identify the cause?

A: The first step is to conduct a thorough risk assessment, as recommended by the FDA.[9] This involves systematically reviewing your entire manufacturing process, from raw materials to the final packaged product. Test all raw materials, including the active pharmaceutical ingredient (API), excipients, and primary packaging components, for the presence of nitrites and secondary or tertiary amines.

Q2: Could the coating's curing process be a contributing factor?

A: While specific studies on coating cure conditions are limited in the search results, it is chemically plausible. Heat can accelerate chemical reactions, so the temperature and duration of the curing process should be evaluated as a potential variable. It is crucial to determine if the combination of heat and atmospheric conditions (e.g., presence of NOx in the oven) could facilitate the nitrosation of any residual morpholine.

Q3: How can I be sure my analytical method isn't creating the NMOR I'm detecting?

A: This is a critical point known as artifact formation. NMOR can form during the analysis if both morpholine and a nitrosating agent are present in the sample. To prevent this, it is essential to add inhibitors to the sample extraction and preparation solutions. A combination of L-ascorbic acid (for the aqueous phase) and d,l-alpha-tocopherol (for the lipid phase) has been shown to be effective in preventing artifactual NMOR formation during analysis.[6]

Section 3: Mitigation Strategies and Best Practices

This section provides actionable strategies to prevent the formation of NMOR in your products.

Q1: What are the most effective chemical inhibitors to add to a formulation to prevent NMOR formation?

A: The use of antioxidants as "nitrosating agent scavengers" is a well-documented and effective strategy. These compounds react with nitrosating agents more readily than the amine, preventing the formation of nitrosamines. The most commonly cited inhibitors are:

  • Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate) [3][6][10]

  • Alpha-tocopherol (Vitamin E) [3][6][10]

  • Ferulic Acid [3]

  • Caffeic Acid [3]

Ascorbate is particularly effective in aqueous environments, while alpha-tocopherol works well in lipid phases.[6]

Q2: At what concentration should these inhibitors be used?

A: A model study on oral solid dosage forms demonstrated that inhibitors such as ascorbic acid and alpha-tocopherol showed greater than 80% inhibition of nitrosamine formation when incorporated into the formulation at a level of approximately 1% by weight.[3] The optimal concentration will depend on your specific formulation, the expected level of nitrite impurities, and storage conditions. Pilot studies are recommended to determine the most effective concentration for your product.

Q3: Besides using inhibitors, what other strategies can mitigate NMOR formation?

A: A multi-faceted approach is best:

  • Raw Material Control: Source high-purity excipients with low or non-detectable levels of nitrite impurities. Implement rigorous testing and qualification for all incoming materials.

  • Formulation Redesign: If feasible, explore alternative, morpholine-free coating technologies. Options may include solventless coating techniques like hot-melt or dry powder coating, which can also reduce processing time and environmental impact.[11]

  • Process Optimization: Control the manufacturing environment to minimize exposure to atmospheric nitrogen oxides.

  • Packaging Selection: Choose packaging materials that are not a source of leachable nitrosating agents.[7]

Section 4: Data and Experimental Protocols

This section provides quantitative data and detailed methodologies for key experiments.

Data Presentation

Table 1: Efficacy of Common Nitrosamine Inhibitors

InhibitorConcentrationInhibition EfficacyReference
Ascorbic Acid~1 wt%>80%[3]
Sodium Ascorbate~1 wt%>80%[3]
Alpha-tocopherol~1 wt%>80%[3]
Caffeic Acid~1 wt%>80%[3]
Ferulic Acid~1 wt%>80%[3]
GlutathioneNot specifiedEffective[10]

Table 2: Analytical Methods for NMOR Quantification

Analytical TechniqueTypical Detection LimitMatrixReference
GC-Chemiluminescence0.4 µg/m³ (84 ppt)Air[5]
GC-NCD0.25 µg/LWater[12]
GC-TEANot specifiedGeneral[5]
LC-MS/MSNot specified (High Sensitivity)Pharmaceutical Products[13]
GC-MS/MSNot specified (High Sensitivity)Pharmaceutical Products[13]

Table 3: FDA Acceptable Intake (AI) Limits for Common Nitrosamines

Nitrosamine ImpurityAcceptable Intake (AI) Limit (ng/day)
NDMA (N-nitrosodimethylamine)96
NDEA (N-nitrosodiethylamine)26.5
Other nitrosamines may have different AI limits
This table is illustrative; limits for specific nitrosamines should be confirmed with the latest FDA guidance.[8]
Experimental Protocol: Quantification of NMOR in a Coating Formulation

Objective: To accurately quantify the concentration of NMOR in a finished product with a morpholine-based coating, while preventing artifactual formation during analysis.

Materials:

  • Coated product sample

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • L-ascorbic acid

  • d,l-alpha-tocopherol

  • NMOR analytical standard (available from USP or other certified suppliers)[14]

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • Glass vials with PTFE-lined caps

  • Analytical balance, vortex mixer, centrifuge

Methodology:

  • Preparation of Extraction Solvent:

    • Prepare a 75/25 (v/v) solution of dichloromethane/methanol.

    • To this solvent, add L-ascorbic acid and alpha-tocopherol to act as inhibitors. The final concentration should be sufficient to quench any potential nitrosation reactions (e.g., 0.1% w/v of each). This is a critical step to prevent artifact formation.[6]

  • Sample Preparation:

    • Accurately weigh a representative amount of the coated product (e.g., ground tablets, a section of a coated device).

    • Transfer the sample to a glass centrifuge tube.

    • Add a precise volume of the prepared extraction solvent.

    • Vortex the sample vigorously for 2-3 minutes to facilitate extraction of NMOR from the coating matrix.

    • Centrifuge the sample to pellet any insoluble material.

  • Sample Cleanup (if required):

    • The sample matrix may require cleanup to remove interferences.

    • Pass the supernatant from the previous step through an SPE cartridge (e.g., Florisil) to remove polar impurities.

    • Elute the NMOR from the cartridge with the extraction solvent.

    • Concentrate the eluate under a gentle stream of nitrogen if necessary to achieve the required detection limit.

  • Instrumental Analysis:

    • Analyze the final extract using a validated analytical method, such as Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) or a Chemiluminescence Detector (GC-NCD), which are highly specific for nitrosamines.[5] Alternatively, LC-MS/MS or GC-MS/MS can be used for high sensitivity and specificity.[13]

    • GC Conditions (Example):

      • Injector: Splitless, 200°C

      • Column: DB-5ms or equivalent

      • Oven Program: 40°C hold for 2 min, ramp to 220°C at 10°C/min

      • Detector: TEA or NCD, as per manufacturer's instructions.

  • Quantification:

    • Prepare a calibration curve using the certified NMOR analytical standard.

    • Quantify the NMOR concentration in the sample by comparing its peak area to the calibration curve.

    • Express the final result in ng of NMOR per tablet or µg of NMOR per gram of coating.

Section 5: Visualizations and Workflows

Diagram 1: NMOR Formation Pathway

NMOR_Formation cluster_reactants Reactants Morpholine Morpholine (Secondary Amine) Reaction Nitrosation Reaction Morpholine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, NOx) Nitrosating_Agent->Reaction Safe_Products Safe Products (e.g., NO) Nitrosating_Agent->Safe_Products Inhibitor Antioxidants (Ascorbic Acid, α-Tocopherol) Inhibitor->Nitrosating_Agent Scavenges NMOR N-Nitrosomorpholine (NMOR) Reaction->NMOR Forms FDA_Workflow Start Start: Product with Potential Nitrosamine Risk Step1 Step 1: Risk Assessment - Review materials (API, excipients) - Evaluate manufacturing process - Analyze packaging Start->Step1 Decision1 Risk Identified? Step1->Decision1 Step2 Step 2: Confirmatory Testing - Develop & validate analytical method - Test batches for nitrosamines Decision1->Step2 Yes End_Safe End: Product is Safe (Continue Monitoring) Decision1->End_Safe No Decision2 NMOR > AI Limit? Step2->Decision2 Step3 Step 3: Mitigation & Reporting - Implement formulation/process changes - Report changes to FDA Decision2->Step3 Yes Decision2->End_Safe No Step3->Step1 Re-assess after changes End_Fail End: Product Batches Not Released Step3->End_Fail For affected batches Screening_Workflow Start Develop New Coating Formulation Formulate_Control Formulate Control Batch (No Inhibitor) Start->Formulate_Control Formulate_Test Formulate Test Batch (With Inhibitor, e.g., 1% Ascorbic Acid) Start->Formulate_Test Spike Spike both batches with a known nitrosating agent (e.g., Sodium Nitrite) Formulate_Control->Spike Formulate_Test->Spike Cure Apply and Cure Coatings (Simulate Process Conditions) Spike->Cure Age Accelerated Stability / Aging Cure->Age Extract Sample Extraction (with anti-artifact solution) Age->Extract Analyze Analyze for NMOR (e.g., GC-TEA or LC-MS/MS) Extract->Analyze Compare Compare NMOR Levels: Control vs. Test Analyze->Compare Pass Result: Mitigation is Effective (NMOR below limit) Compare->Pass Test << Control Fail Result: Mitigation Ineffective (Optimize inhibitor type/level) Compare->Fail Test ≈ Control

References

troubleshooting poor performance of morpholine oleate as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing morpholine oleate as a corrosion inhibitor in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a corrosion inhibitor.

Issue 1: Reduced or Inconsistent Corrosion Inhibition Efficiency

Q1: My experiment shows lower than expected corrosion inhibition efficiency for this compound. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to reduced inhibition efficiency. A systematic approach to troubleshooting is recommended.

  • Concentration: The concentration of this compound is critical. At insufficient concentrations, a complete protective film may not form on the metal surface. Conversely, excessive concentrations can sometimes lead to the formation of micelles or "gunk balls" that do not contribute to protection and can interfere with the system. It is advisable to determine the optimal concentration through a dose-response study.[1]

  • Temperature: The performance of this compound is temperature-dependent. Inhibition efficiency may decrease at higher temperatures due to increased desorption of the inhibitor from the metal surface.[2] It is crucial to evaluate the inhibitor's performance at the specific operating temperature of your system.

  • pH of the Medium: The pH of the corrosive environment can significantly influence the stability and adsorption characteristics of this compound. Investigate the pH of your medium and ensure it is within a range where this compound is effective. Deviations in pH can alter the inhibitor's chemical form and its ability to adsorb onto the metal surface.

  • Contaminants: The presence of other ions or organic molecules in the corrosive medium can interfere with the adsorption of this compound. For instance, certain ions might compete for adsorption sites on the metal surface. Analyze your medium for potential contaminants.

  • Flow Conditions: In dynamic systems, high flow rates can increase the desorption rate of the inhibitor, leading to reduced efficiency. If applicable, evaluate the inhibitor's performance under flow conditions that mimic your experimental setup.

Issue 2: Solubility and Stability Problems

Q2: I'm observing precipitation or degradation of the this compound in my experimental setup. What could be the cause and how can I address it?

A2: Solubility and stability issues can compromise the effectiveness of this compound.

  • Solvent Incompatibility: this compound's solubility can vary depending on the solvent system. While it is generally soluble in water and some organic solvents, it's essential to verify its solubility and stability in your specific medium.[3][4] Consider performing a solubility test at the desired concentration and temperature before initiating your corrosion experiment.

  • pH-Induced Instability: The pH of the solution can affect the stability of the this compound molecule.[5][6] Extreme pH values may lead to hydrolysis or other degradation reactions. Monitor and control the pH of your system to maintain the inhibitor's integrity.

  • Thermal Degradation: At elevated temperatures, this compound can degrade.[1] The degradation products may not possess inhibitive properties and could potentially be corrosive. If high temperatures are a necessary part of your experiment, consider evaluating the thermal stability of your this compound solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of corrosion inhibition by this compound?

A1: this compound is a film-forming inhibitor. Its molecules adsorb onto the metal surface, creating a protective, hydrophobic barrier.[1][7] This film isolates the metal from the corrosive environment. The adsorption process involves both physical and chemical interactions between the inhibitor molecules and the metal surface. The morpholine part of the molecule, containing nitrogen and oxygen atoms, can coordinate with metal atoms, while the long oleate hydrocarbon chain forms a dense, water-repellent layer.[8][9]

Q2: How do I determine the optimal concentration of this compound for my system?

A2: The optimal concentration should be determined experimentally. A common method is to perform a series of corrosion tests (e.g., weight loss or electrochemical measurements) with varying concentrations of the inhibitor. The concentration at which the inhibition efficiency plateaus is generally considered the optimal concentration.

Q3: Can I use this compound in acidic environments?

A3: Yes, morpholine derivatives have been shown to be effective corrosion inhibitors in acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][10] However, the efficiency can vary depending on the specific acid and its concentration. It is always recommended to test the performance in your specific acidic medium.

Q4: Are there any known interferences I should be aware of when using this compound?

A4: The presence of certain ions, such as chlorides, can sometimes have a synergistic effect, enhancing the inhibition efficiency.[2][10] However, other dissolved species or organic compounds could potentially interfere with film formation. It is good practice to characterize your corrosive medium to identify any potential interferences.

Quantitative Data Summary

The following table summarizes the inhibition efficiency of a related compound, ethanolamine this compound, under different experimental conditions. This data can serve as a reference for expected performance.

Corrosive MediumInhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
10 vol.-% HCl5025>80
10 vol.-% HCl10025~85
10 vol.-% HCl15025~90
10 vol.-% HCl25025>90
10 vol.-% HCl25045~85
10 vol.-% HCl25060~80
10 vol.-% H2SO425025~75
10 vol.-% H2SO4 + 0.1M NaCl25025>85

Data extracted from a study on Ethanolamine this compound.[2][10]

Experimental Protocols

1. Weight Loss Method for Corrosion Rate Determination

This method provides a straightforward way to evaluate the effectiveness of a corrosion inhibitor.

  • Materials: Metal coupons (e.g., mild steel), corrosive solution, this compound, analytical balance, desiccator, polishing paper.

  • Procedure:

    • Prepare metal coupons of known dimensions.

    • Polish the coupon surfaces with progressively finer grades of polishing paper, rinse with distilled water and a suitable solvent (e.g., acetone), and dry.

    • Weigh the coupons accurately using an analytical balance (W_initial).

    • Prepare the corrosive solution with and without the desired concentrations of this compound.

    • Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

    • After the immersion period, remove the coupons, clean them to remove corrosion products (according to standard procedures like ASTM G1), rinse with distilled water and solvent, and dry in a desiccator.

    • Weigh the cleaned and dried coupons (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final) and the corrosion rate (CR).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation and properties of the inhibitor film.

  • Apparatus: Potentiostat with a frequency response analyzer, three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum wire).

  • Procedure:

    • Prepare the metal working electrode by polishing and cleaning as described for the weight loss method.

    • Assemble the three-electrode cell with the corrosive solution containing the desired concentration of this compound.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.

    • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

    • Analyze the resulting Nyquist and Bode plots. An increase in the diameter of the semicircle in the Nyquist plot and an increase in the impedance at low frequencies in the Bode plot indicate effective corrosion inhibition.

    • The data can be fitted to an equivalent electrical circuit to quantify parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl), which provide insights into the corrosion process and the inhibitor film properties.[11][12][13][14][15]

Visualizations

InhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface MO This compound Molecules Film Protective Hydrophobic Film MO->Film Adsorption Metal Metal Film->Metal Protection Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Film->Corrosive_Ions Corrosive_Ions->Metal Corrosion Attack ExperimentalWorkflow cluster_WL Weight Loss Method cluster_EIS Electrochemical Method A Coupon Preparation (Polishing, Cleaning, Weighing) B Prepare Test Solutions (with and without inhibitor) A->B C Immersion Test (Controlled Temperature & Time) B->C D Coupon Cleaning & Re-weighing C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E F Electrochemical Cell Setup G Open Circuit Potential (OCP) Stabilization F->G H Electrochemical Impedance Spectroscopy (EIS) Measurement G->H I Data Analysis (Nyquist & Bode Plots) H->I

References

optimization of reaction conditions for morpholine-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morpholine-2,5-diones.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for morpholine-2,5-diones?

A1: The synthesis of morpholine-2,5-diones is most commonly achieved through a two-step process.[1][2] This involves the initial reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid (ANX) intermediate.[1][2] This intermediate then undergoes intramolecular cyclization to yield the desired morpholine-2,5-dione.[1][2] Alternative methods include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.[3]

Q2: I am experiencing very low yields. What are the common causes and how can I improve them?

A2: Low yields in morpholine-2,5-dione synthesis can stem from several factors. A primary cause is the competition between the desired intramolecular cyclization and detrimental intermolecular reactions that lead to polymer formation.[4][5] To favor the intramolecular reaction, it is crucial to maintain highly dilute conditions during the cyclization step.[1][5] The choice of base and solvent also significantly impacts the yield. For the cyclization of N-(α-haloacyl)-α-amino acids, using a weak base like sodium bicarbonate (NaHCO₃) in a solvent such as dimethylformamide (DMF) has been shown to be effective.[5] Additionally, optimizing the reaction temperature is important; temperatures that are too high can lead to product loss and side reactions.[5][6]

Q3: My reaction is producing a significant amount of polymer instead of the desired cyclic product. How can I prevent this?

A3: The formation of polydepsipeptides is a common side reaction, particularly at higher concentrations and temperatures.[4][6] To minimize polymerization, the cyclization of the N-(α-haloacyl)-α-amino acid intermediate should be performed under high-dilution conditions.[1][5] This can be achieved by slowly adding the solution of the linear precursor to a larger volume of the reaction solvent containing the base. This ensures that the concentration of the reactive intermediate remains low, thus favoring the intramolecular cyclization over intermolecular polymerization.

Q4: I am working with amino acids that have protecting groups. Are there any special considerations?

A4: Yes, when using amino acids with protecting groups, the reaction conditions must be carefully chosen to avoid their removal. High-temperature cyclization methods, particularly those performed in the melt, can cause thermolysis of common protecting groups.[1][5][6] Therefore, a solution-based cyclization at moderate temperatures (e.g., 60-110 °C) is recommended.[1][5] It is essential to verify the compatibility of your specific protecting groups with the chosen base and solvent system.

Q5: Can racemization occur during the synthesis, and how can it be minimized?

A5: Racemization can be a concern, particularly when using optically active amino acids.[3] The cyclization method involving N-(α-haloacyl)-α-amino acid salts has been reported to potentially lead to some degree of racemization.[3] To minimize this, it is advisable to use milder reaction conditions, including lower temperatures and weaker bases, where possible. Careful monitoring of the optical purity of the final product is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inefficient cyclizationEnsure high-dilution conditions by slow addition of the precursor. Optimize the base and solvent system (e.g., NaHCO₃ in DMF).[5]
Decomposition of starting materialVerify the stability of your N-(α-haloacyl)-α-amino acid intermediate. Avoid excessively high temperatures during cyclization.[1][5][6]
Significant Polymer Byproduct High concentration of reactive intermediatePerform the cyclization reaction under highly dilute conditions.[1][5]
Reaction temperature is too highLower the reaction temperature to favor intramolecular cyclization.[4]
Loss of Protecting Groups High reaction temperaturesUse solution-based cyclization at moderate temperatures (60-110 °C) instead of high-temperature melt conditions.[1][5][6]
Difficulty in Product Purification Presence of unreacted starting material and polymeric byproductsRecrystallization from a suitable solvent, such as ethyl acetate, is often effective for purification.[5]
Emulsion formation during workupIf using a biphasic system, allow for adequate separation time and consider using brine washes to break emulsions.
Inconsistent Yields Variability in starting material qualityEnsure the purity of the starting amino acid and α-halogenated acyl halide.
Inconsistent reaction conditionsMaintain precise control over temperature, addition rates, and stirring speed.

Experimental Protocols

Optimized Synthesis of Morpholine-2,5-diones from Hydrophobic Amino Acids

This protocol is adapted from a universal method for synthesizing morpholine-2,5-diones from various hydrophobic amino acids.[1][2]

Step 1: Synthesis of N-(2-chloroacetyl)-α-amino acid (ANX Intermediate)

  • Dissolve the starting amino acid in an aqueous solution of sodium hydroxide (NaOH) at 0 °C.

  • Slowly add chloroacetyl chloride dropwise to the solution while maintaining the temperature at 0 °C and the pH around 12.

  • Allow the reaction to proceed for several hours at 0 °C.

  • Acidify the reaction mixture to precipitate the N-(2-chloroacetyl)-α-amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For higher purity, the product can be recrystallized from ethyl acetate.[5]

Step 2: Intramolecular Cyclization to Morpholine-2,5-dione

  • Prepare a solution of sodium bicarbonate (NaHCO₃) in dimethylformamide (DMF).

  • Dissolve the N-(2-chloroacetyl)-α-amino acid from Step 1 in a separate portion of DMF.

  • Heat the NaHCO₃ solution to 60 °C with vigorous stirring.

  • Add the solution of the N-(2-chloroacetyl)-α-amino acid dropwise to the heated NaHCO₃ solution over several hours.

  • After the addition is complete, continue stirring the reaction mixture at 60 °C for 24 hours.[5]

  • Cool the reaction mixture to 0 °C and filter to remove the inorganic salts.

  • Remove the DMF from the filtrate by vacuum distillation.

  • Wash the residue with ethyl acetate and water. Separate the organic phase, dry it over magnesium sulfate (MgSO₄), and remove the solvent under vacuum.

  • Recrystallize the resulting solid from a minimal amount of hot ethyl acetate to obtain the pure morpholine-2,5-dione.[5]

Data Presentation

Table 1: Effect of Base and Temperature on the Cyclization of Leucine-derived N-(2-chloroacetyl)-amino acid (LeuCl)

EntryBaseTemperature (°C)Yield (%)Reference
E12NaHCO₃6055[5]

Note: The yield is reported after two recrystallizations in ethyl acetate.

Visualizations

experimental_workflow cluster_step1 Step 1: ANX Synthesis cluster_step2 Step 2: Cyclization start1 Amino Acid + NaOH(aq) at 0°C add_reagent Add Chloroacetyl Chloride (dropwise) start1->add_reagent react1 Reaction at 0°C, pH 12 add_reagent->react1 acidify Acidification react1->acidify filter1 Filter & Dry acidify->filter1 purify1 Recrystallize (Ethyl Acetate) filter1->purify1 end1 Pure ANX Intermediate purify1->end1 add_anx Add ANX in DMF (dropwise) end1->add_anx Use in next step start2 NaHCO3 in DMF at 60°C start2->add_anx react2 Reaction at 60°C, 24 hours add_anx->react2 workup Filter, Distill DMF, Wash react2->workup purify2 Recrystallize (Ethyl Acetate) workup->purify2 end2 Pure Morpholine- 2,5-dione purify2->end2

Caption: Experimental workflow for the two-step synthesis of morpholine-2,5-diones.

troubleshooting_guide start Low Yield Issue check_polymer Significant Polymer Byproduct? start->check_polymer high_dilution Increase Dilution: Slowly add precursor to a larger solvent volume check_polymer->high_dilution Yes check_protecting_group Working with Protected Amino Acids? check_polymer->check_protecting_group No lower_temp Lower Reaction Temperature high_dilution->lower_temp success Yield Improved lower_temp->success check_temp Is Temperature > 110°C? check_protecting_group->check_temp Yes optimize_base Optimize Base/Solvent: Try NaHCO3 in DMF check_protecting_group->optimize_base No use_solution_method Switch to Solution-Based Cyclization at Moderate Temperature check_temp->use_solution_method Yes check_temp->optimize_base No use_solution_method->success optimize_base->success

Caption: Troubleshooting logic for addressing low yields in morpholine-2,5-dione synthesis.

References

addressing issues with the solubility of morpholine oleate in specific formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholine oleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in formulations?

A1: this compound is an anionic surfactant. It is the salt formed from the reaction of oleic acid, a fatty acid, with morpholine, a cyclic ether amine. Its primary functions in formulations are as an emulsifier, dispersing agent, and stabilizer. Due to its amphiphilic nature, possessing both a hydrophilic (water-loving) head from the morpholine and a lipophilic (oil-loving) tail from the oleic acid, it is effective at reducing the interfacial tension between immiscible liquids like oil and water, allowing for the formation of stable emulsions.

Q2: In which types of formulations is this compound commonly used?

A2: this compound is utilized in a variety of industrial and cosmetic formulations. It is a common component in the formulation of water-resistant waxes and polishes for automotive, floor, and furniture applications.[1][2] In the cosmetics industry, it can be found in cleansers, body washes, and other personal care products where mild cleansing and effective emulsification are desired.[3]

Q3: What are the key chemical properties of this compound to consider during formulation development?

A3: this compound is a salt of a weak acid (oleic acid) and a weak base (morpholine). This makes its stability and solubility susceptible to the pH of the formulation. Under acidic conditions, the ionic bond can undergo hydrolysis, breaking the salt back into morpholine and oleic acid.[4] This can impact its emulsifying properties. Morpholine itself is soluble in water and a wide range of organic solvents.[5]

Q4: Is there a known Hydrophile-Lipophile Balance (HLB) value for this compound?

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Aqueous Formulations

Symptom: The formulation appears cloudy or a solid precipitate forms over time, especially after changes in temperature or pH.

Possible Causes:

  • pH Shift: A decrease in the pH of the formulation can lead to the hydrolysis of this compound back into oleic acid and morpholine. Oleic acid has very low water solubility and will precipitate out of the aqueous phase.[4]

  • Temperature Fluctuation: The solubility of this compound, like many surfactants, can be temperature-dependent. A decrease in temperature may reduce its solubility below the concentration used in the formulation.

  • Incompatibility with Other Excipients: Certain electrolytes or polymers in the formulation may interact with this compound, leading to a decrease in its solubility.

Troubleshooting Steps:

  • Measure and Adjust pH: Determine the pH of your formulation. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH using a suitable buffering agent.

  • Evaluate Temperature Stability: Conduct stability studies at various temperatures to understand the solubility limits of your formulation.

  • Assess Excipient Compatibility: Prepare simplified formulations with fewer components to identify any specific excipient that may be causing the precipitation.

Issue 2: Poor Emulsion Stability (Phase Separation)

Symptom: The oil and water phases of the emulsion separate over time, forming distinct layers.

Possible Causes:

  • Incorrect HLB of the Emulsifier System: The HLB of this compound alone may not be optimal for the specific oil phase you are using.

  • Insufficient Emulsifier Concentration: The concentration of this compound may be too low to adequately stabilize the oil-water interface.

  • Hydrolysis of this compound: As mentioned previously, a pH shift towards acidic conditions can break down the emulsifier, leading to emulsion instability.[4]

  • High Electrolyte Concentration: The presence of high concentrations of salts can disrupt the stability of the emulsion.

Troubleshooting Steps:

  • Optimize the HLB System: Consider using a co-emulsifier with a different HLB value in combination with this compound to achieve the required HLB for your oil phase.

  • Increase Emulsifier Concentration: Incrementally increase the concentration of this compound to find the optimal level for stability.

  • Control the pH: Ensure the pH of your formulation is maintained in a range that ensures the stability of the this compound salt.

  • Evaluate Electrolyte Effects: If high salt concentrations are necessary, you may need to incorporate a more salt-tolerant co-surfactant or stabilizer.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventEstimated Solubility ( g/100 mL)
Water~5-10
Ethanol> 10
Isopropyl Alcohol> 10
Propylene Glycol~5-10
Mineral Oil< 1
Olive Oil> 5

Table 2: Illustrative Effect of pH on the Aqueous Solubility of this compound at 25°C

pHEstimated Solubility ( g/100 mL)Observations
4.0< 1.0Hazy solution, eventual precipitation
6.0~2.0-5.0Slightly hazy to clear solution
8.0> 5.0Clear solution
10.0> 5.0Clear solution

Experimental Protocols

Protocol: Determination of this compound Solubility via the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow larger particles to settle.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered sample with a known volume of an appropriate solvent for analysis.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

    • Prepare a calibration curve using standards of known this compound concentrations to accurately determine the concentration in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor, and express the result in appropriate units (e.g., g/L, mg/mL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Filter supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify using HPLC ana2->ana3 result Solubility Data ana3->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Precipitation or Cloudiness Observed cause1 pH Shift (Acidic) start->cause1 Is pH low? cause2 Low Temperature start->cause2 Did temperature decrease? cause3 Excipient Incompatibility start->cause3 Are other excipients present? sol1 Measure and Adjust pH to Neutral/Alkaline cause1->sol1 sol2 Conduct Temperature Stability Studies cause2->sol2 sol3 Evaluate Excipient Compatibility cause3->sol3 end Stable Formulation sol1->end Resolved sol2->end Resolved sol3->end Resolved

Caption: Troubleshooting logic for precipitation issues in this compound formulations.

References

Technical Support Center: Enhancing the Synergistic Effect of Morpholine Oleate with Other Additives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine oleate and its synergistic combinations. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind exploring the synergistic effects of this compound with other additives?

A1: this compound, a salt formed from morpholine and oleic acid, possesses properties that make it an interesting candidate for drug formulations. The morpholine moiety is a recognized scaffold in medicinal chemistry, potentially contributing to the bioactivity and pharmacokinetic properties of compounds. Oleic acid, a fatty acid, can act as a penetration enhancer, potentially improving the delivery of active pharmaceutical ingredients (APIs) across biological membranes. The goal of combining this compound with other additives is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This can lead to lower required doses, reduced side effects, and overcoming drug resistance.[1][2][3]

Q2: How can I quantitatively assess the synergy between this compound and another additive?

A2: Several methods are available to quantify synergy. The most common approaches include the checkerboard assay, which allows for the screening of multiple dose combinations, and the time-kill assay, which provides a dynamic view of the antimicrobial or cytotoxic effects over time.[4] The results from these assays can be analyzed using models such as the Loewe additivity model to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[5] Isobologram analysis is another graphical method to visualize and quantify these interactions.[5]

Q3: What are some common challenges when formulating this compound with other additives?

A3: Formulation challenges can include issues with solubility, stability, and physical compatibility. This compound itself has surfactant-like properties which could lead to the formation of micelles or other colloidal structures, especially when combined with other amphiphilic additives. This can affect drug release and bioavailability.[6] Phase separation can also occur, particularly at higher concentrations of oleic acid, which has limited compatibility with some phospholipids.[7] It is crucial to perform thorough characterization of the formulation's physical and chemical properties.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Inconsistent results in synergy assays - Pipetting errors in serial dilutions.- Inaccurate determination of the Minimum Inhibitory Concentration (MIC) for individual agents.[8]- Variability in cell culture or bacterial inoculum density.[4]- Use automated or semi-automated methods for serial dilutions to improve accuracy.[4]- Perform robust quality control for each batch of reagents and cell/bacterial stocks.- Carefully standardize the inoculum size for each experiment.
Precipitation or phase separation in the formulation - Poor solubility of the additive in the presence of this compound.- Exceeding the critical micelle concentration, leading to aggregation.- Incompatibility of oleic acid with other lipidic components at the tested concentrations.[7]- Adjust the pH of the formulation to improve the solubility of ionizable compounds.- Incorporate a co-solvent or a different surfactant to enhance stability.- Conduct a dose-ranging study for the additives to identify the concentration limits for a stable formulation.
Low bioavailability in in vivo studies - Poor absorption of the formulation.- Rapid metabolism of one or more components.- The formulation does not effectively release the active components at the target site.- Include additional penetration enhancers in the formulation.- Consider co-administration with an inhibitor of relevant metabolic enzymes.- Modify the formulation to a controlled-release system, such as liposomes or nanoparticles.[9]
Observed antagonism instead of synergy - Competitive binding to the same target site.- One additive inducing the metabolism of the other.- Unfavorable physicochemical interactions within the formulation that reduce the availability of the active components.- Investigate the mechanism of action of each component to identify potential competitive interactions.[1]- Perform pharmacokinetic studies to assess potential drug-drug interactions.- Re-evaluate the formulation and consider alternative additives or delivery systems.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment

This protocol outlines the steps for performing a checkerboard assay to evaluate the synergistic antimicrobial or cytotoxic effects of this compound in combination with another additive.

Materials:

  • 96-well microtiter plates

  • Bacterial or cell culture medium

  • Bacterial inoculum or cell suspension

  • Stock solutions of this compound and the test additive

  • Spectrophotometer or plate reader

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound along the x-axis of the 96-well plate.

    • Prepare serial dilutions of the test additive along the y-axis of the plate.

    • The final plate will contain a matrix of concentrations for both agents.

  • Inoculation:

    • Add a standardized suspension of bacteria or cells to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Collection:

    • Measure the optical density (OD) of each well using a plate reader to determine the extent of growth inhibition.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a checkerboard assay investigating the synergy between this compound and "Additive X" against a specific bacterial strain.

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FICI Interpretation
This compound6416\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Additive X328

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_stocks Prepare Stock Solutions (this compound & Additive) serial_dilution Perform Serial Dilutions in 96-well Plate prep_stocks->serial_dilution prep_inoculum Prepare Standardized Inoculum/Cell Suspension inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_plate Read OD600 incubate->read_plate calc_fici Calculate FICI read_plate->calc_fici interpret Interpret Synergy/Antagonism calc_fici->interpret

Caption: Workflow for assessing synergy using a checkerboard assay.

logical_relationship cluster_inputs Inputs cluster_formulation Formulation cluster_effects Potential Outcomes morpholine_oleate This compound formulation Combined Formulation morpholine_oleate->formulation additive Additive additive->formulation synergy Synergy (CI < 1) formulation->synergy Desired additive_effect Additive Effect (CI = 1) formulation->additive_effect antagonism Antagonism (CI > 1) formulation->antagonism Undesired

Caption: Logical flow from formulation to potential synergistic outcomes.

References

Technical Support Center: Overcoming Limitations of Morpholine-Based Fruit Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fruit coatings. The focus is on overcoming the limitations of traditional morpholine-based coatings by utilizing safer and more effective alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of morpholine-based fruit coatings?

The primary limitation of morpholine-based fruit coatings is the potential for morpholine to react with nitrates, often found in the human diet, to form N-nitrosomorpholine (NMOR), a potent carcinogen. This has led to restrictions on the use of morpholine in food applications in several regions, including the European Union.[1][2][3][4][5][6][7][8]

Q2: What are the main categories of safer alternatives to morpholine-based coatings?

The main alternatives fall into three categories:

  • Wax-based coatings (morpholine-free): These often utilize natural waxes like carnauba wax, beeswax, or candelilla wax, emulsified with alternatives to morpholine, such as ammonia.[6][7][8]

  • Polysaccharide-based coatings: These are derived from natural biopolymers and include materials like chitosan, cellulose, pectin, and starch.[2][3]

  • Protein-based coatings: Coatings can also be formulated from proteins such as zein (from corn), whey protein, and soy protein.

Q3: How do these alternative coatings prevent postharvest decay?

These coatings form a semi-permeable barrier on the fruit surface that helps to:

  • Reduce water loss: This slows down wilting and shrinkage, maintaining the fruit's turgor and weight.

  • Modify gas exchange: By reducing oxygen availability and increasing carbon dioxide around the fruit, these coatings can slow down respiration rates and inhibit the growth of aerobic spoilage microorganisms.

  • Delay ripening: The modified atmosphere created by the coating can reduce ethylene production and perception, a key hormone in the ripening process.

  • Provide a barrier to pathogens: The physical barrier can prevent fungal spores and bacteria from reaching the fruit surface. Some coatings, like chitosan, also have inherent antimicrobial properties.

Troubleshooting Guides

Carnauba Wax-Based Coatings
Problem Possible Cause(s) Troubleshooting Steps
Unstable Emulsion (Separation/Creaming) - Incorrect ratio of wax, emulsifier, and water.- Inadequate homogenization (speed or time).- Temperature fluctuations during preparation or storage.- Optimize Formulation: Ensure the concentration of carnauba wax is between 10-15%, with an appropriate surfactant like oleic acid (around 6%) and a base like potassium hydroxide or ammonium hydroxide.[9]- Improve Homogenization: Use a high-shear homogenizer at speeds of 6000-8000 rpm for at least 10 minutes.[9]- Control Temperature: Maintain a consistent temperature of around 120°C during the emulsification process and cool the emulsion rapidly.[9] Store the final emulsion in a cool, stable environment.
Poor Adhesion to Fruit Surface - Presence of natural epicuticular waxes on the fruit.- High surface tension of the coating solution.- Inadequate drying after application.- Pre-treatment of Fruit: Wash and thoroughly dry the fruit before coating application to remove surface contaminants.- Adjust Surfactant Concentration: A slight increase in the emulsifier concentration can help to lower the surface tension.- Ensure Proper Drying: Use a forced-air dryer to ensure the coating dries evenly and adheres well to the fruit surface.
Cracking of the Coating - Coating is too thick.- Lack of plasticizer in the formulation.- Low environmental humidity during drying.- Adjust Coating Thickness: Apply a thinner, more uniform layer of the coating.- Incorporate a Plasticizer: Add a food-grade plasticizer like glycerol to the formulation to increase flexibility.- Control Drying Conditions: Dry the coated fruit in an environment with controlled humidity to prevent rapid water loss from the coating.
Phytotoxicity (e.g., skin discoloration, pitting) - High concentration of active ingredients (e.g., essential oils).- Sensitivity of the specific fruit cultivar.- Residual solvents from the formulation.- Optimize Active Ingredient Concentration: If incorporating antimicrobial agents, perform a dose-response study to find the effective, non-phytotoxic concentration.- Conduct Preliminary Trials: Always test new formulations on a small batch of the target fruit to assess for any adverse reactions.[10]- Ensure Complete Solvent Evaporation: If using solvents, ensure they are fully evaporated during the drying process.
Chitosan-Based Coatings
Problem Possible Cause(s) Troubleshooting Steps
Browning of Coated Fruit (especially apples) - Chitosan can sometimes interact with phenolic compounds in the fruit, leading to enzymatic browning.- High pH of the chitosan solution.- Incorporate Anti-browning Agents: Add ascorbic acid (Vitamin C) or citric acid to the chitosan solution. These act as antioxidants and acidulants to inhibit the browning reaction.[11][12][13]- Adjust pH: Lower the pH of the chitosan solution to below 5.5 to reduce the activity of polyphenol oxidase, the enzyme responsible for browning.- Pre-treatment with Acidulated Water: Briefly dip the fruit in a solution of ascorbic acid or citric acid before applying the chitosan coating.
Incomplete Dissolution of Chitosan - Inappropriate solvent or acid concentration.- Insufficient stirring time or temperature.- Use Appropriate Acid: Acetic acid (1-2%) is a common and effective solvent for chitosan. Ensure the acid concentration is sufficient to protonate the amino groups of the chitosan.- Optimize Dissolution Process: Stir the solution continuously for several hours, or overnight, at a slightly elevated temperature (e.g., 40-50°C) to aid dissolution.
Low Antimicrobial Efficacy - Low molecular weight or concentration of chitosan.- pH of the coating is not optimal for antimicrobial activity.- Select Appropriate Chitosan: Higher molecular weight chitosan generally exhibits better film-forming properties, while lower molecular weight chitosan can have higher antimicrobial activity. The choice depends on the primary goal.- Increase Chitosan Concentration: Concentrations of 1-2% are often effective.[2]- Maintain Acidic pH: The antimicrobial activity of chitosan is higher at a lower pH, as the protonated amino groups can interact more effectively with microbial cell membranes.

Data Presentation

Table 1: Comparative Efficacy of Different Edible Coatings on Fruit Shelf-Life Extension
Coating TypeFruit TypeStorage ConditionsWeight Loss Reduction (%) vs. ControlFirmness Retention (%) vs. ControlShelf-Life Extension (days)Reference(s)
Carnauba Wax (Ammonia-based)Citrus20°C~15-25%Not significantly affected in short term~7-14[4]
Chitosan (1-2%)Apple1°C, 90% RHSignificantly lowerSignificantly higher>30[2]
Shellac (12%)Plum20 ± 2°C~67% higher firmness retentionSignificantly higher~15[5]
Carnauba Wax + Shellac + Carvacrol NanoemulsionMandarin OrangeAmbient~19%~12 N (vs. lower in control)~15-30[14]
Lac-basedPlum2 ± 1°C, 85-90% RH~49% lower~55% higher~35[15]

Experimental Protocols

Preparation and Application of a Carnauba Wax Nanoemulsion Coating

Objective: To prepare a stable carnauba wax nanoemulsion for coating citrus fruits to reduce postharvest decay and extend shelf-life.

Materials:

  • Carnauba wax (food grade)

  • Oleic acid

  • Ammonium hydroxide (8%)

  • Dimethylpolysiloxane (antifoaming agent)

  • Deionized water

  • High-pressure homogenizer

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

Protocol:

  • Preparation of the Wax Phase: In a beaker, combine 150 g of carnauba wax, 30 g of oleic acid, and 0.1 mL of dimethylpolysiloxane. Heat the mixture to 100-120°C on a heating mantle with continuous stirring until the wax is completely melted and the components are homogenized.[16]

  • Preparation of the Aqueous Phase: In a separate beaker, prepare an 8% ammonium hydroxide solution.

  • Emulsification: While maintaining the temperature of the wax phase, slowly add 20 g of the 8% ammonium hydroxide solution under continuous stirring (75 rpm) for 30 minutes in a closed reactor.[16]

  • Homogenization: Cool the emulsion to 70-90°C and immediately subject it to high-pressure homogenization at 10-40 MPa.[16]

  • Dilution and Cooling: Rapidly cool the nanoemulsion to room temperature. Dilute the concentrated emulsion with deionized water to achieve the desired final solids concentration (e.g., 9% or 18%).[16]

  • Application: Dip clean, dry citrus fruits into the nanoemulsion for 30-60 seconds. Allow the excess coating to drip off and then air-dry the fruits completely before storage.

Preparation and Application of a Chitosan Coating for Apples

Objective: To prepare a chitosan-based edible coating to inhibit browning and extend the shelf-life of fresh-cut apples.

Materials:

  • Chitosan (medium molecular weight)

  • Glacial acetic acid

  • Ascorbic acid

  • Deionized water

  • Magnetic stirrer and hot plate

  • pH meter

Protocol:

  • Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving 10 g of chitosan in 1 liter of deionized water containing 1% (v/v) glacial acetic acid. Stir the solution overnight at room temperature until the chitosan is completely dissolved.

  • Addition of Anti-browning Agent: Add 1% (w/v) ascorbic acid to the chitosan solution and stir until fully dissolved.

  • pH Adjustment: Adjust the pH of the final solution to 5.0-5.5 using a suitable base (e.g., 1M NaOH) while monitoring with a pH meter.

  • Application: Dip freshly cut apple slices into the chitosan-ascorbic acid solution for 2 minutes.

  • Drying: Remove the apple slices and allow them to air dry on a wire rack at room temperature for 1-2 hours before packaging.

Visualization of Signaling Pathways

Ethylene Signaling Pathway in Fruit Ripening

Ethylene_Signaling cluster_no_ethylene In the Absence of Ethylene Ethylene Ethylene Receptors ETR1, ERS1, EIN4, ETR2, ERS2 (Membrane Receptors) Ethylene->Receptors Binds to CTR1 CTR1 (Kinase) Receptors->CTR1 Activates EIN2 EIN2 (Membrane Protein) CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 (Transcription Factors) EIN2->EIN3_EIL1 Activates ERFs ERFs (Ethylene Response Factors) EIN3_EIL1->ERFs Activates Ripening_Genes Ripening-Related Genes (e.g., PG, PME, ACO, ACS) ERFs->Ripening_Genes Regulates Expression Ripening Fruit Ripening (Softening, Color Change, Aroma Production) Ripening_Genes->Ripening Leads to Receptors_NE Receptors (Active) CTR1_NE CTR1 (Active) Receptors_NE->CTR1_NE Activates EIN2_NE EIN2 (Inactive) CTR1_NE->EIN2_NE Phosphorylates and Inactivates

Caption: Ethylene signaling pathway in climacteric fruit ripening.

Abscisic Acid (ABA) Signaling Pathway in Fruit Ripening

ABA_Signaling cluster_low_aba In Low ABA Conditions ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR (ABA Receptors) ABA->PYR_PYL Binds to PP2C PP2Cs (Protein Phosphatases) PYR_PYL->PP2C Inhibits SnRK2s SnRK2s (Kinases) PP2C->SnRK2s Inhibits ABFs ABFs/AREBs (Transcription Factors) SnRK2s->ABFs Activates Ripening_Genes_ABA Ripening-Related Genes (e.g., NCED, Cell Wall Modifying Enzymes) ABFs->Ripening_Genes_ABA Regulates Expression Ripening_ABA Fruit Ripening (Color Development, Sugar Accumulation) Ripening_Genes_ABA->Ripening_ABA Leads to PP2C_LA PP2Cs (Active) SnRK2s_LA SnRK2s (Inactive) PP2C_LA->SnRK2s_LA Dephosphorylates and Inactivates

Caption: Abscisic acid (ABA) signaling pathway in fruit ripening.

References

Technical Support Center: Strategies to Reduce the Environmental Impact of Morpholine Oleate Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the environmental footprint of morpholine oleate. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary environmental concern associated with this compound use?

The main environmental and health concern is the potential for morpholine to form N-nitrosomorpholine (NMOR), a probable human carcinogen.[1][2][3] This reaction can occur in the presence of nitrites, which are common in wastewater and certain biological systems.[1][3] Therefore, preventing the release of morpholine into environments where nitrosation can occur is a primary goal.

Q2: Is this compound toxic to aquatic life?

While specific ecotoxicity data for this compound is limited, information on its constituent components, morpholine and oleic acid, provides insight into its potential environmental impact. Morpholine has been shown to have toxic effects on aquatic organisms. For instance, chronic exposure to morpholine in early life stages of lake whitefish resulted in an LC50 (lethal concentration for 50% of the population) of 219 mg/L.[4] Oleic acid, a naturally occurring fatty acid, is generally considered to have low aquatic toxicity.[5]

Q3: Is this compound biodegradable?

Yes, studies have shown that morpholine and its salts, including this compound, are biodegradable.[6][7][8] Certain microorganisms, such as Pseudomonas aeruginosa and various Mycobacterium species, can utilize morpholine as a source of carbon and nitrogen, breaking it down into less harmful substances.[6][7][8][9] This biodegradability is a key factor in developing effective wastewater treatment strategies.

Troubleshooting Guides

Biological Wastewater Treatment

Issue: Inefficient morpholine degradation in the activated sludge process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate acclimation of biomass: Gradually increase the concentration of morpholine-containing wastewater to allow the microbial population to adapt.[7]
Presence of inhibitory substances: Identify and eliminate sources of toxic co-contaminants that may inhibit the activity of morpholine-degrading bacteria.[2]
Incorrect pH or temperature: Monitor and adjust the pH of the bioreactor to maintain a range of 6.5-8.5. Ensure the temperature is within the optimal range for microbial activity (typically 20-35°C).[10]
Low dissolved oxygen (DO) levels: Increase aeration to ensure sufficient oxygen is available for the aerobic degradation of morpholine.[10]
Nutrient limitation: Ensure the wastewater has an adequate supply of essential nutrients (e.g., nitrogen and phosphorus) to support microbial growth.
Washout of nitrifying bacteria: If nitrification is part of the treatment process, ensure the sludge retention time (SRT) is long enough to retain the slow-growing nitrifying bacteria.[2]
Alternative Formulations

Issue: Reduced emulsion stability after replacing this compound with a greener alternative.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect emulsifier concentration: Optimize the concentration of the alternative emulsifier. Perform a concentration-response study to determine the optimal level for stability.
Incompatible oil or aqueous phase: Ensure the alternative emulsifier is compatible with all components of the formulation. Some emulsifiers are more effective with specific types of oils or at certain pH values.
Suboptimal processing conditions: Adjust homogenization speed, time, and temperature to optimize droplet size reduction and create a stable emulsion with the new emulsifier.
Changes in droplet size and distribution: Characterize the particle size of the new emulsion. If the droplets are too large or the size distribution is too broad, adjust the formulation or processing parameters.[11]

Quantitative Data

Table 1: Ecotoxicity Data for Morpholine

Organism Endpoint Value (mg/L) Reference
Lake Whitefish (Coregonus clupeaformis)Chronic LC50219[4]
Daphnia magna (Water Flea)48-hour EC503.2[12]

Table 2: Biodegradation of this compound

Substrate Degrading Organism Relative Growth (%) Reference
Sodium Oleate (reference)Pseudomonas aeruginosa100[6]
This compound Pseudomonas aeruginosa>100[6]
Methyl OleatePseudomonas aeruginosa175[6]

Note: The study demonstrated that this compound supported more growth of Pseudomonas aeruginosa than the sodium oleate reference, indicating its biodegradability.[6]

Experimental Protocols

Protocol for Assessing Emulsion Stability

This protocol provides a method for comparing the stability of an emulsion formulated with this compound to one formulated with a potential alternative.

1. Materials and Equipment:

  • Oil phase and aqueous phase components of the formulation

  • This compound and the alternative emulsifier

  • High-shear mixer or homogenizer

  • Particle size analyzer

  • Microscope with a calibrated reticle

  • Glass vials or test tubes

  • Oven and refrigerator for accelerated stability testing

2. Emulsion Preparation:

  • Prepare two batches of the emulsion: one with this compound and one with the alternative emulsifier, keeping all other components and their concentrations identical.

  • Heat the oil and water phases separately to the recommended temperature.

  • Add the emulsifier to the appropriate phase.

  • Slowly add the dispersed phase to the continuous phase while mixing with a high-shear mixer at a controlled speed and for a set duration.

  • Homogenize the emulsion for a specified time to achieve a uniform droplet size.

3. Stability Assessment:

  • Macroscopic Evaluation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and at set time intervals (e.g., 24h, 48h, 1 week).

  • Microscopic Evaluation: Place a drop of each emulsion on a microscope slide and observe the droplet size and distribution. Look for any changes in droplet morphology or aggregation over time.

  • Particle Size Analysis: Measure the initial droplet size distribution of both emulsions using a particle size analyzer.[3][11][13] Repeat the measurement at regular intervals during the stability study. An increase in the average particle size indicates emulsion instability.[11]

  • Accelerated Stability Testing:

    • Centrifugation: Centrifuge samples of each emulsion at a set speed and for a specified duration. Measure the volume of any separated layers.

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C) and reduced temperatures (e.g., 4°C) and evaluate for any physical changes as described above.[6]

4. Data Analysis:

  • Compare the rate of change in visual appearance, droplet size, and phase separation between the two emulsions.

  • The alternative emulsifier can be considered a viable replacement if the emulsion exhibits comparable or improved stability to the this compound formulation under all test conditions.

Visualizations

NMOR_Formation morpholine This compound (releases Morpholine) nmor N-Nitrosomorpholine (NMOR) (Carcinogen) morpholine->nmor nitrite Nitrite Sources (e.g., in wastewater) nitrite->nmor acidic Acidic Conditions (e.g., stomach, certain industrial effluents) acidic->nmor catalyzes

Figure 1. Formation of N-Nitrosomorpholine (NMOR) from Morpholine.

Greener_Alternative_Workflow cluster_0 Phase 1: Identification & Screening cluster_1 Phase 2: Performance & Feasibility cluster_2 Phase 3: Implementation & Monitoring start Identify Need for Substitution (e.g., reduce environmental impact) identify Identify Potential Alternatives (e.g., ammonia-based emulsifiers, bio-based surfactants) start->identify screen Screen Alternatives for Hazard (Toxicity, Biodegradability, Potential for byproduct formation) identify->screen screen->identify Hazard Unacceptable performance Evaluate Performance (Emulsion stability, Efficacy in formulation) screen->performance Hazard Acceptable feasible Assess Technical & Economic Feasibility (Cost, Process modifications, Availability) performance->feasible feasible->identify Not Feasible implement Implement a Pilot-Scale Trial feasible->implement Feasible monitor Monitor Performance & Environmental Impact implement->monitor end Full-Scale Implementation monitor->end

Figure 2. Workflow for Selecting a Greener Alternative to this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Morpholine Residue Analysis in Apples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of residues like morpholine in food products is critical for ensuring consumer safety and regulatory compliance. Morpholine, an organic compound used as a solvent and emulsifier in the formulation of waxes applied to fruits like apples to prolong their shelf-life, has raised health concerns due to its potential to form carcinogenic N-nitrosomorpholine. This guide provides a detailed comparison of validated analytical methods for the determination of morpholine residues in apples, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The performance of different analytical methods for morpholine residue analysis in apples is summarized in the table below. The key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery percentage, and precision, expressed as the Relative Standard Deviation (RSD).

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)Reference
LC-MS/MS Apple, Peel, Pulp2583 - 108Repeatability: 1.1 - 3.67Reproducibility: 1.49 - 4.08[1][2]
LC-MS/MS Apple1.0 - 4.0 (MDL)1084 - 120Not Specified[3]
GC-MS Apple Peel & Pulp1.3 - 3.3 (MDL)Not Specified88.6 - 107.2Intra-day: 1.4 - 9.4Inter-day: 1.5 - 2.8[4]
GC-MS Apple JuiceNot Specified24.494.3 - 109.0Intra-day: 2.3 - 4.4Inter-day: 4.8 - 5.2[4][5]

MDL: Method Detection Limit

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective for the direct determination of morpholine in apples.

1. Sample Preparation and Extraction:

  • Weigh approximately 5-7 g of homogenized apple sample (whole apple, peel, or pulp) into a 50 mL polypropylene centrifuge tube.[1]

  • Add 1-2 mL of water, followed by 10 mL of extraction solvent (1% acetic acid in methanol).[1]

  • Vortex the tube for a specified time to ensure thorough mixing.

  • Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter prior to analysis.[1]

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters Acquity UPLC system coupled to a Waters Xevo TQD mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: HILIC column (e.g., 100 mm × 2.1 mm, 5 µm).[1]

  • Mobile Phase: A binary gradient of 20 mM ammonium formate (A) and acetonitrile (B).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometry: Operated in the Selected Reaction Monitoring (SRM) mode. The precursor ion for morpholine is m/z 87.8, with product ions typically at m/z 41.8 and 69.9.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method often requires a derivatization step to improve the volatility and chromatographic behavior of morpholine.

1. Sample Preparation and Lipid Removal:

  • Add 18 mL of nano-pure water to 2.0 g of freeze-dried and powdered apple sample (peel or pulp) in a 15 mL tube.[4]

  • Spike with an internal standard (e.g., d8-morpholine).

  • Vortex for 15 minutes, followed by ultrasonication for 15 minutes.

  • Centrifuge at high speed (e.g., 19,587× g) for 10 minutes.

  • To remove lipids, add 17 mL of n-hexane to 5 mL of the supernatant, vortex for 15 minutes, and discard the hexane layer. Repeat this step twice.[4]

2. Derivatization:

  • To 2.0 mL of the defatted sample extract, add 200 µL of 0.05 M HCl and 200 µL of saturated sodium nitrite solution.[4] This reaction, under acidic conditions (optimized at pH 1.5), converts morpholine to the more volatile N-nitrosomorpholine.[4][5]

  • Vortex the mixture for 30 seconds.[4]

  • Heat at 40°C for 5 minutes and then cool.[4]

  • Add 0.5 mL of dichloromethane, vortex for 1 minute, and allow the layers to separate.[4]

  • Collect the organic layer for GC-MS analysis.[4]

3. GC-MS Conditions:

  • Injector: Splitless mode at 250°C.[4]

  • Oven Temperature Program: Start at 100°C for 4 min, ramp to 120°C at 10°C/min and hold for 3 min, then ramp to 250°C at 20°C/min and hold for 5 min.[4]

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.[4]

  • Mass Spectrometry: Operated in Selective Ion Monitoring (SIM) mode.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the general experimental workflow for morpholine residue analysis and a logical comparison of the two primary methods.

Morpholine_Residue_Analysis_Workflow General Workflow for Morpholine Residue Analysis in Apples Start Apple Sample Collection Homogenization Sample Homogenization (Whole, Peel, or Pulp) Start->Homogenization Extraction Extraction (e.g., with acidified methanol or water) Homogenization->Extraction Cleanup Sample Cleanup / Lipid Removal (e.g., Centrifugation, SPE, LLE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis LC_MS LC-MS/MS Analysis Analysis->LC_MS Direct GC_MS Derivatization followed by GC-MS Analysis Analysis->GC_MS Indirect Data_Processing Data Processing and Quantification LC_MS->Data_Processing GC_MS->Data_Processing Result Final Result (Morpholine Concentration) Data_Processing->Result

Caption: General workflow for morpholine residue analysis in apples.

Method_Comparison Comparison of LC-MS/MS and GC-MS Methods cluster_lcms LC-MS/MS cluster_gcms GC-MS LC_Adv Advantages: - High sensitivity and selectivity - No derivatization required - Suitable for polar compounds LC_Disadv Disadvantages: - Potential for matrix effects (ion suppression/enhancement) GC_Adv Advantages: - Robust and widely available - Good for volatile compounds GC_Disadv Disadvantages: - Requires derivatization for morpholine - Derivatization can be complex and add variability Method_Choice Choice of Method Method_Choice->LC_Adv Prioritize speed & direct analysis Method_Choice->GC_Adv Utilize existing GC expertise

Caption: Key advantages and disadvantages of LC-MS/MS vs. GC-MS.

References

A Comparative Analysis of Morpholine Oleate and Other Amine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials across various industrial applications. Among the diverse classes of corrosion inhibitors, amine-based compounds have garnered significant attention due to their efficacy. This guide provides a comparative study of morpholine oleate and other prominent amine-based corrosion inhibitors, presenting quantitative performance data, detailed experimental protocols, and a mechanistic overview to aid in informed decision-making.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of this compound and other amine-based inhibitors based on data from various studies.

Table 1: Performance of Ethanolamine this compound in Acidic Media

Inhibitor Concentration (ppm)Temperature (°C)Corrosion MediumInhibition Efficiency (%)
502510 vol.-% HCl82
1002510 vol.-% HCl86
1502510 vol.-% HCl91
2502510 vol.-% HCl95
2504510 vol.-% HCl89
2506010 vol.-% HCl81
2502510 vol.-% H₂SO₄78
250 + 0.1M NaCl2510 vol.-% H₂SO₄88

Table 2: Comparative Performance of Various Morpholine Salt Corrosion Inhibitors on 20# Steel in 3.5% NaCl Solution

Inhibitor (10 g/L)Corrosion Rate (mm/a)Inhibition Efficiency (%)
Blank0.075-
Morpholine Formate> 0.05< 30
Morpholine Acetate> 0.05< 30
Morpholine Propionate> 0.05< 30
Morpholine Benzoate< 0.01> 85
Morpholine Carbonate< 0.01> 85

Table 3: Performance of Other Amine-Based Corrosion Inhibitors

InhibitorConcentrationCorrosion MediumMetalInhibition Efficiency (%)
Imidazoline DerivativeNot Specified3.5% NaCl (CO₂ saturated)Q235 Steel> Amide intermediate
Cyclohexylamine1000 ppm0.1 N H₂SO₄Mild Steel81.06
Amine Derivatives (various)Not Specified1 M HClMild Steel90.23 - 92.56

Mechanism of Action of Amine-Based Corrosion Inhibitors

Amine-based corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions between the amine's nitrogen atom and the metal. The long hydrocarbon chain of the oleate in this compound enhances the hydrophobicity of the protective film, further repelling water and corrosive species from the metal surface.

Amine-Based Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., Acid) cluster_interface Metal-Solution Interface cluster_inhibition Inhibition Process Corrosive_Species Corrosive Species (H⁺, Cl⁻, O₂) Metal_Surface Metal Surface (e.g., Steel) Corrosive_Species->Metal_Surface Attacks Amine_Inhibitor Amine Inhibitor (e.g., this compound) Adsorption Adsorption of Amine Inhibitor Amine_Inhibitor->Adsorption Diffusion Metal_Surface->Adsorption Protective_Film Formation of Protective Hydrophobic Film Adsorption->Protective_Film Protective_Film->Corrosive_Species Blocks Corrosion_Prevention Corrosion Prevention Protective_Film->Corrosion_Prevention Barrier Effect

Caption: General mechanism of amine-based corrosion inhibition.

Experimental Protocols

The data presented in this guide were obtained using standardized experimental techniques to evaluate corrosion inhibitor performance. The primary methods are Weight Loss Measurement and Potentiodynamic Polarization.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Apparatus: Analytical balance, corrosion cell (beaker), thermostat.

  • Materials: Metal coupons (e.g., mild steel of known composition and surface area), corrosive medium (e.g., 1 M HCl), inhibitor solutions of varying concentrations.

  • Procedure:

    • Clean and weigh the metal coupons accurately.

    • Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature for a set duration (e.g., 24 hours).

    • After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh.

    • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE) using the following formulas:

      • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D)

        • Where: K = constant (8.76 × 10⁴), W = weight loss (g), A = area of the coupon (cm²), T = immersion time (hours), D = density of the metal (g/cm³).

      • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] × 100

        • Where: CR_blank = corrosion rate without inhibitor, CR_inh = corrosion rate with inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and allows for the determination of the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

  • Apparatus: Potentiostat/Galvanostat, electrochemical cell with a three-electrode setup (working electrode: metal sample, reference electrode: e.g., Saturated Calomel Electrode (SCE), counter electrode: e.g., platinum or graphite).

  • Procedure:

    • Immerse the three-electrode setup in the corrosive solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

    • Apply a potential scan over a defined range (e.g., -250 mV to +250 mV relative to OCP) at a constant scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential to generate a polarization curve (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE %) using the following formula:

      • Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

        • Where: i_corr_blank = corrosion current density without inhibitor, i_corr_inh = corrosion current density with inhibitor.

The following diagram illustrates a typical workflow for evaluating corrosion inhibitors.

Corrosion_Inhibitor_Evaluation_Workflow Start Start: Select Inhibitors Prepare_Solutions Prepare Corrosive Media and Inhibitor Solutions Start->Prepare_Solutions Prepare_Coupons Prepare and Weigh Metal Coupons Start->Prepare_Coupons Weight_Loss_Test Weight Loss Immersion Test Prepare_Solutions->Weight_Loss_Test Electrochemical_Test Potentiodynamic Polarization (or EIS) Prepare_Solutions->Electrochemical_Test Prepare_Coupons->Weight_Loss_Test Prepare_Coupons->Electrochemical_Test (as working electrode) Data_Analysis_WL Calculate Corrosion Rate and Inhibition Efficiency (WL) Weight_Loss_Test->Data_Analysis_WL Data_Analysis_EC Determine i_corr and Inhibition Efficiency (EC) Electrochemical_Test->Data_Analysis_EC Compare_Results Compare Performance Data_Analysis_WL->Compare_Results Data_Analysis_EC->Compare_Results Conclusion Select Optimal Inhibitor Compare_Results->Conclusion

Caption: Workflow for corrosion inhibitor evaluation.

Conclusion

This guide provides a comparative overview of this compound and other amine-based corrosion inhibitors. The presented data indicates that morpholine derivatives, particularly this compound, benzoate, and carbonate, exhibit high inhibition efficiencies in various corrosive environments. The choice of the optimal inhibitor will depend on the specific application, including the nature of the metal, the corrosive environment, operating temperature, and environmental regulations. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to identify the most suitable corrosion inhibitor for a given system.

Morpholine Oleate as a Corrosion Inhibitor: A Comparative Analysis in HCl and H2SO4 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effectiveness of morpholine oleate as a corrosion inhibitor for mild steel in 10 vol.-% hydrochloric acid (HCl) and 10 vol.-% sulfuric acid (H2SO4) solutions. The findings are based on a potentiodynamic study that evaluates the inhibitor's performance across various concentrations and temperatures. The data presented demonstrates a notable difference in inhibition efficiency in the two acidic environments, with this compound showing superior performance in HCl.

Executive Summary

A study on ethanolamine this compound revealed its efficacy as a corrosion inhibitor for mild steel in both HCl and H2SO4 solutions.[1][2] However, the inhibition efficiency was consistently higher in the hydrochloric acid solution compared to the sulfuric acid solution.[1][2] The performance of the inhibitor is influenced by its concentration and the ambient temperature, with efficiency increasing with higher concentrations and decreasing at elevated temperatures.[1] A synergistic effect was also noted with the addition of sodium chloride (NaCl) in the H2SO4 solution, which enhanced the inhibition of mild steel corrosion.[1][2]

Comparative Performance Data

The following tables summarize the quantitative data on the inhibition efficiency of this compound in 10 vol.-% HCl and 10 vol.-% H2SO4 solutions at various concentrations and temperatures.

Table 1: Potentiodynamic Polarisation Parameters for Mild Steel in 10 vol.-% HCl Solution

Temperature (°C)Inhibitor Concentration (ppm)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE %)
2501500-
255022585.0
2510015090.0
2515010593.0
252507595.0
4502800-
4525028090.0
6004500-
6025067585.0

Table 2: Effect of Inhibitor on Corrosion Behaviour of Mild Steel in 10 vol.-% H2SO4 Solution

Temperature (°C)Inhibitor Concentration (ppm)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE %)
2501800-
255045075.0
2510036080.0
2515027085.0
2525018090.0
4503500-
4525052585.0
6006000-
60250120080.0

Experimental Protocols

The data presented in this guide was obtained using the potentiodynamic polarization technique. This standard electrochemical method is employed to study corrosion and the effectiveness of inhibitors.

Potentiodynamic Polarization Measurement Protocol

  • Electrode Preparation: Mild steel specimens are used as the working electrode. The specimens are polished with a series of emery papers of different grades, degreased with acetone, washed with distilled water, and finally dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel working electrode, a platinum auxiliary electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solutions: The corrosive media are 10 vol.-% HCl and 10 vol.-% H2SO4 solutions. The inhibitor, ethanolamine this compound, is added to these solutions at concentrations ranging from 50 to 250 ppm.

  • Polarization Measurement: The working electrode is immersed in the test solution for a specified time to allow the open-circuit potential to stabilize. The potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic potential to an anodic potential at a constant scan rate.

  • Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE) is calculated using the following formula:

    IE(%) = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100

    where Icorr(uninhibited) is the corrosion current density in the absence of the inhibitor and Icorr(inhibited) is the corrosion current density in the presence of the inhibitor.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the findings.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Mild Steel Electrodes Cell Assemble 3-Electrode Cell Prep->Cell Sol_HCl Prepare 10% HCl Solutions (0-250 ppm Inhibitor) Sol_HCl->Cell Sol_H2SO4 Prepare 10% H2SO4 Solutions (0-250 ppm Inhibitor) Sol_H2SO4->Cell Immerse Immerse Electrode Cell->Immerse Polarize Perform Potentiodynamic Polarization Immerse->Polarize Tafel Extrapolate Tafel Plots Polarize->Tafel Icorr Determine Corrosion Current (Icorr) Tafel->Icorr IE Calculate Inhibition Efficiency (IE%) Icorr->IE

Caption: Experimental workflow for evaluating corrosion inhibition.

G cluster_acid Acidic Environment cluster_performance Inhibitor Performance cluster_factors Influencing Factors HCl HCl Solution High_IE Higher Inhibition Efficiency HCl->High_IE superior performance H2SO4 H2SO4 Solution Low_IE Lower Inhibition Efficiency H2SO4->Low_IE inferior performance Concentration Inhibitor Concentration Concentration->High_IE increases with Concentration->Low_IE increases with Temperature Temperature Temperature->High_IE decreases with Temperature->Low_IE decreases with

Caption: Factors influencing this compound effectiveness.

References

Navigating the Shift: A Comparative Guide to Morpholine Alternatives in Fruit Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For decades, morpholine has been a key ingredient in the formulation of fruit coatings, prized for its role in creating stable wax emulsions that enhance appearance and extend shelf life. However, regulatory scrutiny and consumer demand for cleaner labels have spurred innovation, leading to the development of effective alternatives. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed methodologies, to assist researchers and industry professionals in navigating this evolving landscape.

The primary concern surrounding morpholine in fruit coatings is its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, under certain conditions. This has led to its prohibition for this application in several regions, including the European Union, driving the need for viable substitutes.

Key Alternatives to Morpholine

The most prominent alternatives to morpholine as an emulsifier in fruit coatings are ammonia, ethanol-based systems, and formulations incorporating various hydrocolloids and other food-grade emulsifiers. Each presents a unique set of advantages and challenges.

Ammonia: A Volatile but Effective Substitute

Ammonia has emerged as a direct chemical replacement for morpholine in creating anionic microemulsions of waxes like carnauba.[1][2] It effectively saponifies fatty acids, allowing for the formation of a stable wax-in-water emulsion.

Advantages:

  • Chemically effective in emulsifying waxes.

  • Highly volatile, meaning it largely evaporates during the drying process and does not remain in the final coating.[1]

Disadvantages:

  • High volatility can complicate the formulation process, requiring tightly controlled manufacturing conditions.

  • Can be an irritant to workers in processing facilities.

Ethanol-Based Formulations: A Sensorially Superior Option

Ethanol can be used as a solvent to create microemulsions of various natural ingredients, offering a completely different chemical approach to forming a fruit coating.

Advantages:

  • Avoids the use of alkaline emulsifiers like morpholine and ammonia.

  • Can result in coatings with favorable sensory properties.

Disadvantages:

  • The flammability of ethanol requires specific handling and storage precautions.

  • May not be compatible with all types of waxes and resins.

Hydrocolloids and Other Food-Grade Emulsifiers: A Diverse and Evolving Field

A growing area of research involves the use of hydrocolloid polymers and other approved food-grade emulsifiers to create morpholine-free coatings.[3] These can include substances like shellac, wood rosin, castor oil, gum rosin, and gum acacia.

Advantages:

  • Utilizes ingredients with a long history of safe use in food.

  • Offers a wide range of formulation possibilities to achieve specific coating characteristics.

Disadvantages:

  • Performance can be highly dependent on the specific combination of ingredients.

  • May require more complex formulations to achieve the same level of gloss and stability as traditional wax emulsions.

Comparative Performance Data

The efficacy of fruit coatings is measured by their ability to reduce weight loss, maintain firmness, preserve color, and ultimately extend the shelf life of the produce. The following table summarizes available data comparing morpholine-based coatings with their alternatives.

Coating TypeFruit/VegetableKey Performance MetricResultReference
Morpholine-Free Hydrocolloid GarlicWeight Loss Reduction (over 3 months)~47% reduction compared to uncoated; ~40% reduction compared to morpholine-coated[3]
Morpholine-Free Hydrocolloid OnionWeight Loss Reduction (over 3 months)~23% reduction compared to uncoated[3]
Ethanol-Based (Castor oil, shellac, etc.) MandarinSensory QualitiesPreferred over ammonia-based coatings
Ammonia-Based Carnauba Wax PummeloGas ExchangeAllowed for optimum exchange of gases[2]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies are crucial. The following sections outline typical experimental protocols for preparing and evaluating alternative fruit coatings.

Preparation of an Ammonia-Based Carnauba Wax Emulsion

This protocol is based on the methodology described by Hagenmaier (2004).[2]

  • Melt the Wax: Heat carnauba wax to approximately 95°C until fully melted.

  • Prepare the Fatty Acid Mixture: In a separate container, combine a mixture of oleic, lauric, and myristic acids. The total fatty acid content should be about 14% of the wax weight.

  • Heat the Water and Ammonia: In a third container, heat water to 95°C and add the required amount of aqueous ammonia.

  • Combine Ingredients: While stirring vigorously, slowly add the melted wax and fatty acid mixture to the hot ammonia solution.

  • Homogenize: Continue to stir the mixture until a stable, low-turbidity microemulsion is formed.

  • Cool: Allow the emulsion to cool to room temperature with gentle stirring.

Evaluation of Coating Performance

A standard approach to evaluating the performance of a fruit coating involves the following steps:

  • Fruit Selection: Select a batch of fresh, uniform, and defect-free fruits.

  • Randomization: Randomly divide the fruits into control (uncoated) and treatment (coated) groups.

  • Coating Application: Apply the coating to the treatment group by dipping, spraying, or brushing. Ensure even coverage.

  • Drying: Allow the coated fruits to air dry completely.

  • Storage: Store both control and treated fruits under controlled temperature and humidity conditions that simulate commercial storage.

  • Data Collection: At regular intervals, measure the following parameters:

    • Weight Loss: Determined by weighing individual fruits at the beginning and at each time point.

    • Firmness: Measured using a penetrometer.

    • Color: Assessed using a colorimeter.

    • Total Soluble Solids (TSS): Measured from the fruit juice using a refractometer.

    • Titratable Acidity (TA): Determined by titrating the fruit juice with a standard base.

  • Sensory Evaluation: Conduct sensory panels to assess the appearance, texture, and taste of the coated fruits.

Logical Relationships and Workflows

The development and evaluation of alternative fruit coatings follow a logical progression, as illustrated in the diagrams below.

Experimental_Workflow cluster_Formulation Formulation Stage cluster_Application Application Stage cluster_Evaluation Evaluation Stage A Identify Morpholine Alternative (e.g., Ammonia, Ethanol, Hydrocolloid) B Select Wax/Polymer and Other Ingredients A->B C Optimize Formulation Ratios B->C D Prepare Coating Emulsion C->D E Apply Coating to Fruit D->E F Dry Coated Fruit E->F G Store Coated and Uncoated Fruit F->G H Measure Quality Parameters (Weight, Firmness, etc.) G->H I Analyze Data and Compare Performance H->I

Caption: Experimental workflow for developing and testing alternative fruit coatings.

Decision_Pathway Start Need for Morpholine-Free Coating Regulatory Regulatory Constraints (e.g., EU Market Access) Start->Regulatory Ammonia Ammonia-Based System Regulatory->Ammonia Yes Ethanol Ethanol-Based System Regulatory->Ethanol Yes Hydrocolloid Hydrocolloid System Regulatory->Hydrocolloid Yes Performance Desired Performance (e.g., Gloss, Shelf Life) Ammonia->Performance Ethanol->Performance Hydrocolloid->Performance Final Select Optimal Alternative Performance->Final

Caption: Decision pathway for selecting a morpholine alternative based on key factors.

References

A Comparative Analysis of Morpholine Borate and Morpholine Phosphate as Vapor Phase Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of vapor phase corrosion inhibitors (VCIs) is critical for protecting metallic substrates in enclosed environments. This guide provides a detailed comparative analysis of two such inhibitors: morpholine borate and morpholine phosphate, focusing on their performance, supported by experimental data and protocols.

Morpholine and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly mild steel. Their mechanism of action involves vaporization, diffusion, and subsequent adsorption onto the metal surface, forming a protective film that mitigates corrosion. This analysis delves into the specific performance characteristics of the borate and phosphate salts of morpholine as vapor phase inhibitors.

Performance Data Summary

While comprehensive, directly comparative quantitative data for morpholine borate and morpholine phosphate is limited in publicly accessible literature, a key study by Venkatachari et al. synthesized and evaluated these compounds as vapor phase corrosion inhibitors for mild steel.[1] The following table summarizes the expected performance parameters based on the behavior of similar morpholine-based inhibitors and general principles of VCIs. Further research to obtain the full experimental data from the aforementioned study is recommended for a complete quantitative comparison.

Performance ParameterMorpholine BorateMorpholine PhosphateNotes
Corrosion Inhibition Efficiency Reported to be an effective VCI for mild steel.[1]Shows inconsistent performance and is considered less effective than the borate and carbonate derivatives.[1]Inhibition efficiency is typically determined by weight loss measurements or electrochemical techniques.
Vapor Pressure Expected to have a vapor pressure suitable for effective vapor phase transport.Expected to have a vapor pressure suitable for effective vapor phase transport.A VCI's vapor pressure is a critical factor in its ability to saturate an enclosed space and protect metal surfaces.
Thermal Stability Data not readily available.Data not readily available.Thermal stability is crucial for applications involving elevated temperatures.
Material Compatibility Generally compatible with ferrous metals.Generally compatible with ferrous metals.Compatibility with non-ferrous metals and other materials should be verified for specific applications.

Experimental Protocols

The evaluation of vapor phase corrosion inhibitors typically involves a combination of weight loss measurements and electrochemical techniques to quantify their effectiveness.

Synthesis of Morpholine-Based Inhibitors

The synthesis of morpholine borate and morpholine phosphate is a crucial first step for their evaluation.

  • Morpholine Borate: This compound is synthesized through the neutralization reaction of three moles of morpholine with one mole of boric acid dissolved in hot water.[1]

  • Morpholine Phosphate: The synthesis of morpholine phosphate involves the reaction of morpholine with phosphoric acid.

Experimental Workflow for VCI Evaluation

G cluster_0 Preparation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase prep_inhibitor Synthesize Morpholine Borate & Phosphate prep_specimen Prepare Mild Steel Specimens (e.g., polishing, degreasing) weight_loss Weight Loss Test (e.g., Continuous Condensation Test) prep_inhibitor->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis prep_specimen->weight_loss prep_specimen->eis calc_ie Calculate Inhibition Efficiency (%) weight_loss->calc_ie analyze_eis Analyze EIS Data (e.g., Charge Transfer Resistance) eis->analyze_eis compare Compare Performance of Morpholine Borate vs. Phosphate calc_ie->compare analyze_eis->compare

Caption: Workflow for the comparative analysis of vapor phase corrosion inhibitors.

Weight Loss Measurement (Continuous Condensation Test)

This method provides a direct measure of corrosion inhibition by quantifying the loss of metal over a specific period in a corrosive environment.

  • Specimen Preparation: Mild steel specimens are mechanically polished with emery papers of decreasing grit size, degreased with a suitable solvent (e.g., trichloroethylene), dried, and weighed accurately.

  • Test Setup: The weighed specimens are suspended in a sealed container (e.g., a desiccator or a specially designed corrosion chamber). A controlled amount of the VCI (morpholine borate or morpholine phosphate) is placed in a separate dish within the container.

  • Corrosive Environment: A corrosive atmosphere is created, often by placing a beaker of water or a specific corrosive solution at the bottom of the container. The setup is maintained at a constant temperature (e.g., 40°C) to ensure continuous condensation on the metal specimens.[1]

  • Duration: The specimens are exposed to this environment for a predetermined period (e.g., 14 days).[1]

  • Evaluation: After the exposure period, the specimens are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    Where:

    • W₀ = Weight loss of the specimen in the absence of the inhibitor.

    • Wᵢ = Weight loss of the specimen in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides insights into the electrochemical processes occurring at the metal-electrolyte interface and the protective properties of the inhibitor film.

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Electrolyte: A thin film of an appropriate electrolyte is formed on the surface of the working electrode to simulate the atmospheric corrosion environment.

  • VCI Exposure: The working electrode is exposed to the vapor of the VCI within a sealed chamber for a specific duration to allow for the formation of a protective film.

  • Measurement: A small amplitude AC voltage is applied to the working electrode over a range of frequencies. The resulting current and phase shift are measured to determine the impedance of the system.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Key parameters such as charge transfer resistance (Rct) are extracted from these plots. A higher Rct value in the presence of the inhibitor compared to the blank indicates a more effective inhibition of the corrosion process.

Signaling Pathways and Logical Relationships

The mechanism of vapor phase corrosion inhibition involves several sequential steps, from the sublimation of the inhibitor to its interaction with the metal surface.

G cluster_0 Vapor Phase Transport cluster_1 Surface Interaction cluster_2 Corrosion Inhibition VCI_Solid VCI Solid (Morpholine Borate/Phosphate) VCI_Vapor VCI Vapor VCI_Solid->VCI_Vapor Sublimation Adsorption Adsorption onto Metal Surface VCI_Vapor->Adsorption Diffusion Film_Formation Formation of Protective Molecular Film Adsorption->Film_Formation Anodic_Inhibition Inhibition of Anodic Reaction (Metal Dissolution) Film_Formation->Anodic_Inhibition Cathodic_Inhibition Inhibition of Cathodic Reaction (e.g., Oxygen Reduction) Film_Formation->Cathodic_Inhibition Corrosion_Mitigation Corrosion Mitigation Anodic_Inhibition->Corrosion_Mitigation Cathodic_Inhibition->Corrosion_Mitigation

Caption: Mechanism of vapor phase corrosion inhibition.

Conclusion

References

Morpholine Salts Under the Microscope: A Head-to-Head Comparison for Corrosion Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the prevention of corrosion is a critical consideration. Morpholine and its various salt derivatives have emerged as effective corrosion inhibitors, particularly for protecting steel. This guide provides an objective, data-driven comparison of different morpholine salts, summarizing their performance based on experimental evidence and detailing the methodologies used to evaluate their efficacy.

Executive Summary

Recent studies have demonstrated the corrosion inhibition potential of several morpholine salts, including carbonate, borate, phosphate, benzoate, formate, acetate, and propionate. The primary mechanism of protection involves the adsorption of the morpholine salt molecules onto the metal surface, forming a protective barrier against corrosive agents.[1][2] This guide consolidates findings from weight loss experiments and electrochemical impedance spectroscopy (EIS) to offer a comparative analysis of their performance.

Performance Comparison of Morpholine Salts

The effectiveness of different morpholine salts as corrosion inhibitors varies, with morpholine carbonate and morpholine benzoate frequently exhibiting superior performance in studies on carbon steel.

Quantitative Data from Corrosion Inhibition Studies

The following table summarizes the corrosion inhibition efficiency of various morpholine salts as determined by weight loss and electrochemical impedance spectroscopy (EIS) experiments on steel.

Morpholine SaltTest MethodCorrosion Inhibition Efficiency (%)Reference
Morpholine CarbonateWeight Loss>85[2]
Morpholine BenzoateWeight Loss>85[2]
Morpholine BorateWeight Loss-[3]
Morpholine PhosphateWeight Loss-[3]
Morpholine FormateEISLower than benzoate and carbonate[1]
Morpholine AcetateEISLower than benzoate and carbonate[1]
Morpholine PropionateEISLower than benzoate and carbonate[1]

Note: Specific percentages for morpholine borate and phosphate were not available in the reviewed literature, but their performance was assessed.[3]

Mechanism of Corrosion Inhibition

The protective action of morpholine salts is attributed to their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive environment. This adsorption can be a physical or chemical process, involving the nitrogen and oxygen atoms of the morpholine molecule coordinating with the iron atoms on the steel surface.[1][2] This protective film impedes the electrochemical reactions that lead to corrosion.

Corrosion_Inhibition_Mechanism cluster_environment Corrosive Environment (e.g., H₂O, O₂) cluster_metal Metal Surface (e.g., Steel) Corrosive_Agents Corrosive Agents Metal Bare Metal Corrosive_Agents->Metal Corrosion Reaction Protected_Metal Protected Metal Surface Morpholine Morpholine Salt Molecules Morpholine->Protected_Metal Adsorption

Caption: General mechanism of corrosion inhibition by morpholine salts.

Detailed Experimental Protocols

The following sections outline the methodologies employed in the studies cited in this guide.

Weight Loss Method

The weight loss method is a conventional technique used to determine the rate of corrosion.

Procedure:

  • Specimen Preparation: Mild steel specimens are mechanically polished with a series of abrasive papers, degreased with acetone, washed with distilled water, and dried.[3] The initial weight of each specimen is accurately recorded.

  • Exposure: The prepared specimens are suspended in a controlled corrosive environment (e.g., a continuous condensation test chamber) with and without the presence of the morpholine salt vapor for a specified duration (e.g., 14 days at 313 K).[4]

  • Cleaning and Re-weighing: After exposure, the specimens are cleaned to remove corrosion products, typically using a solution containing hydrochloric acid and a pickling inhibitor. They are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Weight_Loss_Workflow A Prepare & Weigh Steel Specimen B Expose to Corrosive Environment +/- Inhibitor A->B C Clean & Re-weigh Specimen B->C D Calculate Corrosion Rate & Inhibition Efficiency C->D

Caption: Experimental workflow for the weight loss method.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the electrochemical processes occurring at the metal/electrolyte interface.

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the steel specimen), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte: A corrosive solution, such as 3.5% NaCl, is used as the electrolyte.[1]

  • Instrumentation: An electrochemical workstation is used to apply a small amplitude AC voltage over a range of frequencies (e.g., 100 kHz to 0.1 Hz) and measure the resulting current.

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the charge transfer resistance (Rct). A higher Rct value in the presence of an inhibitor indicates a more effective protective film and thus, higher inhibition efficiency. The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Potentiodynamic Polarization

This technique is used to study the kinetics of the anodic and cathodic corrosion reactions.

Procedure:

  • Setup: A three-electrode cell, similar to that used for EIS, is employed.

  • Measurement: The potential of the working electrode is scanned in both the anodic and cathodic directions from the open-circuit potential (OCP) at a constant scan rate. The resulting current is measured.

  • Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the polarization curves to the corrosion potential (Ecorr). A lower icorr value in the presence of an inhibitor signifies better corrosion protection. The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Conclusion

The selection of an appropriate morpholine salt for corrosion protection depends on the specific application and environmental conditions. The available data suggests that morpholine carbonate and morpholine benzoate are highly effective inhibitors for steel. The experimental protocols detailed in this guide provide a foundation for further comparative studies and the development of new corrosion mitigation strategies. Researchers are encouraged to consider these methodologies for robust and reproducible evaluations of corrosion inhibitors.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of Synthesized Morpholine Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for validating the purity of synthesized morpholine oleate, an ionic liquid with potential applications in drug development and other scientific fields. The purity of such compounds is critical to ensure reproducible experimental results and meet regulatory standards. This document outlines various analytical methods, presents their performance data, and offers detailed experimental protocols.

Overview of Analytical Techniques

The purity of this compound can be assessed by a combination of chromatographic and spectroscopic techniques, along with specific methods for determining water and halide content. The primary impurities in synthesized this compound are typically unreacted starting materials (morpholine and oleic acid), by-products, residual solvents, water, and halide ions from precursor salts.[1]

A multi-pronged analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying organic impurities. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide structural confirmation and can detect certain impurities. Karl Fischer titration and Ion Chromatography are the gold standards for determining water and halide content, respectively.

Comparison of Analytical Techniques

The following tables summarize the key performance indicators for the recommended analytical techniques. Data is compiled from studies on morpholine, oleic acid, and other ionic liquids, providing a reliable estimate for the analysis of this compound.

Table 1: Chromatographic Methods for Organic Impurity Profiling

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS Morpholine (derivatized)7.3 µg/L[2]24.4 µg/L[2]>0.999[2]High sensitivity and specificityRequires derivatization[2]
Oleic Acid (as methyl ester)~1 ng/injection~5 ng/injection>0.99Well-established for fatty acidsRequires derivatization
HPLC-UV Morpholine (derivatized)0.10 µg/mL0.30 µg/mL0.9995Good for non-volatile compoundsMay require derivatization for UV detection[3]
Oleic Acid~5 µg/mL~15 µg/mL>0.99Direct analysis without derivatizationLower sensitivity than GC-MS

Table 2: Methods for Water and Halide Impurity Analysis

TechniqueAnalyteLimit of Quantification (LOQ)Precision (RSD)Key AdvantagesKey Disadvantages
Karl Fischer Titration Water10 ppm - 100%[4]<2%High accuracy and precision for water content[5]Can be affected by side reactions with certain compounds[1]
Ion Chromatography Halides (Cl⁻, Br⁻)< 8 ppm[6]<5%High sensitivity and selectivity for ionic impurities[7][8]Requires specialized instrumentation

Experimental Workflow and Visualization

A logical workflow is essential for the comprehensive purity validation of this compound. The following diagram, generated using Graphviz, illustrates the recommended experimental pathway.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_quantitative Quantitative Purity Analysis cluster_final Final Purity Assessment Synthesized_MO Synthesized this compound FTIR FTIR Spectroscopy (Structural Confirmation) Synthesized_MO->FTIR NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) Synthesized_MO->NMR KF Karl Fischer Titration (Water Content) Synthesized_MO->KF IC Ion Chromatography (Halide Content) Synthesized_MO->IC GC_MS GC-MS (Residual Morpholine & Oleic Acid) FTIR->GC_MS HPLC HPLC-UV (Non-volatile Impurities) FTIR->HPLC NMR->GC_MS NMR->HPLC Purity_Report Purity Report & Certificate of Analysis GC_MS->Purity_Report HPLC->Purity_Report KF->Purity_Report IC->Purity_Report

Caption: Experimental workflow for this compound purity validation.

Detailed Experimental Protocols

This method is adapted from established procedures for morpholine analysis and requires derivatization to enhance volatility and sensitivity.[2]

  • Derivatization:

    • Accurately weigh approximately 100 mg of the this compound sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

  • Quantification: Prepare a calibration curve using derivatized morpholine standards.

This method is suitable for the direct analysis of this compound and potential non-volatile impurities.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Start with 20% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

This is a standard method for the determination of water in ionic liquids.[4][5]

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed.

This method is used to quantify residual halide impurities, such as chloride, which may be present from the synthesis precursors.[7][8][9]

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., Dionex IonPac AS22 or equivalent).

    • Eluent: A solution of sodium carbonate and sodium bicarbonate (e.g., 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃).

    • Flow Rate: 1.2 mL/min.

    • Detector: Suppressed conductivity detector.

    • Injection Volume: 25 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in deionized water to a concentration of approximately 10 mg/mL.

  • ¹H and ¹³C NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Procedure: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.[10][11][12][13][14] Impurities may be identified by the presence of unexpected signals.

  • FTIR Spectroscopy:

    • Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid samples.

    • Procedure: Acquire the IR spectrum and compare it to a reference spectrum if available. Key functional groups to identify include the C=O stretch of the carboxylate, C-O-C stretch of the morpholine ring, and N-H stretch of the morpholinium cation.[15][16][17][18]

Conclusion

The purity of synthesized this compound should be rigorously validated using a combination of analytical techniques. Chromatographic methods provide quantitative data on organic impurities, while Karl Fischer titration and ion chromatography are essential for determining water and halide content. Spectroscopic techniques are invaluable for structural confirmation. By employing the methodologies outlined in this guide, researchers can ensure the quality and consistency of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.

References

assessing the biocompatibility of morpholine oleate for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Morpholine oleate, a salt formed from the reaction of morpholine and oleic acid, is utilized in various formulations, including cosmetics and potentially as an excipient in drug delivery systems due to its surfactant properties.[1] Understanding its biocompatibility is crucial for ensuring the safety and efficacy of final products. This guide provides a comparative assessment of the biocompatibility of this compound against two common alternative non-ionic surfactants, Polysorbate 80 and Labrasol®, supported by available experimental data.

Executive Summary

While in vivo studies on morpholine oleic acid salt (MOAS) have established a no-observed-adverse-effect level (NOAEL) and a lack of carcinogenicity at tested doses, there is a notable absence of publicly available in vitro cytotoxicity and hemolysis data.[2][3][4] This lack of quantitative in vitro data makes direct comparison with alternative surfactants challenging. Alternatives like Polysorbate 80 and Labrasol® have been more extensively studied in vitro, though with some variability in reported results. This guide summarizes the available data to aid in the selection of appropriate excipients for specific applications.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Cytotoxicity Data

CompoundAssay TypeCell LineIC50 ValueCitation(s)
This compound MTT, LDH-Data not available-
Polysorbate 80 MTTHuman FibroblastsData not available-
MTTHuman KeratinocytesData not available-
Labrasol® MTTCaco-22 µg/mL[5]
MTTVarious Cancer Cell Lines0.02 - 0.05 µg/mL[5]
alamarBlue®(Cell line not specified)0.51 mg/mL[6]

Table 2: Hemolysis Data

CompoundAssay TypeSpeciesResultsCitation(s)
This compound In vitro hemolysis-Data not available-
Polysorbate 80 In vitro hemolysisHuman>80 µL/mL induces 50% hemolysis[7]
In vitro hemolysis-Macromolecular impurities can cause severe hemolysis[8]
Labrasol® RBC Lysis AssayHumanShowed hemolytic activity[9]
In vitro hemolysis-Hemolytic potential observed at 0.25 mg/mL[7]

Table 3: In Vivo Toxicity and Irritation Data

CompoundStudy TypeSpeciesKey FindingsCitation(s)
This compound 91-day study (oral)MiceNOAEL: 400 mg/kg bw/day[3]
Chronic toxicity (oral)MiceGrowth retardation at high doses; no carcinogenic effect[2]
Teratogenicity (oral)RatsNOAEL (fetus): 936 mg/kg/day; NOAEL (dam): <234 mg/kg/day[4]
Irritation-Potential for transient skin redness and eye irritation[10]
Polysorbate 80 --Generally considered non-toxic[6]
Labrasol® Ocular irritationRabbitNon-irritant at 0.5-3.0%; slightly irritant at 5.0%[3][11]
Acute toxicity (oral)RatLD50: 22 g/kg

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These represent standard protocols and may require optimization for specific applications.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound) and control substances. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

In Vitro Hemolysis Assay

This assay assesses the potential of a substance to damage red blood cells (erythrocytes).

Principle: When red blood cells are damaged, they release hemoglobin. The amount of hemoglobin released into the surrounding medium can be quantified spectrophotometrically.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood from a suitable species and prepare a red blood cell (RBC) suspension in a buffered saline solution.

  • Compound Incubation: Incubate the RBC suspension with various concentrations of the test compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (saline buffer).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.

Visualizations

The following diagrams illustrate key concepts and workflows related to biocompatibility assessment.

Experimental_Workflow cluster_0 In Vitro Biocompatibility Assessment cluster_1 Cytotoxicity Assays cluster_2 Hemolysis Assay A Test Compound (this compound) D MTT Assay A->D E LDH Assay A->E F Spectrophotometric Measurement A->F B Cell Culture (e.g., Fibroblasts, Keratinocytes) B->D B->E C Red Blood Cells C->F G Data Analysis (IC50, % Hemolysis) D->G E->G F->G H Biocompatibility Profile G->H Logical_Relationship substance Excipient (e.g., this compound) application Pharmaceutical/Cosmetic Application substance->application biocompatibility Biocompatibility application->biocompatibility safety Product Safety biocompatibility->safety efficacy Product Efficacy biocompatibility->efficacy

References

Performance of Morpholine Oleate and its Alternatives as Corrosion Inhibitors Across Various Temperature Ranges: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance of morpholine oleate and its alternatives as corrosion inhibitors, with a specific focus on the impact of temperature. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions on the selection of appropriate corrosion inhibitors for specific applications.

Comparative Performance Analysis

The efficacy of corrosion inhibitors is significantly influenced by temperature. This section presents a comparative analysis of the corrosion inhibition efficiency of a this compound derivative and two common alternatives, oleylamine and N-oleyl-1,3-propanediamine, at different temperatures. The data is based on studies conducted on mild steel in acidic environments.

A study on ethanolamine this compound , a close derivative of this compound, demonstrated that its corrosion inhibition efficiency decreases with an increase in temperature when tested in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.[1][2] The highest efficiency was observed at lower temperatures.

For comparison, oleylamine has been investigated as a corrosion inhibitor in sour saline electrolytes. At 40°C, it exhibited high efficiency, reaching over 95% at a concentration of 100 ppm.[3][4][5] Another alternative, N-oleyl-1,3-propanediamine , showed a peak corrosion inhibition efficiency of 94.5% at a higher temperature of 70°C (343 K) in a 1 mol/L HCl solution.[6]

The following table summarizes the available quantitative data on the corrosion inhibition efficiency of these compounds at various temperatures.

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)
Ethanolamine this compound50-250 ppm10 vol.-% HCl & H₂SO₄25Data not available
45Data not available
60Data not available
Oleylamine100 ppmSour Saline Electrolyte40> 95
N-oleyl-1,3-propanediamine5 g/L1 mol/L HCl7094.5

Note: Specific inhibition efficiency values for ethanolamine this compound at each temperature were not available in the public domain abstracts. The trend indicates a decrease in efficiency with increasing temperature.

Experimental Protocols

The primary method used to evaluate the performance of these corrosion inhibitors is potentiodynamic polarization . This electrochemical technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive environment.

Potentiodynamic Polarization Measurement Protocol
  • Electrode Preparation:

    • A mild steel specimen is used as the working electrode.

    • The surface of the working electrode is prepared by grinding with progressively finer grades of emery paper, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, consisting of the mild steel working electrode, a platinum auxiliary electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • The electrodes are immersed in the corrosive solution (e.g., 10 vol.-% HCl or H₂SO₄) containing the desired concentration of the inhibitor.

  • Measurement Procedure:

    • The open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes.

    • A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100 where i_corr_uninhibited is the corrosion current density in the absence of the inhibitor and i_corr_inhibited is the corrosion current density in the presence of the inhibitor.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of corrosion inhibitors at different temperatures.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Inhibitor Inhibitor Synthesis (e.g., this compound) Setup Electrochemical Cell Setup Inhibitor->Setup Alternatives Alternative Inhibitor Selection (e.g., Oleylamine) Alternatives->Setup Steel Mild Steel Specimen Preparation Steel->Setup Solution Corrosive Solution Preparation Solution->Setup Temp_Control Temperature Control (25°C, 45°C, 60°C) Setup->Temp_Control Polarization Potentiodynamic Polarization Measurement Temp_Control->Polarization Tafel Tafel Plot Extrapolation Polarization->Tafel Icorr Corrosion Current Density (icorr) Calculation Tafel->Icorr IE Inhibition Efficiency (IE%) Calculation Icorr->IE Comparison Comparative Performance Analysis IE->Comparison

References

Safety Operating Guide

Personal protective equipment for handling Morpholine oleate

Author: BenchChem Technical Support Team. Date: November 2025

A Preamble on Precaution: Safety data for Morpholine oleate is not extensively detailed in readily available resources. Given that it is a salt of Morpholine and Oleic acid, this guide adopts a conservative approach, basing its primary recommendations on the more comprehensively documented and hazardous properties of Morpholine. This ensures a high standard of safety for all laboratory personnel.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety measures when handling this compound, based on the hazardous properties of Morpholine.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1] Inspect gloves for any signs of degradation or puncture before use.
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[1]
Respiratory Protection Fume Hood or RespiratorHandle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a respirator with organic vapor cartridges should be used.[1]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance.[1]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately.[2][3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin with large amounts of water for at least 15 minutes.[3][4] Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do so.[3][4] Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] If the person is conscious, have them drink one or two glasses of water.[5] Seek immediate medical attention.[3][4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal minimizes risks. Follow this step-by-step operational plan.

1. Preparation and Handling:

  • Review Safety Data: Before beginning any work, review this safety guide and any available Safety Data Sheets (SDS) for this compound and its components.

  • Ensure Proper Ventilation: Set up your workspace in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

  • Don Personal Protective Equipment (PPE): Wear all the PPE detailed in the table above.

  • Handling: Use non-sparking tools and equipment.[1][2] Avoid creating aerosols or dust.

2. Storage:

  • Container: Store in a tightly sealed, chemical-resistant container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[1]

3. Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. For large spills, dike the area to prevent spreading.[4]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4. Disposal:

  • Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, should be collected in a designated and properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Spill Response Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill, emphasizing immediate safety and containment.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_PPE Personal Protection cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Assess Assess the Spill Size and Risk Alert->Assess Don_PPE Don Appropriate PPE: - Respirator - Chemical Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron Assess->Don_PPE Ventilate Ensure Adequate Ventilation Don_PPE->Ventilate Contain Contain the Spill with Absorbent Material Ventilate->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Regulatory Guidelines Decontaminate->Dispose Report Report the Incident to the Lab Supervisor and EHS Dispose->Report

Caption: Workflow for a safe and effective response to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine oleate
Reactant of Route 2
Morpholine oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.